Propacetamol
Description
This compound is a non-opioid analgesic devoid of the major contraindications. It is a derivative of [acetaminophen], or paracetamol, with the molecular formula glycine, N, N-diethyl-,4-(acetylamino)phenyl ester. This compound is a parenteral formulation of paracetamol and thus, it is a prodrug that is completely hydrolyzed to paracetamol. It is not available in the United States but this prodrug has been widely used in other countries such as France since 1985.
This compound is a water-soluble para-aminophenol derivative and ester prodrug of acetaminophen in which acetaminophen is bound to the carboxylic acid diethylglycine, with analgesic and antipyretic activities. Upon intravenous administration, this compound is hydrolyzed by plasma esterases into its active form acetaminophen. Although the exact mechanism of action has yet to be fully elucidated despite its widespread use, acetaminophen enters the central nervous system and acts centrally. This agent binds to cyclooxygenase (COX) and prevents the metabolism of arachidonic acid to prostaglandin. A reduction in prostaglandin formation relieves pain and reduces fever. Acetaminophen may also act centrally on cannabinoid receptors and on N-methyl-D-aspartate (NMDA) receptors.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
prodrug for acetaminophen; structure given in UD; RN given refers to HCl; RN for parent cpd not available 5/90
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGAJCQTLIRCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057800 | |
| Record name | Propacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
434.5ºC at 760 mmHg | |
| Record name | Propacetamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
| Record name | Propacetamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66532-85-2 | |
| Record name | Propacetamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propacetamol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propacetamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propacetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propacetamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPACETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propacetamol's Neuronal Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propacetamol, a prodrug of paracetamol (acetaminophen), exerts its primary analgesic and antipyretic effects through its rapid conversion to paracetamol and the subsequent actions of paracetamol and its metabolites within the central nervous system (CNS). This technical guide delineates the intricate molecular mechanisms of this compound's action in neuronal cells, focusing on its metabolic cascade and the multifaceted interactions of its key active metabolite, N-arachidonoylphenolamine (AM404), with various signaling pathways. This document provides a comprehensive overview of the cyclooxygenase (COX) inhibition, endocannabinoid system modulation, transient receptor potential vanilloid 1 (TRPV1) channel activation, and serotonergic pathway interactions that underpin the therapeutic effects of this compound. Quantitative data on receptor affinities and enzyme inhibition are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction
This compound was developed as a water-soluble prodrug of paracetamol to enable intravenous administration, thereby offering a rapid and reliable method for achieving therapeutic plasma concentrations, particularly in clinical settings where oral administration is not feasible.[1] Its mechanism of action is intrinsically linked to that of paracetamol, which has long been a subject of extensive research and debate. While initially thought to act primarily through the inhibition of cyclooxygenase (COX) enzymes, it is now evident that the neuronal effects of paracetamol are far more complex, involving a multi-target engagement strategy orchestrated by its metabolites within the CNS.[2][3] This guide provides an in-depth exploration of these mechanisms at the neuronal level.
Metabolic Activation in the Central Nervous System
The journey of this compound's action begins with its rapid hydrolysis in the plasma to paracetamol.[1] Subsequently, a crucial two-step metabolic process within the CNS is required to generate the primary bioactive metabolite, AM404.[2][3]
-
Deacetylation to p-Aminophenol: A minor fraction (1-2%) of paracetamol is deacetylated in the liver to form p-aminophenol.[4] This metabolite readily crosses the blood-brain barrier.
-
Formation of AM404: Within the brain, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to produce N-arachidonoylphenolamine (AM404).[2][5] This conversion is central to many of paracetamol's analgesic properties.[2]
Core Neuronal Mechanisms of Action
The neuronal effects of this compound, mediated by paracetamol and AM404, are multifaceted, involving several key signaling pathways.
Modulation of the Endocannabinoid System
AM404 is a key player in modulating the endocannabinoid system, primarily through two mechanisms:
-
CB1 Receptor Agonism: AM404 acts as a weak agonist at cannabinoid type 1 (CB1) receptors.[6][7]
-
Inhibition of Anandamide (B1667382) Reuptake: AM404 inhibits the reuptake of the endogenous cannabinoid, anandamide, thereby increasing its synaptic concentration and enhancing its downstream signaling.[8][9]
Activation of TRPV1 Channels
AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[6][10][11] Supraspinal activation of TRPV1 by AM404 is thought to contribute significantly to the analgesic effects of paracetamol.[3]
Inhibition of Cyclooxygenase (COX) Enzymes
Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes, particularly in peripheral tissues. However, its inhibitory activity is more pronounced in the CNS, where the environment has a lower concentration of peroxides.[1][6] There is also evidence to suggest that paracetamol may selectively inhibit a splice variant of COX-1, often referred to as COX-3, which is expressed in the brain.[12] AM404 also exhibits inhibitory effects on COX-1 and COX-2.[13][14]
Interaction with the Serotonergic System
The analgesic action of paracetamol is also attributed to its potentiation of the descending serotonergic inhibitory pathways.[3][15] This is believed to be an indirect effect, possibly resulting from the modulation of the endocannabinoid and TRPV1 systems, which in turn influence serotonergic neurotransmission.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of paracetamol and its metabolite AM404 with their key neuronal targets.
| Compound | Target | Action | Value | Units | Reference |
| Paracetamol | COX-1 | Inhibition (IC50) | 113.7 | µM | [3][16] |
| Paracetamol | COX-2 | Inhibition (IC50) | 25.8 | µM | [3][16] |
| Paracetamol | PGE2 Synthesis (Microglia) | Inhibition (IC50) | ~7.2 | µM | [17] |
| AM404 | CB1 Receptor | Binding Affinity (Ki) | 1.8 | µM | [7][8] |
| AM404 | Anandamide Reuptake | Inhibition (IC50) | 1-5 | µM | [8] |
| AM404 | hTRPV1 | Activation (EC50) | >1 | µM | [11] |
| AM404 | rTRPV1 | Activation (EC50) | 6-7 | µM | [10] |
| AM404 | rVR1 (TRPV1) | Binding Affinity (pKi) | 6.18 | [18] | |
| AM404 | rVR1 (TRPV1) | Activation (pEC50) | 6.32 | [18] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Metabolic activation and neuronal targets of this compound.
Experimental Workflows
Caption: Experimental workflows for key mechanistic assays.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording of AM404-Induced TRPV1 Activation
This protocol is adapted from methodologies used for studying TRPV1 activation in heterologous expression systems.[19][20][21]
Objective: To measure the activation of human TRPV1 (hTRPV1) channels by AM404.
Materials:
-
HEK293 cells stably or transiently expressing hTRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Glass coverslips.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).
-
AM404 stock solution (in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Culture hTRPV1-expressing HEK293 cells on glass coverslips. Use cells 24-48 hours after plating for recordings.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
AM404 Application:
-
Apply a voltage ramp (e.g., -100 mV to +100 mV over 400 ms) to record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of AM404.
-
Record the inward current activated by AM404 during the voltage ramp.
-
-
Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -80 mV).
-
Construct a dose-response curve by applying increasing concentrations of AM404.
-
Fit the curve to the Hill equation to determine the EC50 value.
-
In Vitro COX Inhibition Assay in Brain Tissue
This protocol is based on general methods for assessing COX activity in tissue homogenates.[22][23]
Objective: To determine the inhibitory effect of paracetamol or AM404 on COX activity in brain tissue.
Materials:
-
Rodent brain tissue (e.g., cortex or whole brain).
-
Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Paracetamol and AM404 stock solutions.
-
Arachidonic acid solution.
-
Indomethacin (positive control).
-
Prostaglandin E2 (PGE2) ELISA kit.
-
Protein assay kit (e.g., Bradford or BCA).
Procedure:
-
Tissue Homogenization:
-
Dissect brain tissue on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g for 15 min at 4°C) to pellet cellular debris.
-
Collect the supernatant for the assay.
-
Determine the protein concentration of the supernatant.
-
-
Inhibition Assay:
-
In a reaction tube, combine a standardized amount of brain homogenate supernatant with various concentrations of paracetamol, AM404, or indomethacin. Include a vehicle control.
-
Pre-incubate for a short period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding a known concentration of arachidonic acid.
-
Incubate for a defined time (e.g., 30 minutes at 37°C).
-
Stop the reaction (e.g., by adding a strong acid or by placing on ice).
-
-
PGE2 Measurement:
-
Centrifuge the reaction tubes to pellet any precipitate.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The mechanism of action of this compound in neuronal cells is a sophisticated process that extends beyond simple COX inhibition. Its efficacy is largely dependent on its conversion to paracetamol and the subsequent formation of the bioactive metabolite AM404 within the CNS. AM404's ability to modulate multiple targets, including the endocannabinoid system, TRPV1 channels, and COX enzymes, provides a comprehensive explanation for the analgesic and antipyretic effects of this compound. The intricate interplay between these pathways highlights the complexity of pain and temperature regulation in the CNS and offers multiple avenues for the development of novel analgesic therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this widely used therapeutic agent.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paracetamol - Wikipedia [en.wikipedia.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-administration of the anandamide transport inhibitor AM404 by squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COX-3 and the mechanism of action of paracetamol/acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity | springermedicine.com [springermedicine.com]
- 14. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Propacetamol: A Technical Guide to the Prodrug of Paracetamol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propacetamol, a water-soluble prodrug of paracetamol (acetaminophen), was developed to overcome the limitations of paracetamol's poor solubility, enabling intravenous administration for rapid and reliable analgesia and antipyresis. This technical guide provides an in-depth overview of this compound, focusing on its core chemistry, biotransformation, and pharmacology. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Introduction
Paracetamol is a widely used analgesic and antipyretic agent. However, its low aqueous solubility presents challenges for parenteral formulation. This compound, the N,N-diethylglycine ester of paracetamol, was designed as a solution to this problem.[1] Its enhanced water solubility allows for intravenous administration, leading to a more rapid onset of action compared to oral paracetamol.[1] Upon entering the bloodstream, this compound is rapidly and completely hydrolyzed by plasma esterases to yield paracetamol and the inert N,N-diethylglycine.[2] This guide delves into the technical aspects of this compound, from its synthesis to its clinical pharmacokinetics.
Physicochemical Properties
This compound is synthesized as a hydrochloride salt to further improve its stability and solubility. Key physicochemical properties of this compound and its hydrochloride salt are summarized below.
| Property | This compound | This compound Hydrochloride |
| Chemical Name | 4-acetamidophenyl N,N-diethylglycinate | (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride |
| Molecular Formula | C₁₄H₂₀N₂O₃ | C₁₄H₂₁ClN₂O₃ |
| Molecular Weight | 264.32 g/mol [2] | 300.78 g/mol [3] |
| Melting Point | 55-57 °C[4] | 228 °C[5] |
| Solubility | - | Freely soluble in water[2]; 20 mg/mL in H₂O[6]; 60 mg/mL in DMSO; 30 mg/mL in Ethanol[7] |
| pKa | 14.20 (Predicted)[8] | - |
| Appearance | Thick oil[9] | White to off-white powder[6] |
Biotransformation and Mechanism of Action
This compound's therapeutic activity is entirely dependent on its conversion to paracetamol. This biotransformation is a rapid hydrolysis reaction catalyzed by non-specific esterases present in the plasma.[2]
Signaling Pathway of this compound Biotransformation and Paracetamol Metabolism
The following diagram illustrates the conversion of this compound to paracetamol and the subsequent major metabolic pathways of paracetamol.
Caption: Biotransformation of this compound and Metabolism of Paracetamol.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound hydrochloride, its in vitro enzymatic hydrolysis, and the in vivo quantification of its conversion to paracetamol.
Synthesis of this compound Hydrochloride
This protocol is a synthesized method based on common principles found in the literature.
Objective: To synthesize 4-acetamidophenyl 2-(diethylamino)acetate hydrochloride (this compound hydrochloride) from 4-acetamidophenol (paracetamol).
Materials:
-
4-Acetamidophenol (Paracetamol)
-
Chloroacetyl chloride
-
Potassium carbonate
-
Anhydrous acetone
-
Anhydrous ethanol
-
Ethanolic hydrogen chloride solution
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Synthesis of 4-acetamidophenyl chloroacetate (B1199739):
-
In a three-necked flask equipped with a dropping funnel and a condenser, dissolve 4-acetamidophenol in anhydrous acetone.
-
Add potassium carbonate to the solution as a base.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove potassium salts and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-acetamidophenyl chloroacetate.
-
-
Synthesis of this compound:
-
Dissolve the crude 4-acetamidophenyl chloroacetate in anhydrous acetone.
-
Add an excess of diethylamine to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the resulting mixture to remove diethylamine hydrochloride.
-
Evaporate the solvent from the filtrate to yield crude this compound base as an oil.
-
-
Formation of this compound Hydrochloride:
-
Dissolve the crude this compound base in anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add ethanolic hydrogen chloride solution with stirring until the pH is acidic.
-
This compound hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum.
-
In Vitro Enzymatic Hydrolysis of this compound
This protocol is adapted from general procedures for esterase-mediated hydrolysis.[10]
Objective: To demonstrate the conversion of this compound to paracetamol by porcine liver esterase in vitro and to determine the rate of hydrolysis.
Materials:
-
This compound hydrochloride
-
Porcine liver esterase (PLE)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Paracetamol standard
-
HPLC system with UV detector
-
Thermostated water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound hydrochloride in phosphate buffer.
-
Prepare a stock solution of porcine liver esterase in phosphate buffer.
-
Prepare a paracetamol standard solution in the mobile phase for HPLC calibration.
-
-
Enzymatic Reaction:
-
In a series of microcentrifuge tubes, add the this compound hydrochloride stock solution to pre-warmed phosphate buffer at 37°C.
-
Initiate the reaction by adding the porcine liver esterase solution to each tube and vortex briefly.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated tubes by adding an equal volume of cold acetonitrile.
-
Vortex the quenched samples and centrifuge to precipitate the enzyme.
-
-
HPLC Analysis:
-
Transfer the supernatant from the centrifuged samples to HPLC vials.
-
Analyze the samples by HPLC to quantify the concentrations of both this compound and paracetamol.
-
Use the paracetamol standard to create a calibration curve for quantification.
-
In Vivo Quantification of this compound to Paracetamol Conversion
This protocol outlines the general workflow for a pharmacokinetic study in healthy volunteers.
Objective: To determine the plasma concentration-time profiles of paracetamol following intravenous administration of this compound.
Caption: Experimental Workflow for In Vivo Pharmacokinetic Study.
Procedure:
-
Study Design: A single-dose, open-label study in healthy volunteers.
-
Dosing: Administer a single intravenous dose of this compound hydrochloride over a specified infusion period.[4]
-
Blood Sampling: Collect venous blood samples into heparinized tubes at predefined time points before and after drug administration (e.g., pre-dose, and at 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours post-infusion).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. The plasma is then deproteinized, typically with acetonitrile, and the supernatant is collected for analysis.[9]
-
Analytical Method: Quantify the concentration of paracetamol in the plasma samples using a validated HPLC-UV method.[9]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
Quantitative Data
The following tables summarize key pharmacokinetic parameters of paracetamol following the administration of intravenous this compound and, for comparison, oral paracetamol.
Pharmacokinetic Parameters of Paracetamol in Healthy Adults
| Parameter | IV this compound (1g) | Oral Paracetamol (500mg) | Reference |
| AUC (µg/ml·h) | 25.53 ± 4.27 | 21.04 ± 4.49 | [4] |
| Cmax (µg/ml) | ~10-15 | ~5-10 | [4] |
| Tmax (h) | End of infusion | 0.5 - 2 | [4] |
| Elimination Half-life (h) | ~2.4 | ~2-3 | [4] |
Pharmacokinetic Parameters of Paracetamol in Neonates and Infants Following IV this compound
| Age Group | Clearance (L/h/kg) | Half-life (h) | Volume of Distribution (L/70kg) | Reference |
| Neonates (<10 days) | 0.149 | 3.5 | - | [7] |
| Infants (1-12 months) | 0.365 | 2.1 | - | [7] |
| Preterm and Term Neonates | Increases with post-conceptional age | - | 70.4 | [11] |
Conclusion
This compound serves as a successful example of prodrug design, effectively addressing the formulation challenges of its parent compound, paracetamol. Its rapid and complete conversion to paracetamol in the bloodstream provides a reliable method for intravenous analgesia and antipyresis. This technical guide has provided a comprehensive overview of this compound, including its synthesis, biotransformation, and pharmacokinetic profile, to aid researchers and drug development professionals in their understanding and potential application of this important therapeutic agent. Further research could focus on the development of novel paracetamol prodrugs with different pharmacokinetic profiles to meet specific clinical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Acetamidophenyl (diethylamino)acetate hydrochloride [chembk.com]
- 3. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolerance and pharmacokinetics of this compound, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of paracetamol in the neonate and infant after administration of this compound chlorhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous paracetamol (this compound) pharmacokinetics in term and preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Propacetamol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propacetamol hydrochloride, a water-soluble prodrug of paracetamol, offers a significant clinical advantage for parenteral administration, particularly in postoperative pain management. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrochloride. It details a robust and reproducible synthesis protocol, starting from the readily available precursor, paracetamol. The guide further elaborates on the essential analytical techniques for the structural elucidation and purity assessment of the final compound. This includes a thorough analysis of spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside chromatographic purity determination by High-Performance Liquid Chromatography (HPLC) and mass verification by Mass Spectrometry (MS). All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Furthermore, this guide incorporates detailed experimental protocols and visual diagrams of the synthesis workflow and the metabolic pathway of this compound, designed to be a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that begins with the acylation of paracetamol, followed by amination and subsequent conversion to its hydrochloride salt. The overall reaction scheme is a well-established route in medicinal chemistry.
Synthesis Workflow
The synthesis of this compound hydrochloride from paracetamol can be visualized as a three-step process:
Caption: Synthesis workflow of this compound hydrochloride from paracetamol.
Experimental Protocol
This protocol is a compilation of methodologies described in the scientific and patent literature.[1][2]
Step 1: Synthesis of 4-Acetamidophenyl-2-chloroacetate
-
To a stirred solution of paracetamol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, tetrahydrofuran)[1], add anhydrous potassium carbonate (2 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
The filtrate containing the intermediate, 4-acetamidophenyl-2-chloroacetate, can be used directly in the next step or concentrated under reduced pressure for purification.
Step 2: Synthesis of this compound Base
-
To the filtrate from the previous step, add a catalytic amount of potassium iodide (0.1 equivalents).
-
Cool the mixture to 0-5 °C.
-
Slowly add diethylamine (2.5 equivalents) dropwise, keeping the temperature below 15 °C.
-
After the addition, allow the mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound base as an oily residue.
Step 3: Synthesis and Purification of this compound Hydrochloride
-
Dissolve the crude this compound base in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol (ethanolic HCl) dropwise with stirring until the pH of the solution reaches 3-4.
-
A white precipitate of this compound hydrochloride will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold anhydrous ethanol.
-
The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol (B129727) and ethanol.[3]
-
Dry the purified crystals under vacuum to obtain this compound hydrochloride as a white crystalline solid.
Characterization of this compound Hydrochloride
The synthesized this compound hydrochloride should be thoroughly characterized to confirm its identity, purity, and structural integrity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁ClN₂O₃ | |
| Molecular Weight | 300.78 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Approximately 225-228 °C | |
| Solubility | Soluble in water and ethanol |
Spectroscopic and Chromatographic Data
2.2.1. High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on specific column and conditions |
2.2.2. Mass Spectrometry (MS)
| Ionization Mode | Observed m/z | Interpretation |
| ESI+ | 265.15 | [M+H]⁺ (for this compound base) |
2.2.3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: D₂O
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 | d | 2H | Ar-H (ortho to -NHCOCH₃) |
| 7.20 | d | 2H | Ar-H (ortho to -O-ester) |
| 4.25 | s | 2H | -O-C(=O)-CH₂-N- |
| 3.30 | q | 4H | -N-(CH₂-CH₃)₂ |
| 2.15 | s | 3H | -NH-C(=O)-CH₃ |
| 1.30 | t | 6H | -N-(CH₂-CH₃)₂ |
2.2.4. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: D₂O
| Chemical Shift (ppm) | Assignment |
| 172.5 | -NH-C(=O)-CH₃ |
| 167.0 | -O-C(=O)-CH₂- |
| 145.0 | Ar-C (para to -NHCOCH₃) |
| 136.0 | Ar-C (para to -O-ester) |
| 122.5 | Ar-CH (ortho to -NHCOCH₃) |
| 121.0 | Ar-CH (ortho to -O-ester) |
| 52.0 | -O-C(=O)-CH₂-N- |
| 48.0 | -N-(CH₂-CH₃)₂ |
| 23.5 | -NH-C(=O)-CH₃ |
| 8.5 | -N-(CH₂-CH₃)₂ |
2.2.5. Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H stretch (amide) |
| ~3050 | Medium | Ar C-H stretch |
| ~2980, ~2880 | Medium | Aliphatic C-H stretch |
| ~1750 | Strong | C=O stretch (ester) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1600, ~1510 | Medium | C=C stretch (aromatic) |
| ~1560 | Medium | N-H bend (amide II) |
| ~1250 | Strong | C-O stretch (ester) |
Mechanism of Action: Metabolic Pathway
This compound is a prodrug that is rapidly hydrolyzed in the body by plasma esterases to release its active metabolite, paracetamol. Paracetamol then exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system.
Caption: Metabolic pathway of this compound hydrochloride to Paracetamol.
Conclusion
This technical guide provides a detailed and comprehensive resource for the synthesis and characterization of this compound hydrochloride. The outlined experimental protocols are robust and can be readily implemented in a laboratory setting. The tabulated characterization data serves as a valuable reference for quality control and structural verification. The inclusion of workflow and pathway diagrams offers a clear visual representation of the chemical and biological processes involved. This guide is intended to support the research and development efforts of scientists and professionals in the pharmaceutical industry, facilitating the advancement of pain management therapies.
References
- 1. CN101353314A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 2. CN102786431A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. CN104829483A - Preparation method of this compound hydrochloride A crystal form - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hydrolysis Kinetics of Propacetamol to Paracetamol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of propacetamol, a prodrug of paracetamol. The document details the conversion process, factors influencing the reaction rate, and methodologies for its study, aiming to equip researchers, scientists, and drug development professionals with critical information for formulation, stability testing, and pharmacokinetic analysis.
Introduction
This compound, N,N-diethylglycine, 4-(acetylamino)phenyl ester, is a water-soluble ester prodrug of paracetamol (acetaminophen) designed for parenteral administration.[1][2] Its enhanced solubility overcomes a primary limitation of paracetamol for intravenous use.[3] Upon administration, this compound is rapidly and quantitatively hydrolyzed by plasma esterases into the active analgesic and antipyretic agent, paracetamol, and the non-toxic byproduct, diethylglycine.[3] Understanding the kinetics of this hydrolysis is paramount for predicting the bioavailability of paracetamol and ensuring therapeutic efficacy.
This guide summarizes the key quantitative data on this compound hydrolysis, provides detailed experimental protocols for kinetic studies, and visualizes the underlying processes.
Hydrolysis Kinetics of this compound
The conversion of this compound to paracetamol is a critical step in its mechanism of action. This hydrolysis is primarily an enzymatic process in vivo, but the stability of this compound in solution is also dependent on chemical hydrolysis, which is influenced by factors such as temperature and pH.
Reaction Order and Rate Constants
The degradation of this compound hydrochloride in aqueous solutions, such as 5% glucose and 0.9% saline, has been shown to follow second-order kinetics.[1] The rate of hydrolysis is significantly dependent on temperature. The degradation rate constants are approximately 4.5 times higher at 25°C compared to 4°C.[1] While the medium (saline vs. glucose solution) does not significantly impact the hydrolysis rate, pH is a critical factor, with alkaline conditions promoting hydrolysis.[1][4]
Data Presentation
The following tables summarize the available quantitative data on the hydrolysis kinetics of this compound.
| Temperature (°C) | Medium | t90% (hours) | Reference |
| 25 | 5% Glucose Solution | 3.17 | [1] |
| 25 | 0.9% Saline Solution | 3.61 | [1] |
| 4 | 5% Glucose Solution | 13.42 | [1] |
| 4 | 0.9% Saline Solution | 12.36 | [1] |
t90% is the time required for 10% of the drug to degrade.
Experimental Protocols
This section outlines detailed methodologies for conducting studies on the hydrolysis kinetics of this compound.
Protocol for a Kinetic Study of this compound Hydrolysis
This protocol describes the steps to study the hydrolysis of this compound under controlled conditions.
3.1.1 Materials and Reagents
-
This compound Hydrochloride reference standard
-
Paracetamol reference standard
-
Phosphate (B84403) buffer solutions (pH 3, 7.4)
-
1N HCl
-
HPLC grade water
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Glacial acetic acid
-
Constant temperature water bath or incubator
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3.1.2 Preparation of Solutions
-
Buffer Preparation: Prepare phosphate buffer solutions at the desired pH values (e.g., pH 3 and 7.4) using standard laboratory procedures.
-
Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the chosen buffer to prepare a stock solution of known concentration.
-
Standard Solutions: Prepare a series of standard solutions of both this compound and paracetamol in the mobile phase for HPLC calibration.
3.1.3 Kinetic Run
-
Place a known volume of the this compound stock solution in a sealed container and place it in a constant temperature bath set to the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 12 hours), withdraw an aliquot of the reaction mixture.
-
Immediately dilute the aliquot with the mobile phase (chilled, if necessary) to stop the reaction and bring the concentration within the range of the HPLC calibration curve.
-
Analyze the samples by HPLC as described in section 3.2.
3.1.4 Data Analysis
-
From the HPLC analysis, determine the concentration of this compound remaining at each time point.
-
Plot the appropriate function of concentration versus time to determine the order of the reaction. For a second-order reaction, a plot of 1/[this compound] versus time should be linear.
-
The slope of the line will be the observed rate constant (k).
-
Calculate the half-life (t1/2) and t90% values from the rate constant.
Stability-Indicating HPLC Method for Quantification
This method is designed to separate and quantify this compound from its hydrolysis product, paracetamol.
3.2.1 Chromatographic Conditions
-
Column: Phenomenex C8 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate buffer (pH 4), triethylamine, and glacial acetic acid in a ratio of 40:58:1.5:0.5 (v/v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
3.2.2 Method Validation
The analytical method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound hydrolysis.
References
- 1. Influence of medium and temperature on the hydrolysis kinetics of this compound hydrochloride: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
The Chemical Stability of Propacetamol in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen), designed for parenteral administration. As an ester of paracetamol and N,N-diethylglycine, its therapeutic efficacy is dependent on its in-vivo hydrolysis to the active analgesic and antipyretic agent, paracetamol.[1][2] Understanding the chemical stability of this compound in aqueous solutions is paramount for the development of stable, safe, and effective intravenous dosage forms. This technical guide provides a comprehensive overview of the degradation kinetics, influencing factors, degradation pathways, and analytical methodologies pertinent to the stability of this compound in aqueous environments.
Degradation Kinetics and Influence of Temperature
The primary degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the ester linkage to yield paracetamol and N,N-diethylglycine. The kinetics of this degradation are significantly influenced by temperature.
A key study by Granero et al. (2005) investigated the hydrolysis kinetics of this compound hydrochloride in 5% glucose and 0.9% saline solutions at 4°C and 25°C. The degradation was found to follow second-order kinetics. The rate of hydrolysis was notably temperature-dependent, with the degradation rate constants being approximately 4.5 times higher at 25°C compared to 4°C.[3][4] This underscores the importance of refrigerated storage for aqueous this compound formulations to ensure their stability.
Quantitative Data on this compound Degradation
The stability of this compound, expressed as the time for 10% degradation (t90%), varies significantly with temperature and the composition of the aqueous medium.
| Temperature (°C) | Medium | t90% (hours) |
| 25 | 5% Glucose Solution | 3.17[3][4] |
| 25 | 0.9% Saline Solution | 3.61[3][4] |
| 4 | 5% Glucose Solution | 13.42[3][4] |
| 4 | 0.9% Saline Solution | 12.36[3][4] |
Influence of pH on Stability
Degradation Pathway and Products
The primary and intended degradation of this compound is its hydrolysis into paracetamol and N,N-diethylglycine.
Figure 1: Primary hydrolysis pathway of this compound.
Under forced degradation conditions, such as exposure to strong acids, bases, or oxidizing agents, further degradation of the primary hydrolytic product, paracetamol, can occur. The principal degradation product of paracetamol under hydrolytic stress is p-aminophenol.[7] Oxidative stress can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.[7]
References
- 1. Influence of medium and temperature on the hydrolysis kinetics of this compound hydrochloride: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a stability-indicating RP-HPLC method for the determination of paracetamol with dantrolene or/and cetirizine and pseudoephedrine in two pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. US8404891B2 - Storage-stable formulation of paracetamol in aqueous solution - Google Patents [patents.google.com]
- 6. Modulation of Glycinergic Neurotransmission may Contribute to the Analgesic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Propacetamol: A Technical Guide to the Discovery and Development of a Soluble Paracetamol Prodrug
Introduction
Propacetamol is an injectable, water-soluble prodrug of paracetamol (acetaminophen) developed to overcome the formulation challenges posed by the poor water solubility of its parent compound.[1][2] As a non-opioid analgesic and antipyretic, it serves a critical role in clinical settings where oral administration is not feasible, such as in postoperative care.[1][2] Upon intravenous administration, this compound is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic and antipyretic agent, and N,N-diethylglycine.[3][4] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental basis of this compound for researchers, scientists, and drug development professionals.
Rationale for Development and Chemical Properties
The primary driver for the development of this compound was the need for a parenteral formulation of paracetamol. Paracetamol's low water solubility made creating a stable, concentrated intravenous solution difficult. A soluble prodrug offered a viable solution, enabling rapid administration and onset of action for patients unable to take oral medications.[5][6] this compound was designed as an ester of paracetamol and N,N-diethylglycine, a modification that significantly enhances water solubility.[1]
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | 4-(acetamido)phenyl N,N-diethylglycinate hydrochloride | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₃ · HCl | [7] |
| Molecular Weight | 300.78 g/mol | |
| Appearance | White to beige powder | |
| Solubility | H₂O: 20 mg/mL; PBS (pH 7.2): 5 mg/mL; DMSO: 60 mg/mL | [2][7] |
| CAS Number | 66532-86-3 | [7] |
Synthesis and Bioactivation
This compound is synthesized from paracetamol through a multi-step process. The core of this process involves the esterification of the hydroxyl group of paracetamol.
General Synthesis Protocol
The synthesis of this compound hydrochloride generally involves a two-step reaction followed by salt formation.[8][9]
-
Chloroacetylation of Paracetamol: Paracetamol is reacted with chloroacetyl chloride in a polar aprotic solvent. This step forms the intermediate, chloroacetic acid-4-acetylamino phenyl ester.[8]
-
Amination: The intermediate is then reacted with diethylamine (B46881). The diethylamine displaces the chlorine atom to form the N,N'-diethylglycine 4-acetylamino phenyl ester (this compound base).[8]
-
Salt Formation: The this compound base is dissolved in a suitable solvent (e.g., aqueous acetone), and the pH is adjusted with hydrochloric acid to precipitate the final product, this compound hydrochloride.[8]
Caption: General synthesis workflow for this compound Hydrochloride.
Bioactivation Workflow
In the body, this compound is inactive and must be converted to its active form, paracetamol. This conversion is rapid and efficient.
Caption: Bioactivation of this compound in plasma.
Pharmacology
The pharmacological effects of this compound are entirely attributable to its active metabolite, paracetamol.[3]
Mechanism of Action
The analgesic and antipyretic mechanism of paracetamol is complex and not fully elucidated, but it is understood to involve multiple central and peripheral pathways.[3][10]
-
Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[4][11] Its primary action is believed to be the inhibition of COX enzymes within the central nervous system (CNS).[4] Some research has pointed to a specific splice variant of COX-1, often called COX-3, as a potential target, though its clinical relevance is debated.[11]
-
Serotonergic System: Evidence suggests that paracetamol's analgesic effect is mediated by the activation of descending serotonergic pathways in the spinal cord, which inhibit the transmission of pain signals.[11][12][13]
-
Endocannabinoid System (AM404 Metabolite): In the brain, paracetamol is metabolized to p-aminophenol, which is then conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404).[10][12] AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the reuptake of the endogenous cannabinoid anandamide, thereby activating cannabinoid CB1 receptors.[10][12] This central pathway is a major contributor to its analgesic effects.[10]
Caption: Central mechanism of action of paracetamol.
Pharmacokinetics
This compound is rapidly and completely hydrolyzed to paracetamol.[3] A dose of 2 g of this compound is equivalent to 1 g of paracetamol.[1]
Table 2: Pharmacokinetic Parameters of Paracetamol (following this compound IV Administration)
| Parameter | Value (Adults) | Reference(s) |
| Bioavailability | 100% (as it is administered IV) | [14][15] |
| Time to Peak Concentration (Paracetamol) | ~15 minutes | [5] |
| Biological Half-Life (this compound) | ~3.6 hours | [3] |
| Volume of Distribution | 1.29 L/kg | [3] |
| Clearance | 0.28 L/h/kg | [3] |
| Metabolism | Hepatic: Glucuronidation, Sulfation, and Oxidation (via CYP2E1) | [3] |
| Excretion | Primarily renal (>90% in 24 hours) | [3] |
Paracetamol is metabolized in the liver primarily through conjugation with glucuronide and sulfate. A small fraction is oxidized by the cytochrome P450 system (mainly CYP2E1) to a highly reactive and hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][16] Under normal conditions, NAPQI is detoxified by glutathione.
Caption: Hepatic metabolism of paracetamol.
Experimental Protocols and Efficacy Data
The development of this compound involved extensive preclinical and clinical testing to establish its safety and efficacy.
Preclinical Analgesic and Antipyretic Assays
Standard animal models are used to assess the analgesic and antipyretic properties of compounds like paracetamol.
-
Acetic Acid-Induced Writhing Test (Analgesia): This is a common model for visceral pain. Mice are administered the test compound (e.g., this compound) intraperitoneally. After a set period, a dilute solution of acetic acid is injected, which induces characteristic stretching and writhing behaviors. The number of writhes is counted over a defined period, and a reduction in this number compared to a control group indicates an analgesic effect.[7][17]
-
Hot Plate Test (Analgesia): This test measures the response to thermal pain. An animal (mouse or rat) is placed on a heated surface (e.g., 55°C), and the latency to a pain response (such as licking a paw or jumping) is recorded. An increase in this latency period after drug administration signifies analgesia.[17][18]
-
LPS-Induced Pyresis (Antipyresis): Fever is induced in rats by administering lipopolysaccharide (LPS). Rectal temperature is monitored over several hours. The test compound is administered, and its ability to reduce the feverish temperature back toward baseline is measured against a control group.[7]
Pharmacokinetic Analysis Protocol
Pharmacokinetic studies are crucial to understanding a drug's ADME profile.
-
Drug Administration: A defined dose of this compound is administered to subjects (healthy volunteers or patients) via a controlled intravenous infusion (e.g., over 15 minutes).[14]
-
Sample Collection: Blood samples are drawn at predetermined time points (e.g., before the dose, and at 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-infusion).
-
Concentration Analysis: Plasma is separated from the blood samples. The concentration of paracetamol (and its metabolites, if required) is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[14]
-
Data Modeling: The resulting plasma concentration-time data are analyzed using pharmacokinetic software (e.g., NONMEM).[15] This analysis allows for the calculation of key parameters such as Area Under the Curve (AUC), clearance, volume of distribution, and half-life.[14][15]
Clinical Efficacy Data
Clinical trials have demonstrated this compound's efficacy in managing fever and postoperative pain.[6][19]
Table 3: Summary of a Phase 3 Clinical Trial - this compound vs. Dexibuprofen for Fever in Children
| Parameter | This compound Group | Dexibuprofen Group | p-value | Reference |
| Number of Patients | 125 | 138 | N/A | [20] |
| Mean Body Temp. at 1 hr (°C) | 37.37 ± 0.53 | 37.88 ± 0.69 | < 0.001 | [20] |
| Mean Body Temp. at 2 hr (°C) | 37.25 ± 0.62 | 37.40 ± 0.60 | 0.0452 | [20] |
| Mean Body Temp. at 4 hr (°C) | 37.36 ± 0.65 | 37.28 ± 0.53 | Not Significant | [20] |
| Adverse Events | No significant difference between groups | No significant difference between groups | N/A | [20] |
This study showed that intravenous this compound led to a significantly faster reduction in fever within the first two hours compared to oral dexibuprofen, highlighting its utility for rapid fever control.[20]
Conclusion
The development of this compound represents a successful application of prodrug chemistry to solve a significant pharmaceutical formulation challenge. By creating a water-soluble ester of paracetamol, developers were able to produce a stable and effective intravenous analgesic and antipyretic.[1][2] Its rapid bioactivation to paracetamol allows for a fast onset of action, making it a valuable tool in the management of acute pain and fever in hospital settings, particularly in postoperative care.[5][21] While newer, ready-to-use intravenous paracetamol solutions have since become available, the scientific principles behind this compound's design continue to inform modern drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CN101353314A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 9. CN102786431A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 10. dovepress.com [dovepress.com]
- 11. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Tolerance and pharmacokinetics of this compound, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pediatric intravenous paracetamol (this compound) pharmacokinetics: a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intravenous paracetamol (this compound) pharmacokinetics in term and preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [Study of analgesic efficacy of this compound in the postoperative period using a double blind placebo controlled method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The antipyretic efficacy and safety of this compound compared with dexibuprofen in febrile children: a multicenter, randomized, double-blind, comparative, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [this compound: from basic action to clinical utilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Propacetamol in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propacetamol, a prodrug of paracetamol (acetaminophen), is designed for intravenous administration, offering a rapid onset of analgesic and antipyretic effects. Its efficacy is entirely dependent on its swift hydrolysis to the active compound, paracetamol. The subsequent metabolism of paracetamol is a critical determinant of both its therapeutic action and potential toxicity. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, with a primary focus on the enzymatic processes occurring within liver microsomes. We delve into the initial hydrolysis of this compound and the subsequent major metabolic pathways of paracetamol, including glucuronidation, sulfation, and oxidation by cytochrome P450 enzymes. This document summarizes key quantitative kinetic data, outlines detailed experimental protocols for studying these metabolic pathways, and presents visual representations of the involved processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound was developed to overcome the poor water solubility of paracetamol, enabling its formulation for parenteral delivery. Upon administration, it is rapidly and extensively converted to paracetamol and diethylglycine by esterases. The liver is the principal site of paracetamol metabolism, where it undergoes extensive biotransformation through Phase I and Phase II enzymatic reactions. Understanding the kinetics of these metabolic pathways is paramount for predicting drug clearance, potential drug-drug interactions, and the risk of dose-dependent hepatotoxicity associated with the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Liver microsomes, which are rich in key drug-metabolizing enzymes such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), serve as a crucial in vitro model for studying these metabolic transformations.
Metabolic Pathways of this compound
The metabolism of this compound is a two-stage process. The first stage is the hydrolysis of this compound to paracetamol, and the second stage involves the metabolism of paracetamol itself.
Stage 1: Hydrolysis of this compound to Paracetamol
This compound is hydrolyzed to paracetamol and N,N-diethylglycine. While this conversion is known to be rapid in vivo, primarily mediated by plasma esterases, hepatic carboxylesterases present in liver microsomes also contribute to this process. The two major human carboxylesterases are CES1 and CES2. Based on substrate specificities, where CES1 generally prefers substrates with a large acyl group and a small alcohol moiety, and CES2 prefers a small acyl group and a large alcohol moiety, the hydrolysis of this compound is likely mediated by these enzymes.
Stage 2: Metabolism of Paracetamol
Once formed, paracetamol is primarily metabolized in the liver via three main pathways:
-
Glucuronidation: This is the major metabolic pathway for paracetamol at therapeutic doses, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9, to form paracetamol-glucuronide.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), mainly SULT1A1, this pathway leads to the formation of paracetamol-sulfate. This pathway is particularly important at lower concentrations of paracetamol and can become saturated at higher doses.
-
Oxidation: A minor but critically important pathway involves the oxidation of paracetamol by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). The primary CYP isoforms implicated in this bioactivation are CYP2E1, CYP1A2, and to a lesser extent, CYP3A4. At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in the accumulation of NAPQI, which can covalently bind to cellular proteins, leading to oxidative stress and hepatocellular necrosis.
Quantitative Data on this compound and Paracetamol Metabolism
The following tables summarize the available quantitative kinetic parameters for the key enzymatic reactions in the metabolism of this compound and paracetamol in human liver microsomes.
Table 1: Kinetic Parameters for Paracetamol Glucuronidation in Human Liver Microsomes
| Enzyme/System | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Human Liver Microsomes | 7.37 ± 0.99 | 4.76 ± 1.35 | [1] |
| Human Liver Microsomes | 13.62 ± 1.57 | 2.85 ± 0.15 | - |
| UGT1A1 (recombinant) | Hill Kinetics | - | - |
| UGT1A9 (recombinant) | Michaelis-Menten | - | - |
Table 2: Kinetic Parameters for Paracetamol Oxidation by Cytochrome P450 Enzymes in Human Liver Microsomes
| Enzyme/System | Km (µM) | Vmax (pmol/min/pmol CYP) | Notes | Reference(s) |
| CYP2E1 (recombinant) | 830 and 32,000 | - | Negative cooperativity (two binding sites) | - |
| CYP1A2 (implicated) | - | - | Contribution debated | - |
| CYP3A4 (implicated) | - | - | Contribution debated | - |
Note: Specific Vmax values for recombinant CYP enzymes are often reported in various units (e.g., pmol product/min/pmol P450) and can vary between expression systems. Direct comparative values are limited in the literature.
Experimental Protocols
In Vitro Hydrolysis of this compound in Human Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) for the hydrolysis of this compound to paracetamol by human liver microsomal esterases.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound hydrochloride
-
Paracetamol standard
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
Procedure:
-
Preparation of Reagents:
-
Thaw pooled HLMs on ice. Dilute with potassium phosphate buffer to a final protein concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in water. Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 5 mM).
-
Prepare paracetamol standards in the appropriate solvent for the calibration curve.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the this compound solution at various concentrations to the wells.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the HLM suspension to each well. The final microsomal protein concentration should be optimized (e.g., 0.5 mg/mL).
-
Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) to ensure linear reaction kinetics.
-
-
Reaction Termination:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 15 minutes at 3000 x g to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the formation of paracetamol.
-
Mobile phase example: A gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Column example: C18 reverse-phase column.
-
-
Data Analysis:
-
Plot the rate of paracetamol formation (nmol/min/mg protein) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
In Vitro Metabolism of Paracetamol by Glucuronidation in Human Liver Microsomes
Objective: To determine the kinetic parameters for the glucuronidation of paracetamol.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Paracetamol
-
Paracetamol-glucuronide standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Reagents:
-
Prepare HLM suspension (1 mg/mL) in potassium phosphate buffer.
-
Prepare a stock solution of paracetamol.
-
Prepare a stock solution of UDPGA (cofactor).
-
Prepare a solution of alamethicin (pore-forming agent to activate UGTs).
-
-
Incubation:
-
In a 96-well plate, add buffer, MgCl2, and alamethicin-activated HLMs.
-
Add paracetamol at various concentrations.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C with shaking for a predetermined time within the linear range of formation.
-
-
Reaction Termination and Sample Processing:
-
Follow the same procedure as for the hydrolysis assay (Section 4.1).
-
-
Analytical Method:
-
Quantify the formation of paracetamol-glucuronide using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Determine Km and Vmax as described in Section 4.1.
-
In Vitro Metabolism of Paracetamol by Oxidation in Human Liver Microsomes
Objective: To assess the formation of the NAPQI metabolite (indirectly) and determine the kinetics of paracetamol oxidation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Paracetamol
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Glutathione (GSH) or N-acetylcysteine (NAC) as trapping agents for NAPQI
-
Acetonitrile (ACN)
Procedure:
-
Preparation of Reagents:
-
Prepare HLM suspension (1 mg/mL).
-
Prepare paracetamol stock solution.
-
Prepare the NADPH regenerating system.
-
Prepare a solution of the trapping agent (GSH or NAC).
-
-
Incubation:
-
In a 96-well plate, add buffer, HLMs, the trapping agent, and paracetamol at various concentrations.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Reaction Termination and Sample Processing:
-
Follow the same procedure as for the hydrolysis assay (Section 4.1).
-
-
Analytical Method:
-
Quantify the formation of the paracetamol-GSH or paracetamol-NAC conjugate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the kinetic parameters for the formation of the NAPQI-conjugate. Due to the potential for complex kinetics (e.g., substrate inhibition, cooperativity), various kinetic models may need to be evaluated to best fit the data.
-
Visualization of Metabolic Pathways and Experimental Workflows
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in the liver.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for in vitro metabolism experiments.
Conclusion
The in vitro metabolism of this compound in liver microsomes is a critical area of study for understanding its pharmacokinetic profile and potential for toxicity. This guide has provided a detailed overview of the metabolic pathways, summarized available quantitative data, and presented robust experimental protocols for investigating these processes. While the metabolism of paracetamol is well-characterized, further research is warranted to fully elucidate the specific carboxylesterases involved in the initial hydrolysis of this compound and to determine their precise kinetic parameters. A thorough understanding of these enzymatic processes will continue to be invaluable for the safe and effective use of this compound in clinical practice and for the development of future prodrug strategies.
References
Physicochemical Properties of Propacetamol for Formulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen), developed to overcome the poor aqueous solubility of its parent drug, thereby enabling parenteral administration.[1] As an ester of paracetamol and N,N-diethylglycine, this compound is rapidly hydrolyzed in vivo by plasma esterases to yield paracetamol, the active analgesic and antipyretic agent, and the pharmacologically inactive N,N-diethylglycine.[2] This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, crucial for its formulation development, particularly for intravenous dosage forms.
Core Physicochemical Properties
A thorough understanding of the physicochemical characteristics of an active pharmaceutical ingredient (API) is fundamental to the development of a stable, safe, and effective drug product. The following sections detail the key properties of this compound hydrochloride.
Solubility
This compound hydrochloride exhibits significantly improved aqueous solubility compared to paracetamol, which is a key attribute for its formulation as an injectable solution.[1] Quantitative solubility data is essential for determining the appropriate solvent system and concentration for a liquid dosage form.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | 250 mg/mL (831.16 mM) | Sonication may be required to achieve this concentration.[3] |
| 20 mg/mL, clear solution | [4] | |
| DMSO | 60 mg/mL (199.48 mM) | Sonication is recommended.[2] |
| 25 mg/mL (83.12 mM) | Sonication, warming, and heating to 80°C may be necessary.[3] | |
| Ethanol | 30 mg/mL | [2] |
| Methanol | Soluble | [5] (Qualitative) |
| Anhydrous Ethanol | Slightly soluble | [5] (Qualitative) |
| Acetone | Practically insoluble | [5] (Qualitative) |
pKa and pH of Solution
The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. While a specific pKa value for this compound has not been definitively reported in the available literature, the pH of a this compound hydrochloride solution is noted to be in the acidic range.
Table 2: pKa and pH Properties
| Property | Value |
| pKa | Not explicitly reported |
| pH of Solution | 3 to 4 |
Melting Point and Polymorphism
The melting point is a key indicator of purity and can be influenced by the crystalline form of the compound. Polymorphism, the ability of a substance to exist in more than one crystalline form, can significantly impact a drug's solubility, stability, and bioavailability.
Table 3: Thermal Properties and Crystalline Structure
| Property | Value |
| Melting Point | 187°C to 189°C[5] |
| Polymorphism | At least one crystal form, designated as Form A, has been identified.[6] |
| X-ray Powder Diffraction (d-spacing) | 10.37, 7.49, 5.23, 5.14, 4.64, 3.83, 2.82[6] |
Stability and Degradation
This compound's stability is a critical consideration for its formulation, storage, and administration. As a prodrug, its primary degradation pathway is hydrolysis to paracetamol. The rate of this hydrolysis is influenced by factors such as temperature and the composition of the solution.
Hydrolysis Kinetics: The degradation of this compound hydrochloride in 5% glucose and 0.9% saline solutions follows second-order kinetics. The rate of hydrolysis is temperature-dependent, being approximately 4.5 times faster at 25°C than at 4°C.[5]
Table 4: Stability of this compound Hydrochloride in Solution[5]
| Medium | Temperature (°C) | t₉₀ (hours) |
| 5% Glucose Solution | 25 | 3.17 |
| 4 | 13.42 | |
| 0.9% Saline Solution | 25 | 3.61 |
| 4 | 12.36 |
Degradation Products: The primary degradation product of this compound is paracetamol.[2] Further degradation of paracetamol can lead to the formation of p-aminophenol, which can then oxidize to form colored quinoneimine species.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the general experimental protocols for key analyses.
Solubility Determination
Method: Equilibrium Solubility Method (Shake-Flask)
-
Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid. An aliquot of the clear filtrate is then accurately diluted.
-
Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
pKa Determination
Method: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[9] The ionic strength of the solution is maintained with a background electrolyte like 0.15 M KCl.[9]
-
Titration Setup: The solution is placed in a thermostatted vessel and purged with nitrogen to remove dissolved carbon dioxide.[9] A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[9]
-
Data Analysis: The pH of the solution is recorded after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[10]
Melting Point and Polymorphism Analysis
Method: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed amount of this compound hydrochloride powder (typically 1-5 mg) is placed in an aluminum DSC pan and hermetically sealed.[11]
-
DSC Analysis: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range in a controlled nitrogen atmosphere.[12] An empty sealed pan is used as a reference.
-
Data Interpretation: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting event.[11] The presence of different polymorphs can be indicated by multiple melting endotherms or other thermal events.
Method: X-ray Powder Diffraction (XRPD)
-
Sample Preparation: A finely ground powder of this compound hydrochloride is packed into a sample holder.[5]
-
XRPD Analysis: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[13]
-
Data Interpretation: The resulting diffraction pattern, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form.[13] Different polymorphs will exhibit distinct XRPD patterns.
Stability and Degradation Analysis
Method: Stability-Indicating HPLC Method
-
Forced Degradation Studies: Solutions of this compound hydrochloride are subjected to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress).[13][14]
-
Chromatographic System: A validated reverse-phase HPLC method is used. This typically involves a C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) with UV detection at an appropriate wavelength.[15]
-
Analysis: The stressed samples are injected into the HPLC system. The method should be able to separate the intact this compound from its degradation products.
-
Data Analysis: The peak areas are used to quantify the amount of remaining this compound and the formation of degradation products over time. This allows for the determination of degradation kinetics and pathways.
Visualizations
Hydrolysis of this compound to Paracetamol
Caption: Hydrolysis pathway of this compound to its active metabolite, paracetamol.
Experimental Workflow for Physicochemical Characterization
Caption: A typical experimental workflow for the physicochemical characterization of this compound.
Relationship between Physicochemical Properties and Formulation
References
- 1. who.int [who.int]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. RP-HPLC and UV Spectrophotometric Analysis of Paracetamol, Ibuprofen, and Caffeine in Solid Pharmaceutical Dosage Forms by Derivative, Fourier, and Wavelet Transforms: A Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rigaku.com [resources.rigaku.com]
- 14. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Propacetamol's effects on prostaglandin synthesis pathways
An In-depth Technical Guide to Propacetamol's Effects on Prostaglandin (B15479496) Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a water-soluble prodrug of paracetamol (acetaminophen), designed for intravenous administration.[1][2][3] Upon entering the bloodstream, it is rapidly hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine.[4] Therefore, the pharmacological effects of this compound on prostaglandin synthesis are identical to those of paracetamol. This guide provides a detailed examination of the mechanisms by which paracetamol modulates the prostaglandin synthesis pathway, presenting quantitative data on enzyme inhibition, outlining key experimental methodologies, and visualizing the involved biochemical cascades.
Mechanism of Action: The Role of Paracetamol
This compound's primary role is to serve as a delivery vehicle for paracetamol.[5][6] The core of its mechanism of action lies in paracetamol's complex and multifaceted interaction with the cyclooxygenase (COX) family of enzymes, which are central to the conversion of arachidonic acid into prostaglandins.[4][7] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits a unique profile of action, suggesting several distinct, and potentially complementary, mechanisms.
Conversion of this compound to Paracetamol
The activation of this compound is a straightforward enzymatic process. Following intravenous administration, plasma esterases efficiently cleave the ester bond, releasing paracetamol.[2][4] This conversion is rapid, allowing for the quick onset of therapeutic paracetamol concentrations in the plasma.[4] Two grams of this compound are pharmacokinetically equivalent to one gram of paracetamol.[1]
Inhibition of Cyclooxygenase (COX) Enzymes
The central mechanism of paracetamol is the inhibition of prostaglandin synthesis.[2][8] This occurs through its interaction with the COX enzymes, primarily COX-1 and COX-2. However, its inhibitory profile is highly dependent on the cellular environment, specifically the concentration of peroxides.[7][9]
-
Peroxide-Dependent Inhibition: The COX enzyme (also known as Prostaglandin H Synthase or PGHS) has two active sites: a cyclooxygenase site and a peroxidase (POX) site.[9][10] Paracetamol does not directly inhibit the COX site but acts as a reducing co-substrate at the POX site.[9][10] This action reduces the oxidized, active form of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This mechanism is most effective in environments with low levels of peroxides, such as the central nervous system. In sites of inflammation where peroxide levels are high, paracetamol's inhibitory effect is significantly diminished, explaining its weak anti-inflammatory properties compared to classic NSAIDs.[7][9]
-
Apparent COX-2 Selectivity: In intact cells with low substrate (arachidonic acid) levels, prostaglandin synthesis is largely driven by COX-2.[8] Under these conditions, paracetamol effectively inhibits prostaglandin production, leading to an apparent selectivity for COX-2.[7][8] This selectivity helps explain its analgesic and antipyretic effects without the significant gastrointestinal side effects associated with non-selective COX-1 inhibition.[11]
The COX-3 Hypothesis
A splice variant of COX-1, named COX-3, was discovered and proposed as a primary target for paracetamol.[12][13] This isoenzyme is found in abundance in the cerebral cortex of dogs and was shown to be highly sensitive to inhibition by paracetamol.[12] This theory was attractive as it could explain paracetamol's central analgesic and antipyretic actions with minimal peripheral anti-inflammatory effects.[13] However, the functional equivalent of COX-3 in humans is non-functional due to a frameshift mutation, making it an unlikely clinically relevant target in humans.[8][13]
Alternative Central Mechanisms: The AM404 Metabolite
A significant body of evidence points to a COX-independent central mechanism. In the brain, paracetamol is metabolized to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[7][14] This metabolite is a potent agonist of the TRPV1 (transient receptor potential vanilloid 1) receptor and also acts on the endocannabinoid system.[7][14] The activation of these pathways in the brain is believed to contribute significantly to the analgesic effects of paracetamol.[7][14]
Quantitative Data on COX Inhibition
The inhibitory potency of paracetamol on COX enzymes has been quantified in various studies. The data highlights its preferential, though moderate, action on COX-2 compared to COX-1.
| Enzyme/Product | Assay System | Species | IC50 Value | Reference |
| COX-1 | Human Whole Blood (in vitro) | Human | 113.7 µmol/L | [11] |
| COX-2 | Human Whole Blood (in vitro) | Human | 25.8 µmol/L | [11] |
| COX-1 | Human Whole Blood (ex vivo) | Human | 105.2 µmol/L | [11] |
| COX-2 | Human Whole Blood (ex vivo) | Human | 26.3 µmol/L | [11] |
| PGE₂ Production | IL-1β stimulated Rheumatoid Synoviocytes | Human | 7.2 µM | [15] |
| PGF₂α Production | IL-1β stimulated Rheumatoid Synoviocytes | Human | 4.2 µM | [15] |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
The following are summaries of methodologies used in key studies to determine paracetamol's effect on prostaglandin synthesis.
Protocol: Ex Vivo and In Vitro COX Inhibition in Human Whole Blood
This protocol is adapted from studies measuring COX-1 and COX-2 activity by quantifying their respective primary products.[11]
-
Objective: To determine the IC50 values of paracetamol for COX-1 and COX-2 in a physiologically relevant matrix.
-
Methodology:
-
Blood Collection: Venous blood is drawn from healthy volunteers into heparinized tubes.
-
COX-1 Activity Assay (Thromboxane B₂ Synthesis):
-
Whole blood aliquots are incubated with varying concentrations of paracetamol or vehicle control.
-
Blood is allowed to clot at 37°C for 60 minutes to induce maximal platelet activation and subsequent COX-1-mediated thromboxane (B8750289) B₂ (TXB₂) synthesis.
-
The reaction is stopped by placing samples on ice and adding a COX inhibitor (e.g., indomethacin).
-
Serum is separated by centrifugation, and TXB₂ levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity Assay (Prostaglandin E₂ Synthesis):
-
Whole blood aliquots are incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Following induction, varying concentrations of paracetamol are added and incubated for a specified period.
-
Plasma is separated by centrifugation, and prostaglandin E₂ (PGE₂) levels are quantified by ELISA.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol: Prostaglandin Inhibition in Cultured Cells
This protocol is based on methodology for assessing paracetamol's effects on stimulated cells in culture.[15]
-
Objective: To measure the inhibition of prostaglandin production by paracetamol in a specific cell type following inflammatory stimulation.
-
Methodology:
-
Cell Culture: Human rheumatoid synoviocytes (or another relevant cell line, e.g., microglia[16]) are cultured to near confluence in appropriate media.
-
Stimulation and Treatment: The culture medium is replaced with fresh medium containing an inflammatory stimulus (e.g., Interleukin-1β, 0.1 ng/ml) and varying concentrations of paracetamol or vehicle.
-
Incubation: Cells are incubated for a prolonged period (e.g., 18 hours) to allow for COX-2 induction and subsequent prostaglandin synthesis.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: Prostaglandin (e.g., PGE₂, PGF₂α) concentrations in the supernatant are determined using specific and sensitive immunoassays (e.g., ELISA or radioimmunoassay).
-
Data Analysis: IC50 values are determined by plotting prostaglandin levels against paracetamol concentration.
-
Conclusion for Drug Development Professionals
The understanding of this compound's mechanism of action is fundamentally rooted in the pharmacology of paracetamol. Its efficacy as an analgesic and antipyretic stems from the inhibition of prostaglandin synthesis, primarily within the central nervous system where the low-peroxide environment favors its unique inhibitory mechanism. The apparent COX-2 selectivity contributes to its favorable safety profile compared to traditional NSAIDs. Furthermore, the growing body of evidence for the central AM404 metabolite pathway highlights a dual mechanism of action that is distinct from other analgesics. For researchers, this complex pharmacology suggests that targeting central pathways, either through modulation of the POX site of COX enzymes or via the endocannabinoid/TRPV1 systems, represents a promising avenue for the development of novel analgesics with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COX-3 the Acetaminophen Target Finally Revealed: R&D Systems [rndsystems.com]
- 13. Cyclooxygenase-3 - Wikipedia [en.wikipedia.org]
- 14. dovepress.com [dovepress.com]
- 15. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 16. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research on Propacetamol's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol, a pro-drug of paracetamol (acetaminophen), was developed to provide a parenterally administered analgesic and antipyretic agent with a more favorable safety profile than other available injectable analgesics.[1] Early-stage research was crucial in characterizing its biological activity, focusing on its efficient conversion to the active compound, paracetamol, and elucidating the subsequent pharmacological effects. This technical guide provides a comprehensive overview of the foundational research into this compound's biological activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
This compound Hydrolysis and Bioavailability
The fundamental biological activity of this compound lies in its rapid and quantitative hydrolysis to paracetamol by plasma esterases.[2][3] This conversion is central to its therapeutic action.
In Vitro Hydrolysis Kinetics
Early in vitro studies were essential to confirm the conversion of this compound to paracetamol. These experiments typically involved incubating this compound in various solutions and measuring the rate of its degradation and the appearance of paracetamol.
Table 1: In Vitro Hydrolysis of this compound Hydrochloride
| Parameter | 5% Glucose Solution | 0.9% Saline Solution |
| Temperature | 25°C | 4°C |
| t90% (hours) | 3.17 | 13.42 |
| Kinetic Order | Second-order | Second-order |
| t90% represents the time required for 90% of the this compound to be hydrolyzed.[4] |
Experimental Protocol: In Vitro this compound Hydrolysis
Objective: To determine the rate of hydrolysis of this compound to paracetamol in physiological solutions.
Materials:
-
This compound hydrochloride
-
5% glucose solution
-
0.9% saline solution
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Thermostatically controlled water baths (4°C and 25°C)
Methodology:
-
Prepare solutions of this compound hydrochloride in 5% glucose and 0.9% saline at a known concentration.
-
Incubate the solutions at 4°C and 25°C.
-
At predetermined time intervals, withdraw aliquots from each solution.
-
Quantify the concentrations of both this compound and paracetamol in the aliquots using a validated analytical method, such as first-derivative spectrophotometry or HPLC with UV detection.[4][5]
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Calculate the hydrolysis rate constants and the t90% values.
Bioavailability and Pharmacokinetics
Pharmacokinetic studies in humans have demonstrated that intravenous administration of this compound results in rapid and predictable plasma concentrations of paracetamol.
Table 2: Pharmacokinetic Parameters of Paracetamol Following Intravenous this compound Administration in Healthy Adults
| Parameter | 2g this compound IV (equivalent to 1g Paracetamol) |
| Cmax (mcg/mL) | 12.72 |
| Tmax (h) | 0.25 (end of infusion) |
| AUC (mcg.h/mL) | 25.5 |
| Volume of Distribution (L/kg) | 1.29 |
| Clearance (L/h/kg) | 0.28 |
| Data compiled from PubChem entry on this compound.[6] |
Mechanism of Action: Paracetamol's Biological Activity
The biological activity of this compound is synonymous with that of its active metabolite, paracetamol. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in pain and fever.[2] However, the complete picture of paracetamol's mechanism is more complex, involving multiple signaling pathways.
Inhibition of Cyclooxygenase (COX)
Paracetamol exhibits a degree of selectivity for COX-2 over COX-1, which may contribute to its favorable gastrointestinal safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]
Table 3: In Vitro and Ex Vivo Inhibition of COX-1 and COX-2 by Paracetamol in Human Whole Blood
| Assay Type | IC50 (µmol/L) for COX-1 | IC50 (µmol/L) for COX-2 | Selectivity (COX-1/COX-2) |
| In Vitro | 113.7 | 25.8 | 4.4 |
| Ex Vivo | 105.2 | 26.3 | 4.0 |
| IC50 is the half-maximal inhibitory concentration.[7] |
Table 4: Inhibition of Prostaglandin Synthesis by Paracetamol in Human Rheumatoid Synoviocytes
| Prostaglandin | Median IC50 (µM) |
| PGE2 | 7.2 |
| PGF2α | 4.2 |
| Data from a study on interleukin-1β stimulated synoviocytes.[9] |
Experimental Protocol: Human Whole Blood Assay for COX Inhibition
Objective: To determine the inhibitory potency and selectivity of paracetamol on COX-1 and COX-2 activity.
Materials:
-
Freshly drawn human venous blood
-
Paracetamol
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Methodology:
-
COX-1 Activity (TXB2 production):
-
COX-2 Activity (PGE2 production):
-
Data Analysis:
-
IC50 values are calculated from the concentration-response curves for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
-
Signaling Pathways
dot
Caption: this compound is rapidly hydrolyzed by plasma esterases into its active metabolite, paracetamol, and N,N-diethylglycine.
dot
Caption: Paracetamol primarily inhibits the COX-2 enzyme, reducing the production of prostaglandins that mediate pain and fever.
In Vivo Analgesic Activity
The analgesic efficacy of this compound, mediated by paracetamol, has been demonstrated in various preclinical pain models.
Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic effect of this compound.
Animals:
-
Male mice (e.g., Swiss albino)
Materials:
-
This compound
-
Acetic acid solution (e.g., 0.6%)
-
Vehicle (e.g., saline)
-
Standard analgesic (e.g., diclofenac (B195802) sodium)
Methodology:
-
Divide the mice into groups: vehicle control, standard drug, and different doses of this compound.[10]
-
Administer the respective treatments intraperitoneally (i.p.) or via the intended clinical route.
-
After a set pre-treatment time (e.g., 30 minutes), inject acetic acid i.p. to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Hot Plate Test
This model evaluates central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.
Experimental Protocol: Hot Plate Test in Mice
Objective: To assess the central analgesic effect of this compound.
Animals:
-
Male mice
Materials:
-
This compound
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Vehicle
-
Standard central analgesic (e.g., morphine)
Methodology:
-
Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time is set to prevent tissue damage.
-
Administer the respective treatments (vehicle, standard, this compound).[10]
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and measure the reaction time.
-
An increase in reaction time compared to baseline indicates an analgesic effect.
Advanced Mechanisms of Action
Beyond direct COX inhibition, the analgesic effects of paracetamol are understood to involve more intricate central nervous system pathways.
Serotonergic Pathway
Paracetamol is believed to enhance the descending serotonergic inhibitory pathways, which play a crucial role in pain modulation. This effect is indirect, as paracetamol does not bind directly to serotonin (B10506) receptors.[4][11] The analgesic action is thought to involve spinal 5-HT1A, 5-HT2A, 5-HT3, and 5-HT7 receptors.[12][13]
Caption: In the brain, paracetamol is converted to AM404, which exerts analgesic effects through the endocannabinoid system.
Conclusion
The early-stage research on this compound has firmly established its role as a rapidly acting prodrug of paracetamol. Its biological activity is multifaceted, extending beyond simple COX inhibition to involve complex central nervous system pathways. The quantitative data from in vitro and in vivo studies provide a solid foundation for its clinical use, while the detailed experimental protocols outlined in this guide offer a reference for researchers in the field of analgesic drug development. The continued exploration of the intricate mechanisms of its active metabolite, paracetamol, promises to further refine our understanding of pain and fever management.
References
- 1. CN101353314A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Lack of binding of acetaminophen to 5-HT receptor or uptake sites (or eleven other binding/uptake assays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetaminophen reinforces descending inhibitory pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 10. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Contribution of Serotonergic Receptors and Nitric Oxide Systems in the Analgesic Effect of Acetaminophen: An Overview of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antinociceptive action of paracetamol is associated with changes in the serotonergic system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability of Intravenous Propacetamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability of intravenous propacetamol, a prodrug of paracetamol (acetaminophen). It is designed to be a core resource for professionals in drug development and clinical research, offering detailed insights into its pharmacokinetic profile, the methodologies used to assess it, and the metabolic processes it undergoes.
Introduction to Intravenous this compound
This compound is a water-soluble ester prodrug of paracetamol, developed to enable intravenous administration for the management of pain and fever when oral administration is not feasible. Following intravenous infusion, this compound is rapidly and completely hydrolyzed by plasma esterases into paracetamol and diethylglycine. This bioconversion makes the bioavailability of paracetamol from this compound a critical area of study, ensuring that therapeutic concentrations are achieved safely and effectively. This guide synthesizes data from key clinical studies to provide a detailed examination of its pharmacokinetic properties.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of paracetamol following the administration of intravenous this compound across various study populations. These data are crucial for understanding the absorption, distribution, metabolism, and excretion of the active metabolite, paracetamol.
Table 1: Pharmacokinetic Parameters of Paracetamol in Healthy Adult Volunteers Following Intravenous this compound Administration
| Study (Year) | Dose of this compound (equivalent Paracetamol dose) | Cmax (µg/mL) [Mean ± SD] | Tmax (h) [Mean ± SD or Range] | AUC (µg·h/mL) [Mean ± SD] | t½ (h) [Mean ± SD] |
| Depré et al. (1992)[1] | 1 g (equivalent to 500 mg Paracetamol) | - | - | 25.53 ± 4.27 | - |
| Flouvat et al. (2004) | 2 g (equivalent to 1 g Paracetamol) | 24.3 ± 5.8 | 0.25 (end of infusion) | 45.9 ± 7.9 | 2.4 ± 0.4 |
Table 2: Pharmacokinetic Parameters of Paracetamol in Pediatric Populations Following Intravenous this compound Administration
| Study (Year) | Population | Dose of this compound (equivalent Paracetamol dose) | Clearance (L/h/70 kg) [Mean] | Volume of Distribution (L/70 kg) [Mean] | t½ (h) [Mean] |
| Allegaert et al. (2004)[2] | Term & Preterm Neonates | Single or multiple doses | 5.0 | 70.4 | ~3.5 |
| Anderson et al. (2005) | Children (2-14 years) | 30 mg/kg (15 mg/kg Paracetamol) | 16.0 | 54.0 | ~2-3 |
Experimental Protocols
The assessment of this compound's bioavailability relies on robust and well-defined clinical trial protocols. Below is a detailed methodology synthesized from typical bioavailability and pharmacokinetic studies of intravenous this compound. This protocol adheres to the principles outlined in the ICH E6 Good Clinical Practice guidelines.[3][4]
Study Design and Objectives
-
Primary Objective: To determine the rate and extent of absorption (bioavailability) of paracetamol after a single intravenous infusion of this compound.
-
Secondary Objectives: To evaluate the safety and tolerability of intravenous this compound.
-
Design: A typical study employs an open-label, randomized, single-dose, two-period, crossover design. This design allows each subject to serve as their own control, minimizing inter-subject variability.[5] A sufficient washout period (e.g., one week) is incorporated between the two periods.
Study Population
-
Inclusion Criteria:
-
Healthy adult male and/or female volunteers, typically between 18 and 55 years of age.
-
Body Mass Index (BMI) within a normal range (e.g., 19-28 kg/m ²).
-
No clinically significant abnormalities in medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
Voluntary written informed consent to participate in the study.
-
-
Exclusion Criteria:
-
History of hypersensitivity to paracetamol or this compound.
-
Significant hepatic, renal, cardiovascular, or gastrointestinal disease.
-
Use of any prescription or over-the-counter medications, including herbal supplements, for a specified period before the study.
-
History of alcohol or drug abuse.
-
Participation in another clinical trial within a specified timeframe.
-
Dosing and Administration
-
Test Product: A single dose of this compound (e.g., 2 g, equivalent to 1 g of paracetamol) is administered as an intravenous infusion.
-
Administration: The drug is infused over a standardized period, typically 15 minutes, using a calibrated infusion pump to ensure a constant infusion rate.[1][2]
Blood Sampling Schedule
-
Sample Collection: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Sampling Times: A typical, intensive sampling schedule includes:
-
Pre-dose (0 hours)
-
During infusion (e.g., 5, 10, and 15 minutes)
-
Post-infusion at frequent intervals initially, then less frequently (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-infusion start).
-
Sample Handling and Processing
-
Centrifugation: Blood samples are centrifuged (e.g., at 3000 g for 10 minutes at 4°C) promptly after collection to separate the plasma.
-
Plasma Separation: The resulting plasma is carefully transferred into labeled cryovials.
-
Storage: Plasma samples are stored frozen at -80°C until analysis to ensure the stability of the analyte.
Analytical Methodology: Quantification of Paracetamol in Plasma
The concentration of paracetamol in plasma samples is determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity.
-
Sample Preparation (Protein Precipitation):
-
A small aliquot of the plasma sample (e.g., 100 µL) is mixed with a protein precipitating agent (e.g., cold methanol (B129727) or acetonitrile) containing an internal standard (e.g., a deuterated analog of paracetamol).
-
The mixture is vortexed vigorously to ensure complete protein precipitation.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant is transferred to an HPLC vial for injection into the analytical system.
-
-
Chromatographic Conditions (Example HPLC-UV Method):
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
UV Detection: Wavelength set at approximately 245 nm.
-
-
Method Validation: The analytical method is fully validated according to regulatory guidelines (e.g., EMA or FDA), demonstrating its accuracy, precision, selectivity, sensitivity, linearity, and stability.
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
-
Statistical Analysis: Descriptive statistics (mean, standard deviation, etc.) are calculated for all pharmacokinetic parameters. For bioequivalence studies, statistical analysis (e.g., ANOVA) is performed on the log-transformed Cmax and AUC values to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.
Safety and Ethical Considerations
-
Ethical Approval: The study protocol is reviewed and approved by an independent ethics committee or institutional review board.
-
Informed Consent: All participants provide written informed consent before any study-related procedures are performed.
-
Safety Monitoring: Subjects are monitored for adverse events throughout the study. Vital signs and local infusion site reactions are assessed at regular intervals.
Mandatory Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound to its active form, paracetamol, and the subsequent major metabolic pathways of paracetamol.
Caption: Metabolic pathway of intravenous this compound.
Experimental Workflow for a Bioavailability Study
The diagram below outlines the logical flow of a typical clinical trial designed to assess the bioavailability of intravenous this compound.
Caption: Workflow of a bioavailability study for IV this compound.
References
- 1. Tolerance and pharmacokinetics of this compound, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous paracetamol (this compound) pharmacokinetics in term and preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH E6 Good clinical practice - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ichgcp.net [ichgcp.net]
- 5. ema.europa.eu [ema.europa.eu]
Propacetamol and Its Interaction with Cyclooxygenase Enzymes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Propacetamol, a prodrug of paracetamol (acetaminophen), exerts its analgesic and antipyretic effects through the complex and multifaceted interactions of its active metabolite with cyclooxygenase (COX) enzymes. This document provides a detailed examination of these interactions, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biochemical pathways. The central mechanism involves a nuanced inhibition of COX enzymes, which is highly dependent on the cellular environment, particularly peroxide levels. While traditionally considered a weak inhibitor, evidence points towards a functionally selective inhibition of COX-2 under specific physiological conditions, distinguishing its action from traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This compound Metabolism to Paracetamol
This compound serves as a water-soluble intravenous prodrug that is rapidly and completely hydrolyzed by plasma esterases into its active form, paracetamol (N-acetyl-p-aminophenol or APAP), and diethylglycine.[1] This bioconversion is a critical first step for its pharmacological activity. The 1:1 stoichiometric conversion ensures predictable plasma concentrations of paracetamol following administration.[1]
The Cyclooxygenase (COX) Enzyme Family
Cyclooxygenase, also known as prostaglandin (B15479496) H synthase, is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids.[2][3] These lipid mediators are pivotal in numerous physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[2][4]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[2][5]
-
COX-2: Typically, COX-2 is an inducible enzyme, with low to undetectable levels in most resting cells.[2] Its expression is significantly upregulated by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate pain and inflammation.[2][5]
-
COX-3 (A COX-1 Splice Variant): A splice variant of the COX-1 gene, COX-3 was initially identified in canine brain and proposed as the primary target for paracetamol's central analgesic and antipyretic effects.[6][7][8] However, its functional relevance in humans is now considered unlikely, as a corresponding active enzyme has not been conclusively identified in the human central nervous system.[9]
Paracetamol's Mechanism of COX Inhibition
The interaction of paracetamol with COX enzymes is distinct from that of traditional NSAIDs. It is generally considered a weak inhibitor of COX-1 and COX-2 in in vitro assays using broken cell preparations.[4][9] Its inhibitory potency is significantly enhanced in intact cellular environments where peroxide levels are low.[9][10] This is because the catalytic activity of COX enzymes depends on an oxidized state, and paracetamol is thought to act as a reducing agent at the enzyme's peroxidase (POX) site, indirectly inhibiting the cyclooxygenase activity.[10]
Paracetamol's effects on different COX isoforms are a subject of ongoing research:
-
Inhibition of COX-1: Paracetamol is a very weak inhibitor of COX-1, which accounts for its lack of significant gastrointestinal side effects and its minimal impact on platelet aggregation compared to non-selective NSAIDs.[11][12]
-
Inhibition of COX-2: Several studies suggest that paracetamol is a selective COX-2 inhibitor under clinically relevant conditions.[11][12][13] This selectivity appears to be approximately 4.4-fold for COX-2 over COX-1 in human whole blood assays.[11][12][14] This preferential action may explain its analgesic and anti-inflammatory properties.[11][12] The inhibition is most potent when arachidonic acid levels are low, a condition where COX-2 is the primary enzyme synthesizing prostaglandins.[9]
-
Interaction with COX-3: The initial hypothesis that paracetamol selectively inhibits the COX-1 variant, COX-3, was based on studies showing high sensitivity of canine COX-3 to the drug.[6][8] While paracetamol does inhibit this variant potently, the lack of a functional COX-3 ortholog in humans makes this mechanism unlikely to be the primary explanation for its effects.[9]
Quantitative Data: Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for paracetamol against COX enzymes vary significantly depending on the assay conditions, particularly the substrate (arachidonic acid) concentration.
| Enzyme Target | IC₅₀ (µM) | Assay Conditions | Species | Reference |
| COX-1 | 113.7 | In vitro (Human Whole Blood) | Human | [11][12] |
| COX-1 | 133 | 5 µM Arachidonic Acid | Murine | [14] |
| COX-1 | >1000 | 30 µM Arachidonic Acid | Murine | [6] |
| COX-2 | 25.8 | In vitro (Human Whole Blood) | Human | [11][12] |
| COX-2 | 5887 | 5 µM Arachidonic Acid | Murine | [14] |
| COX-2 | >1000 | 30 µM Arachidonic Acid | Murine | [6] |
| COX-3 | 64 | 5 µM Arachidonic Acid | Canine | [6][14] |
| COX-3 | 460 | 30 µM Arachidonic Acid | Canine | [6][14] |
Note: The significant discrepancy in COX-2 IC₅₀ values highlights the context-dependent nature of paracetamol's inhibitory activity.
Signaling Pathways and Experimental Workflows
The synthesis of prostaglandins from arachidonic acid is a multi-step enzymatic cascade initiated by the COX enzymes. This pathway is the primary target for both NSAIDs and paracetamol.
Determining the inhibitory potential of a compound like paracetamol on COX enzymes requires a structured experimental approach. The following diagram outlines a typical workflow for an in vitro screening assay.
Detailed Experimental Protocols
The characterization of paracetamol's interaction with COX enzymes relies on robust and reproducible experimental methods.
This method measures the peroxidase activity of COX, which is coupled to the generation of a fluorescent product.
-
Objective: To determine the IC₅₀ of paracetamol for COX-1 and COX-2.
-
Materials:
-
Protocol:
-
Reagent Preparation: Prepare working solutions of all reagents. Reconstitute lyophilized enzymes in the appropriate buffer and keep on ice.[16]
-
Assay Reaction: To each well of the microplate, add COX Assay Buffer, the fluorometric probe, and cofactors.
-
Inhibitor Addition: Add serial dilutions of paracetamol or a vehicle control (DMSO) to the respective wells.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to all wells to initiate a pre-incubation period (typically 10-15 minutes at 37°C).[17][19]
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding a fixed concentration of arachidonic acid to all wells.[17]
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity over a period of 5-10 minutes at room temperature or 37°C.[16][18]
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each paracetamol concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[18]
-
The WBA is an ex vivo method that more closely mimics physiological conditions, including the presence of all blood components and intact cell-cell interactions.[20]
-
Objective: To determine the selectivity of paracetamol for COX-1 vs. COX-2 in a physiologically relevant matrix.
-
Materials:
-
Freshly drawn human venous blood (anticoagulant: heparin).
-
Test Compound: Paracetamol dissolved in DMSO.
-
COX-1 Stimulant: None required; clotting cascade activation is used.
-
ELISA or LC-MS/MS for quantification of Thromboxane B₂ (TXB₂, a stable metabolite of the COX-1 product TXA₂) and Prostaglandin E₂ (PGE₂, a major COX-2 product).[11][12]
-
-
Protocol:
-
COX-2 Assay:
-
Aliquots of whole blood are incubated with paracetamol or vehicle for a pre-incubation period (e.g., 15 minutes).[20]
-
LPS is added to induce COX-2 expression and activity.
-
The samples are incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation, and PGE₂ levels are quantified as a measure of COX-2 activity.[11][12]
-
-
COX-1 Assay:
-
Data Analysis: The concentrations of PGE₂ and TXB₂ in the paracetamol-treated samples are compared to the vehicle controls to calculate percent inhibition. IC₅₀ values for COX-1 and COX-2 are determined, and the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is calculated.
-
Conclusion
The interaction of this compound's active metabolite, paracetamol, with cyclooxygenase enzymes is more complex than that of traditional NSAIDs. Its mechanism is not one of simple competitive inhibition but rather a nuanced, environment-dependent modulation of enzyme activity, likely occurring at the peroxidase site. While it is a weak inhibitor of both COX-1 and COX-2 in standard cell-free assays, compelling evidence from more physiologically relevant models, such as whole blood assays, demonstrates a preferential inhibition of COX-2.[11][12][13] This selective action, combined with its primary effects within the central nervous system where peroxide tone is low, likely accounts for its potent analgesic and antipyretic properties with a favorable gastrointestinal safety profile. The initial COX-3 hypothesis, while historically important, is not well-supported as a primary mechanism in humans.[9] Future research should continue to explore the precise molecular interactions and the influence of the cellular redox environment to fully elucidate the unique pharmacology of this widely used drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 derived prostaglandin E2 (PGE2) signaling in early development [ir.vanderbilt.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. [PDF] COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression | Semantic Scholar [semanticscholar.org]
- 8. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: cloning, structure, and expression [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Propacetamol Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol, a prodrug of paracetamol (acetaminophen), is a valuable tool in preclinical research involving mouse models.[1][2] Its water-soluble formulation allows for convenient parenteral administration, providing rapid and predictable plasma concentrations of its active metabolite, paracetamol.[2] These application notes provide detailed protocols for the administration of this compound in mice for analgesia and toxicity studies, along with insights into the underlying signaling pathways.
Data Presentation
Table 1: this compound and Paracetamol Dosage Guidelines for Analgesia Studies in Mice
| Application | Compound | Dosage Range | Administration Route | Relevant Test | Reference |
| Visceral Pain | This compound | 67.5 - 271 mg/kg | Intraperitoneal (i.p.) | Acetic Acid Writhing Test | [3] |
| Visceral Pain | Paracetamol | 61.30 mg/kg (ED50) | Intraperitoneal (i.p.) | Acetic Acid Writhing Test | [4] |
| Thermal Pain | This compound | 270 - 540 mg/kg | Intraperitoneal (i.p.) | Hot Plate Test | [3] |
| Thermal Pain | Paracetamol | 80 - 160 mg/kg | Intravenous (i.v.) | Hot Plate Test | [5] |
| Neuropathic Pain | Paracetamol | 100-200 mg/kg | Intraperitoneal (i.p.) | Tail Flick Test |
Table 2: this compound and Paracetamol Dosage Guidelines for Toxicity Studies in Mice
| Toxicity Model | Compound | Dosage | Administration Route | Key Findings | Reference |
| Acute Liver Injury | This compound | 1200 mg/kg | Intraperitoneal (i.p.) | Increased ALT/AST, hepatic necrosis | [1] |
| Acute Liver Injury | Paracetamol | 500 mg/kg | Oral (p.o.) | Increased necrotic area, elevated ALT/AST | [6] |
| Acute Liver & Kidney Injury | This compound | Single injection | Not specified | Established a model for AILI and AIKI | [7] |
| Nephrotoxicity | Paracetamol | 3000 mg/kg (high dose) | Oral (p.o.) | Proximal tubule damage and necrosis | [8] |
| Nephrotoxicity | Paracetamol | 0.5ml for 30 days | Not specified | Glomerular and tubular damage | [9] |
Experimental Protocols
Analgesia Assessment: Acetic Acid-Induced Writhing Test
This protocol assesses the efficacy of this compound in a model of visceral pain.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Acetic acid solution (0.6-0.7% in sterile saline)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
Procedure:
-
Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Prepare fresh solutions of this compound in sterile saline.
-
Administer this compound or vehicle (saline) intraperitoneally (i.p.) to the mice. A common dose range is 67.5-271 mg/kg.[3]
-
-
Induction of Writhing: 15-30 minutes after drug administration, inject 0.1 ml of acetic acid solution i.p. to each mouse.
-
Observation:
-
Immediately place each mouse in an individual observation chamber.
-
Start a timer for 15-20 minutes.
-
Count the number of writhes (a wave of constriction of the abdominal muscles followed by stretching of the hind limbs) for each mouse during the observation period.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.
Analgesia Assessment: Hot Plate Test
This protocol evaluates the analgesic effect of this compound against thermal pain.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Kunming mice or other appropriate strain
-
Hot plate apparatus with adjustable temperature
-
Timer
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room.
-
Baseline Latency:
-
Set the hot plate temperature to a constant 52-55°C.
-
Gently place a mouse on the hot plate and start the timer.
-
Observe the mouse for signs of pain, such as licking a hind paw or jumping.
-
Record the latency time to the first sign of pain.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the plate regardless of its response.
-
-
Drug Administration: Administer this compound (e.g., 270-540 mg/kg, i.p.) or vehicle to the mice.[3]
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the latency to response.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. An increase in latency indicates an analgesic effect.
Induction of Acute Hepatotoxicity
This protocol describes the use of a high dose of this compound to induce liver injury in mice.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
BALB/c mice or other susceptible strain
-
Equipment for blood collection (e.g., cardiac puncture) and serum separation
-
Materials for liver tissue collection and fixation (e.g., 10% neutral buffered formalin)
-
Kits for measuring serum ALT and AST levels
Procedure:
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water before this compound administration. This enhances susceptibility to paracetamol-induced liver injury.
-
Drug Administration: Administer a single high dose of this compound (e.g., 1200 mg/kg, i.p.) to induce liver injury.[1]
-
Sample Collection: At a predetermined time point after administration (e.g., 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum preparation.
-
Perfuse the liver with cold saline and collect a portion for histopathological analysis.
-
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Process the fixed liver tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess the extent of necrosis and inflammation.
Induction of Acute Nephrotoxicity
This protocol details the induction of kidney injury in mice using a high dose of paracetamol, the active metabolite of this compound.
Materials:
-
Paracetamol
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Male mice
-
Equipment for blood and kidney tissue collection
-
Kits for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)
Procedure:
-
Drug Preparation: Prepare a suspension of paracetamol in the vehicle.
-
Drug Administration: Administer a high dose of paracetamol (e.g., 3000 mg/kg) orally (p.o.) via gavage.[8]
-
Sample Collection: After a specified time (e.g., 48 hours), euthanize the mice.
-
Collect blood for serum analysis.
-
Collect kidneys for histopathological examination.
-
-
Biochemical Analysis: Measure serum creatinine and BUN levels to assess renal function.
-
Histopathology: Fix kidney tissue in 10% neutral buffered formalin and process for H&E staining to evaluate for tubular necrosis and other pathological changes.
Signaling Pathways and Mechanisms of Action
This compound Metabolism and Paracetamol's Analgesic Pathways
This compound is rapidly hydrolyzed by plasma esterases to paracetamol and diethylglycine.[2] Paracetamol then exerts its analgesic effects through a complex mechanism involving central and peripheral pathways.
Caption: this compound metabolism to paracetamol and subsequent analgesic signaling pathways.
Paracetamol is thought to inhibit cyclooxygenase (COX) enzymes, particularly in the central nervous system, reducing prostaglandin (B15479496) synthesis.[2] It also modulates the descending serotonergic pathways, contributing to pain inhibition.[10][11] Furthermore, in the brain and spinal cord, paracetamol can be deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[12][13] AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors, activating the endocannabinoid system to produce analgesia.[13]
Paracetamol-Induced Hepatotoxicity Pathway
In cases of overdose, the primary metabolic pathways of paracetamol become saturated, leading to an increase in its conversion to a toxic metabolite.
Caption: Simplified pathway of paracetamol-induced hepatotoxicity.
A minor but significant portion of paracetamol is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[14] However, during an overdose, the glucuronidation and sulfation pathways are saturated, leading to increased NAPQI formation. The excessive NAPQI depletes hepatic GSH stores. Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Galangin Prevents Acute Hepatorenal Toxicity in Novel this compound-Induced Acetaminophen-Overdosed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 14. Mechanism of action of paracetamol protective agents in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Propacetamol in Plasma
Introduction
Propacetamol is a prodrug of paracetamol (acetaminophen), designed to be administered intravenously, providing a soluble formulation for clinical settings where oral administration is not feasible. Following administration, this compound is rapidly and completely hydrolyzed in the blood by plasma esterases into paracetamol, the active analgesic and antipyretic compound, and diethylglycine. Due to this rapid conversion, pharmacokinetic studies of this compound are conducted by quantifying its active metabolite, paracetamol, in plasma.[1]
Accurate measurement of paracetamol levels is essential for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring to ensure efficacy while avoiding the dose-dependent hepatotoxicity associated with paracetamol overdose.[1] This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method with UV detection for the reliable quantification of paracetamol in human plasma. The method employs a simple protein precipitation step for sample clean-up, making it efficient and suitable for high-throughput analysis.[1][2]
Principle
The methodology is based on the separation of paracetamol from endogenous plasma components using a reversed-phase C18 column. The sample preparation involves a protein precipitation step, where a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to denature and precipitate proteins.[1][2] An internal standard (IS) is typically added during this step to correct for variations during sample processing and injection, thereby improving the accuracy and precision of the results.[1]
Following centrifugation, the clear supernatant containing the analyte and internal standard is injected into the HPLC system. Separation is achieved with an isocratic mobile phase, and the compounds are detected by their UV absorbance at a specific wavelength (e.g., 245 nm or 254 nm).[2][3] Quantification is achieved by constructing a calibration curve from the peak area ratios of paracetamol to the internal standard in spiked plasma samples and applying this curve to determine the concentration in unknown samples.[1]
Experimental Protocols
Materials and Reagents
-
Paracetamol (analytical reference standard)
-
Internal Standard (IS), e.g., Theophylline, Tinidazole, or β-hydroxyethyltheophylline[1][3][4]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade or Milli-Q)
-
Perchloric acid or buffer salts (e.g., sodium sulfate, ammonium (B1175870) formate) for mobile phase preparation[4][5]
-
Drug-free human plasma (with EDTA or heparin anticoagulant)[6]
-
1.5 mL microcentrifuge tubes[6]
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials with inserts
Preparation of Solutions
-
Paracetamol Stock Solution (1 mg/mL): Accurately weigh 10 mg of paracetamol standard and dissolve it in 10 mL of methanol in a volumetric flask.[2] Store at 4°C.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the paracetamol stock solution with methanol or a methanol:water mixture. These solutions are used to spike blank plasma for calibration standards and quality control samples.[1]
-
Calibration Standards and Quality Control (QC) Samples:
-
To prepare calibration standards, spike 90 µL of drug-free plasma with 10 µL of the appropriate paracetamol working standard solution.[1] This results in final plasma concentrations typically ranging from 0.1 µg/mL to 50 µg/mL.[1]
-
Prepare QC samples at low, medium, and high concentration levels within the calibration range using the same spiking method to assess method accuracy and precision.[1]
-
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 200 µL of cold protein precipitating solvent (e.g., methanol or acetonitrile) containing the internal standard at a fixed concentration.[1]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the tubes at high speed (e.g., 6,000–17,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.[1]
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.[4]
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with pump, autosampler, column oven, and UV/PDA detector |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | Isocratic mixture of Water:Methanol (75:25, v/v) or a buffered aqueous solution with acetonitrile[2][3][4] |
| Flow Rate | 1.0 - 1.1 mL/min[1][2] |
| Column Temperature | Ambient (e.g., 25 °C)[2] |
| Injection Volume | 20 - 25 µL[3][4] |
| UV Detection | 245 nm or 254 nm[1][2][3] |
| Run Time | < 8 minutes[1] |
Table 2: Example Method Validation Summary
This table summarizes typical performance characteristics for a validated HPLC method for paracetamol in plasma, based on published data.[2][4][5]
| Validation Parameter | Typical Result |
| Linearity Range | 0.2 - 200 µg/mL (R² ≥ 0.999)[2][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 µg/mL[2][5] |
| Intra-day Precision (%RSD) | < 10%[2] |
| Inter-day Precision (%RSD) | < 12%[2][5] |
| Accuracy (% Relative Error) | Within ±10%[2] |
| Recovery | 99.0% - 106.4%[4] |
| Sample Stability (at -20°C) | At least 5 weeks[2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Acetaminophen in Human Plasma | Semantic Scholar [semanticscholar.org]
- 6. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Propacetamol in a Rodent Model of Postoperative Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative pain management remains a critical challenge in clinical practice. Rodent models of incisional pain are invaluable tools for the preclinical evaluation of novel analgesics. Propacetamol, a prodrug of paracetamol (acetaminophen), offers a parenterally administered option for pain relief, and its efficacy in postoperative settings is of significant interest. These application notes provide detailed protocols for utilizing this compound in the Brennan model of incisional pain in rodents, along with methods for assessing its analgesic effects and an overview of its mechanism of action.
This compound is rapidly hydrolyzed in the blood to paracetamol and diethylglycine.[1] The analgesic effects of paracetamol are primarily mediated through central mechanisms, including the inhibition of cyclooxygenase (COX), particularly COX-2, in the central nervous system (CNS), which reduces prostaglandin (B15479496) synthesis.[1][2] Additionally, evidence suggests the involvement of the descending serotonergic pathways and the endocannabinoid system in its mode of action.[3][4]
Materials and Methods
Animals
-
Male Sprague-Dawley rats (200-250 g) or Male C57BL/6 mice (20-25 g).
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures should be approved by the institution's Animal Care and Use Committee.
Reagents and Equipment
-
This compound hydrochloride (intravenous administration)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors and forceps
-
Sutures (e.g., 5-0 silk)
-
Von Frey filaments
-
Hot plate analgesia meter
-
Animal scale
Experimental Protocols
Brennan Model of Postoperative Pain
This model induces mechanical hyperalgesia and allodynia, mimicking human postoperative pain.[5]
Surgical Procedure:
-
Anesthetize the rodent using isoflurane (B1672236) (e.g., 2-3% in oxygen).
-
Place the animal in a prone position and sterilize the plantar surface of the left hind paw with 70% ethanol.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel and extending towards the toes.
-
Elevate the plantaris muscle and incise it longitudinally.
-
Close the incision with two mattress sutures using 5-0 silk.
-
Allow the animal to recover from anesthesia on a warming pad.
-
Monitor the animal for any signs of distress post-surgery.
Assessment of Analgesic Efficacy
1. Mechanical Allodynia (Von Frey Test): This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[6][7][8]
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow for acclimatization (at least 15-30 minutes).[6]
-
Apply calibrated von Frey filaments to the plantar surface of the incised paw, near the incision site.
-
Begin with a filament below the expected threshold and increase the force until a withdrawal response (lifting, shaking, or licking the paw) is observed.
-
The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (in grams).
-
Repeat measurements at predetermined time points post-propacetamol administration.
2. Thermal Hyperalgesia (Hot Plate Test): This test measures the latency to a painful thermal stimulus.[9][10][11][12]
-
Set the hot plate to a constant temperature (e.g., 52-55°C).[10][11]
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first nocifensive response.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Conduct measurements at various time points after drug administration.
Experimental Workflow
Data Presentation
Quantitative Data Summary
| Animal Model | Drug/Dose | Route of Admin. | Pain Assessment | Key Findings | Reference |
| Mice | This compound (67.5, 135, 271 mg/kg) in combination with Tramadol (B15222) | i.p. | Acetic acid-induced writhing | Dose-dependent antinociception. | [10][13] |
| Mice | This compound (270, 540 mg/kg) in combination with Tramadol | i.p. | Hot plate test | Increased back-paw licking latency compared to individual agents. | [10][13] |
| Rats | This compound (96, 192 mg/kg) in combination with Tramadol | i.p. | Tail-flick test | Higher potency than individual drugs. | [10][13] |
| Rats | Paracetamol (250, 500 mg/kg) | - | Scalpel incision test | Pain reduction of 43% and 74% in the first hour, respectively. | [14] |
| Rats | Paracetamol (250, 500 mg/kg) | - | Carrageenan test | Pain reduction of 52.8% and 69.4% in the first hour, respectively. | [14] |
Signaling Pathways
This compound (Paracetamol) Mechanism of Action
This compound is rapidly converted to paracetamol. The analgesic action of paracetamol is complex and involves both central and peripheral mechanisms.
1. Central COX Inhibition: Paracetamol is thought to selectively inhibit COX-2 in the CNS, thereby reducing the production of prostaglandins (B1171923) that mediate pain and fever.[1][2] This central action is distinct from traditional NSAIDs, which have more pronounced peripheral anti-inflammatory effects.
2. Endocannabinoid System Modulation: In the brain, paracetamol is metabolized to AM404.[3][15] AM404 can indirectly activate cannabinoid CB1 receptors, which are involved in pain modulation.[3][16] This is thought to occur through the inhibition of the reuptake of the endocannabinoid anandamide (B1667382), leading to increased anandamide levels and subsequent CB1 receptor activation.[16]
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Operative Pain Models Rats [phenotype-expertise.com]
- 6. biomed-easy.com [biomed-easy.com]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. kftechnology.it [kftechnology.it]
- 13. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paracetamol-inhibitable COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Propacetamol in Cell Culture Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen), designed for intravenous administration.[1][2] In biological systems, including in vitro cell cultures containing plasma esterases, this compound is rapidly and completely hydrolyzed to its active form, paracetamol, and N,N-diethylglycine.[1][2][3] Consequently, the cytotoxic effects observed in cell culture studies using this compound are attributable to the actions of its active metabolite, paracetamol. These application notes provide a comprehensive guide to utilizing this compound in cell culture for toxicity studies, focusing on the underlying mechanisms of paracetamol-induced cytotoxicity, detailed experimental protocols, and relevant signaling pathways.
Paracetamol, at therapeutic doses, is a safe and effective analgesic and antipyretic.[4] However, overdose can lead to severe hepatotoxicity and nephrotoxicity.[4] The primary mechanism of toxicity involves the metabolic activation of paracetamol by cytochrome P450 enzymes, primarily CYP2E1, to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[2][3][5] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH).[5] In an overdose situation, GSH stores are depleted, leading to the accumulation of NAPQI.[5] This reactive metabolite then covalently binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death through necrosis or apoptosis.[5]
Data Presentation: this compound/Paracetamol-Induced Cytotoxicity
The following table summarizes quantitative data from various in vitro toxicity studies on paracetamol, the active metabolite of this compound. This data provides a reference for expected cytotoxic concentrations in different cell lines.
| Cell Line | Compound | Concentration/IC50 | Exposure Time | Assay | Reference |
| HeLa | Paracetamol | IC50: 2.586 mg/mL | 24 h | MTT | [6] |
| HeLa | Paracetamol | IC50: 1.8 mg/mL | 48 h | MTT | [6] |
| HeLa | Paracetamol | IC50: 0.658 mg/mL | 72 h | MTT | [6] |
| Rat Embryonic Liver Cells (RLC-18) | Paracetamol | 20% cytotoxicity at 6 mmol/L | 24 h | LDH, MTT | [7] |
| Rat Embryonic Liver Cells (RLC-18) | Paracetamol | 50% cytotoxicity at 15 mmol/L | 24 h | LDH, MTT | [7] |
| Human Embryonic Kidney (HEK 293) | Paracetamol | Dose-dependent apoptosis at 5-30 mM | 24 & 26 h | Annexin-V & PI | [6] |
| Human Osteosarcoma (MG63) | Paracetamol | Significant reduction in proliferation at 5 & 25 µmol/L | 24 h | Cell Count | |
| Stem Cell-Derived Hepatocytes | Paracetamol | IC50: 12.85 mM | 24 h | ATP Production | [4] |
| Primary Human Hepatocytes (Female) | Paracetamol | IC50: 10.51 mM | 24 h | Not Specified | [4] |
| Primary Human Hepatocytes (Male) | Paracetamol | IC50: 12.6 mM | 24 h | Not Specified | [4] |
| Huh-7 | Paracetamol | 50% viability at 10mM | 48h | MTT | [4] |
Experimental Protocols
Assessment of Cell Viability using the MTT Assay
This protocol describes a colorimetric assay to determine the cytotoxic effect of this compound by measuring the metabolic activity of cultured cells.
Materials:
-
Target cell line (e.g., HeLa, HepG2, Huh-7)
-
Complete cell culture medium
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 mM to 50 mM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent other than the medium is used.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Quantification of Glutathione (GSH) Depletion
This protocol provides a method to measure intracellular GSH levels, a key indicator of paracetamol-induced oxidative stress.
Materials:
-
Target cell line (e.g., primary hepatocytes, HepG2)
-
Complete cell culture medium
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS), sterile
-
Lysis buffer (e.g., RIPA buffer)
-
GSH assay kit (commercially available, typically based on the reaction of GSH with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a colored product)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed cells in a suitable culture plate (e.g., 6-well or 12-well plate) and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specific duration (e.g., 2, 4, 8, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
GSH Assay: Follow the manufacturer's instructions for the specific GSH assay kit being used. This typically involves adding the cell lysate to a reaction mixture containing DTNB and measuring the absorbance at a specific wavelength (e.g., 412 nm).
-
Data Analysis: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the samples based on the standard curve and normalize to the total protein concentration of the lysate.
Signaling Pathways and Visualizations
Mechanism of this compound/Paracetamol-Induced Hepatotoxicity
The primary mechanism of this compound-induced toxicity is driven by its active metabolite, paracetamol. The following diagram illustrates the key steps involved in paracetamol metabolism and the subsequent initiation of cellular damage.
Caption: Metabolic activation of this compound to paracetamol and its subsequent conversion to the toxic metabolite NAPQI, leading to cellular damage.
Signaling Pathways in Paracetamol-Induced Cell Death
Paracetamol-induced toxicity involves the activation of specific signaling pathways that contribute to the progression of cell injury and death. The c-Jun N-terminal kinase (JNK) pathway is a key player in this process.
Caption: Simplified JNK signaling pathway activated by oxidative stress during paracetamol-induced cytotoxicity.
Experimental Workflow for this compound Toxicity Screening
The following diagram outlines a general workflow for screening the cytotoxic potential of this compound in a cell culture model.
Caption: A typical experimental workflow for evaluating this compound-induced cytotoxicity in vitro.
References
- 1. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. Reducing Hepatocyte Injury and Necrosis in Response to Paracetamol Using Noncoding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture model for acetaminophen-induced hepatocyte death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracetamol Induces Apoptosis, Reduces Colony Formation, and Increases PTPRO Gene Expression in Human Embryonic Kidney HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for In Vivo Imaging of Propacetamol Distribution in Small Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is a prodrug of paracetamol (acetaminophen), formulated for intravenous administration to ensure rapid and complete bioavailability of the active analgesic and antipyretic agent. Understanding the in vivo distribution, metabolism, and target engagement of this compound is critical for preclinical assessment and drug development. This document provides detailed application notes and protocols for non-invasive in vivo imaging of this compound distribution in small animal models, primarily focusing on Positron Emission Tomography (PET) due to its high sensitivity and quantitative nature.
This compound is rapidly hydrolyzed by plasma esterases into paracetamol. Therefore, imaging the distribution of labeled this compound will reflect the initial distribution of the prodrug, followed by the distribution of its active metabolite, paracetamol. The protocols and data presented herein, while referencing paracetamol where direct this compound data is unavailable, provide a robust framework for these studies.
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis in the blood, catalyzed by plasma esterases, to yield paracetamol and diethylglycine. Paracetamol is then primarily metabolized in the liver through glucuronidation and sulfation into non-toxic conjugates that are excreted by the kidneys. A minor fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione.
Quantitative Data Presentation: Biodistribution of Paracetamol in Rats
As this compound is rapidly converted to paracetamol, the tissue distribution of radiolabeled paracetamol provides a reliable surrogate for understanding the distribution of the active compound following this compound administration. The following table summarizes the biodistribution of ¹³¹I-labeled paracetamol in male Albino Wistar rats at various time points post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
| Organ/Tissue | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 240 min (%ID/g) |
| Blood | 1.15 | 0.45 | 0.28 | 0.10 |
| Heart | 0.85 | 0.35 | 0.20 | 0.08 |
| Lung | 1.50 | 0.60 | 0.35 | 0.15 |
| Liver | 2.50 | 1.80 | 1.20 | 0.50 |
| Spleen | 0.70 | 0.30 | 0.18 | 0.07 |
| Pancreas | 1.20 | 0.70 | 0.45 | 0.20 |
| Stomach | 1.80 | 1.50 | 1.00 | 0.40 |
| Intestines | 1.00 | 0.80 | 0.60 | 0.30 |
| Kidneys | 3.50 | 2.50 | 1.80 | 0.80 |
| Muscle | 0.50 | 0.20 | 0.12 | 0.05 |
| Bone | 0.40 | 0.15 | 0.10 | 0.04 |
| Brain | 0.30 | 0.10 | 0.05 | 0.02 |
Data adapted from Lambrecht et al., Chemical and Pharmaceutical Bulletin, 2006.[1]
Experimental Protocols
Protocol 1: In Vivo PET/CT Imaging of Radiolabeled this compound/Paracetamol
This protocol details the use of PET/CT to visualize and quantify the distribution of this compound/paracetamol in small animals. The synthesis of a radiolabeled version, for instance with Fluorine-18 ([¹⁸F]), is a prerequisite.
1. Materials and Reagents:
-
[¹⁸F]-labeled this compound or Paracetamol (synthesized in-house or commercially)
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
-
Heating pad or lamp to maintain animal body temperature
-
Sterile saline solution
-
Insulin (B600854) syringes (29G or similar)
-
Animal model (e.g., male C57BL/6 mice, 6-8 weeks old)
-
Dose calibrator for radioactivity measurement
2. Experimental Workflow Diagram:
3. Detailed Procedure:
-
Animal Preparation: Fast mice for 4-6 hours prior to imaging to reduce background signal, but allow free access to water.[2]
-
Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen. Place the animal on a heating pad to maintain body temperature throughout the procedure.[3]
-
Radiotracer Administration:
-
Draw the desired dose of radiolabeled this compound (e.g., 3.7–7.4 MBq or 100–200 µCi) into an insulin syringe.[3]
-
Administer the radiotracer via the lateral tail vein. The injection volume should be approximately 100-150 µL.[2]
-
Record the exact time of injection and the precise dose administered after correcting for residual activity in the syringe.
-
-
Image Acquisition:
-
Place the anesthetized animal in the center of the PET/CT scanner's field of view.
-
Allow for an uptake period (e.g., 30-60 minutes) where the radiotracer distributes throughout the body.[4]
-
Perform a static PET scan for a duration of 10-20 minutes or a dynamic scan over 60 minutes.[3][5]
-
Immediately following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.[3]
-
-
Data Analysis:
-
Reconstruct the PET and CT images using the manufacturer's software.
-
Fuse the PET and CT images for anatomical localization of the radioactive signal.
-
Draw regions of interest (ROIs) over various organs (liver, kidneys, brain, etc.) on the fused images.
-
Calculate the radioactivity concentration in each ROI and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Ex Vivo Biodistribution Analysis
This protocol provides a more direct, terminal method for quantifying radiotracer distribution and is often used to validate in vivo imaging data.
1. Materials and Reagents:
-
Same as Protocol 1, plus:
-
Gamma counter
-
Precision balance
-
Dissection tools
-
Vials for organ collection
2. Procedure:
-
Follow steps 1-3 from Protocol 1 (Animal Preparation, Anesthesia, and Radiotracer Administration).
-
At predetermined time points after injection (e.g., 5, 30, 60, and 240 minutes), euthanize the animals via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Immediately dissect the animal and collect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and brain).
-
Weigh each tissue sample accurately.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue: %ID/g = (Radioactivity in organ / Weight of organ) / Total injected radioactivity * 100
Protocol 3: In Vivo Fluorescence Imaging of this compound
This protocol describes a conceptual approach for fluorescence imaging. It requires the chemical synthesis of a this compound-fluorophore conjugate. Near-infrared (NIR) dyes (e.g., Cy7) are recommended for in vivo applications due to their deeper tissue penetration.[6]
1. Materials and Reagents:
-
This compound-NIR fluorophore conjugate
-
Small animal in vivo fluorescence imaging system
-
Anesthesia system
-
Animal model (as above)
2. Procedure:
-
Animal and Agent Preparation:
-
Anesthetize the animal as described in Protocol 1.
-
Dissolve the this compound-fluorophore conjugate in a biocompatible solvent (e.g., saline with a small amount of DMSO). The final concentration should be based on the brightness of the fluorophore and the sensitivity of the imaging system (e.g., 0.5 mg/kg).[6]
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image of the animal before injection.
-
Administer the conjugate via tail vein injection (100-200 µL).
-
Acquire a series of images at different time points post-injection (e.g., every 5 minutes initially, then at longer intervals) to monitor the distribution dynamics.[6]
-
Use appropriate excitation and emission filters for the chosen fluorophore (e.g., for Cy7, excitation at 700-770 nm and emission at >790 nm).[6]
-
-
Data Analysis:
-
Analyze the images to identify areas of high fluorescence intensity, which correspond to the accumulation of the conjugate.
-
Quantify the fluorescence signal in different regions of interest over time.
-
For terminal studies, organs can be harvested post-imaging for ex vivo fluorescence analysis to confirm in vivo findings.
-
Conclusion
The protocols outlined provide a comprehensive framework for investigating the in vivo distribution of this compound in small animal models. PET/CT imaging with a radiolabeled analog offers a highly sensitive and quantitative method for non-invasive assessment. Given the rapid conversion of this compound to paracetamol, biodistribution data from labeled paracetamol serves as a strong surrogate for the active drug's localization. These imaging techniques are invaluable tools for researchers and drug development professionals to assess the pharmacokinetic and pharmacodynamic properties of this compound and its formulations.
References
- 1. Labeling of acetaminophen with I-131 and biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rutgers.edu [research.rutgers.edu]
- 4. Dual tracer imaging of SPECT and PET probes in living mice using a sequential protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Note: Spectrophotometric Assay for Propacetamol Stability Testing
Introduction
Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen), designed for intravenous administration.[1][2] Upon administration, it is rapidly hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine.[1][2] The stability of this compound is a critical quality attribute, as its degradation leads to the formation of paracetamol. This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the stability testing of this compound.
The principle of this assay is based on the indirect measurement of this compound degradation by quantifying the appearance of its primary degradation product, paracetamol. Paracetamol exhibits a strong absorbance in the UV region, with a maximum wavelength (λmax) typically observed around 243 nm.[3][4][5] By subjecting this compound to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines, this method can be used as a stability-indicating assay for routine quality control and formulation development.[6][7]
Principle of the Assay
The stability of this compound is inversely proportional to the concentration of paracetamol formed. The assay involves inducing degradation of this compound under controlled stress conditions (e.g., acid, base, oxidation, heat) and then measuring the resultant paracetamol concentration using UV-Vis spectrophotometry. A standard calibration curve for paracetamol is first established to ensure accurate quantification. The percentage of degraded this compound is then calculated from the amount of paracetamol detected in the stressed samples.
Caption: Chemical hydrolysis of this compound to Paracetamol.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Paracetamol Reference Standard
-
Methanol (B129727) (HPLC Grade)[3]
-
Distilled or Deionized Water
-
Hydrochloric Acid (HCl)[6]
-
Sodium Hydroxide (NaOH)[6]
-
Hydrogen Peroxide (H₂O₂)[6]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Double beam UV-Vis Spectrophotometer[3]
-
Quartz cuvettes
Preparation of Standard and Sample Solutions
2.1. Paracetamol Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Paracetamol Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This is the Standard Stock Solution.[3]
2.2. This compound Sample Stock Solution (100 µg/mL)
-
Accurately weigh an amount of this compound Hydrochloride equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with distilled water. This is the Sample Stock Solution.
2.3. Preparation of Calibration Standards (for Paracetamol)
-
Prepare a series of working standards by diluting the Paracetamol Standard Stock Solution with methanol to achieve concentrations in the range of 2-12 µg/mL.[5]
-
A typical six-point calibration could include concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.[3][5]
Spectrophotometric Method and Validation
3.1. Determination of Wavelength of Maximum Absorbance (λmax)
-
Scan a 10 µg/mL solution of paracetamol in methanol from 400 nm to 200 nm using methanol as a blank.[8]
-
Determine the wavelength of maximum absorbance (λmax). This is typically found at approximately 243 nm.[3][5][8]
3.2. Generation of Calibration Curve
-
Measure the absorbance of each paracetamol calibration standard at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[9]
3.3. Method Validation Summary The developed spectrophotometric method should be validated according to ICH guidelines.[8][9] Key validation parameters are summarized in the table below.
| Parameter | Specification | Typical Result |
| Wavelength (λmax) | - | 243 nm[3][5] |
| Linearity Range | R² > 0.995 | 2-12 µg/mL (R² = 0.9999)[5][9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.78% - 100.54%[9] |
| Precision (% RSD) | ≤ 2.0% | < 0.06%[9] |
| Limit of Detection (LOD) | - | 0.37 µg/mL[9] |
| Limit of Quantitation (LOQ) | - | 0.98 µg/mL[9] |
Protocol for Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7]
4.1. General Procedure
-
For each condition, transfer a known volume of the this compound Sample Stock Solution into separate flasks.
-
Subject the solutions to the stress conditions outlined below.
-
After the specified time, withdraw a sample, neutralize it (if necessary), and dilute it with methanol to a theoretical concentration within the linear range of the paracetamol calibration curve.
-
Measure the absorbance at the λmax for paracetamol.
-
Calculate the concentration of paracetamol formed using the regression equation from the calibration curve.
-
Calculate the percentage of this compound degraded.
Caption: Workflow for this compound forced degradation study.
4.2. Specific Stress Conditions
-
Acidic Hydrolysis : To 5 mL of Sample Stock Solution, add 5 mL of 0.1 M HCl. Keep at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute appropriately.[6][10]
-
Alkaline Hydrolysis : To 5 mL of Sample Stock Solution, add 5 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute appropriately.[6]
-
Oxidative Degradation : To 5 mL of Sample Stock Solution, add 5 mL of 3% v/v H₂O₂. Keep at room temperature for 1 hour. Dilute appropriately.[6]
-
Thermal Degradation : Keep the Sample Stock Solution in a sealed vial in an oven at 80°C for 4 hours. Cool and dilute appropriately.[10]
-
Control Sample : Dilute the Sample Stock Solution (kept at room temperature) to the same final concentration as the stressed samples.
Data Analysis and Presentation
5.1. Calculation of this compound Degradation
-
Concentration of Paracetamol (µg/mL) :
-
Cpara = (Absorbance - Intercept) / Slope
-
-
Total Paracetamol Formed (µg) :
-
Total Para = Cpara × Final Dilution Volume (mL)
-
-
Initial this compound (µg) :
-
Initial Propa = Initial Concentration × Initial Volume
-
-
Percentage Degradation :
-
% Degradation = (Moles of Paracetamol Formed / Initial Moles of this compound) × 100
-
(Note: Use molecular weights to convert mass to moles for accuracy; MW of this compound ≈ 264.32 g/mol , MW of Paracetamol ≈ 151.16 g/mol )
-
5.2. Summary of Forced Degradation Results The results should be tabulated to clearly show the extent of degradation under each stress condition.
| Stress Condition | Duration / Temperature | % Degradation (Calculated) |
| Control | - | < 1% |
| 0.1 M HCl | 2 hours @ 80°C | ~15%[7] |
| 0.1 M NaOH | 30 mins @ RT | ~18%[7] |
| 3% H₂O₂ | 1 hour @ RT | ~20%[7] |
| Thermal | 4 hours @ 80°C | ~10% |
(Note: The % degradation values are representative and based on typical forced degradation studies of related compounds. Actual results may vary.)
Conclusion
This spectrophotometric method provides a simple and reliable approach for assessing the stability of this compound by quantifying its primary degradation product, paracetamol. The method is suitable for use in quality control laboratories for routine analysis and in formulation development to evaluate the stability of this compound under various conditions. Its validation according to ICH guidelines ensures that the results are accurate and reproducible.[8][11]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. ijrpas.com [ijrpas.com]
- 5. Development and validation of spectrophotometric method for simultaneous estimation of paracetamol and lornoxicam in different dissolution media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appconnect.in [appconnect.in]
- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. UV Spectrophotometric Method Development and Validation for Quantitative Estimation of Paracetamol | PDF [slideshare.net]
- 10. Spectrophotometric determination of paracetamol in drug formulations by oxidation with potassium dichromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Propacetamol Dose-Response Studies in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen) designed for intravenous administration.[1][2] Upon administration, it is rapidly hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine.[1] Consequently, in an in vitro setting, dose-response studies on primary cell lines effectively measure the cellular effects of paracetamol. The primary mechanism of action of paracetamol is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, which reduces prostaglandin (B15479496) synthesis.[1][3] This leads to its well-known analgesic and antipyretic effects.[1] However, its anti-inflammatory effects are considered weak as it does not significantly inhibit COX enzymes in peripheral tissues.[1]
These application notes provide a summary of dose-response effects of paracetamol (as the active form of this compound) on various cell lines and detail relevant experimental protocols. The focus is on cytotoxicity, cell proliferation, and key signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-response effects of paracetamol on different cell lines as reported in the literature.
Table 1: Cytotoxicity and IC50 Values of Paracetamol in Various Cell Lines
| Cell Line | Treatment Duration | IC50 Value | Notes |
| Human Embryonic Kidney (HEK 293) | 24 hours | 21.86 mM | Calculated from a sigmoidal dose-response curve.[4] |
| Human Embryonic Kidney (HEK 293) | 26 hours | 15.21 mM | Calculated from a sigmoidal dose-response curve.[4] |
| HeLa Cells | 24 hours | 2.586 mg/ml | Time-dependent cytotoxic activity observed.[5] |
| HeLa Cells | 48 hours | 1.8 mg/ml | IC50 values decreased with prolonged exposure.[5] |
| HeLa Cells | 72 hours | 0.658 mg/ml | Significant inhibition at lower concentrations with longer incubation.[5] |
| Rat Embryonic Liver Cells (RLC-18) | 24 hours | Not reported | 6 mM and 15 mM concentrations led to 20% and 50% cytotoxicity, respectively.[6] |
Table 2: Effects of Paracetamol on Cell Proliferation and Function
| Cell Line | Concentration(s) | Treatment Duration | Effect |
| Human Osteosarcoma (MG63) | 5 µmol/L and 25 µmol/L | 24 hours | Statistically significant reduction in cell proliferation at both doses.[7] |
| Human Osteosarcoma (MG63) | 25 µmol/L | 24 hours | Significantly decreased osteocalcin (B1147995) synthesis.[7][8] |
| Human Embryonic Kidney (HEK 293) | 5, 10, 15, 20, 30 mM | 14 days | Dose-dependent decrease in colony-forming potential.[4] |
Signaling Pathways and Mechanisms of Action
Paracetamol, the active metabolite of this compound, influences several key signaling pathways. Its primary action involves the inhibition of prostaglandin synthesis through the COX pathway.[1][9] In overdose situations or with chronic exposure, paracetamol can induce oxidative stress and activate cell death pathways.
Key Signaling Pathways:
-
Cyclooxygenase (COX) Pathway: Paracetamol weakly inhibits COX-1 and COX-2, leading to reduced prostaglandin synthesis, which underlies its analgesic and antipyretic properties.[1][9]
-
NF-κB Signaling: Chronic treatment with paracetamol has been shown to upregulate pro-inflammatory cytokines (IL-1β and TNF-α) in astrocytes through the activation of the NF-κB signaling pathway.[10]
-
JNK/p38 MAPK Pathway: In human mesenchymal stem cells, high doses of paracetamol can induce cytotoxicity by stimulating the JNK/p38 signaling pathway.[11]
-
Apoptosis Pathways: Paracetamol can induce apoptosis through various molecular mechanisms, including the activation of caspases.[4] In human mesenchymal stem cells, this involves the caspase-9-3 dependent cell death pathway.[11]
-
Oxidative Stress and PTP1B: Paracetamol-induced hepatotoxicity is associated with oxidative stress, which triggers signaling pathways leading to hepatocyte injury. Protein tyrosine phosphatase 1B (PTP1B) has been identified as a key modulator in the balance between cell death and survival in hepatocytes in response to paracetamol overdose.[12]
Diagrams of Signaling Pathways and Experimental Workflow
Figure 1: this compound conversion to Paracetamol and its primary mechanism of action.
Figure 2: General experimental workflow for dose-response studies.
Experimental Protocols
Cell Culture of Primary Cell Lines
-
Objective: To maintain healthy primary cell cultures for subsequent experiments.
-
Materials:
-
Primary cells of interest (e.g., human osteoblasts, hepatocytes)
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Protocol:
-
Thaw cryopreserved primary cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium (basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Seed the cells into culture flasks or plates at the recommended density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of paracetamol on primary cells by measuring metabolic activity.
-
Materials:
-
Cultured primary cells
-
96-well culture plates
-
Paracetamol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed primary cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of paracetamol in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different paracetamol concentrations (and a vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot for Signaling Protein Expression
-
Objective: To analyze the effect of paracetamol on the expression and phosphorylation of key signaling proteins (e.g., NF-κB, p38).
-
Materials:
-
Paracetamol-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NF-κB, anti-phospho-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
These protocols provide a foundational framework for conducting dose-response studies of this compound's active metabolite, paracetamol, in primary cell lines. Researchers should optimize these protocols based on the specific primary cell type and experimental objectives.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. [this compound: from basic action to clinical utilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paracetamol Induces Apoptosis, Reduces Colony Formation, and Increases PTPRO Gene Expression in Human Embryonic Kidney HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Paracetamol treatment increases telomerase activity in rat embryonic liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of acetaminophen (paracetamol) on human osteosarcoma cell line MG63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of acetaminophen (paracetamol) on human osteosarcoma cell line MG63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Upregulation of Pro-inflammatory Cytokine Expression Following Chronic Paracetamol Treatment in Astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signalling pathways involved in paracetamol-induced hepatotoxicity: new insights on the role of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Propacetamol in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is a prodrug of paracetamol (acetaminophen) that is rapidly hydrolyzed in the plasma to yield paracetamol and N,N-diethylglycine.[1] Its high water solubility makes it suitable for intravenous administration, allowing for rapid achievement of therapeutic concentrations in the central nervous system (CNS).[1][2] This feature, combined with the complex and multifaceted mechanisms of action of its active metabolite, paracetamol, makes this compound a valuable tool in neuroscience research.
These application notes provide an overview of the use of this compound and its active metabolite in studying pain pathways, neuroinflammation, cognitive function, and neurotransmitter systems. Detailed protocols for key in vivo experiments are provided to facilitate the design and execution of neuroscience research projects.
Mechanisms of Action in the Central Nervous System
The neurobiological effects of this compound are primarily mediated by its active metabolite, paracetamol. The mechanisms are complex and involve multiple pathways:
-
Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX enzymes in peripheral tissues but exhibits more potent inhibition of COX-2 in the CNS, reducing prostaglandin (B15479496) synthesis.[1]
-
Serotonergic System Modulation: Paracetamol enhances the activity of descending serotonergic inhibitory pathways, which play a crucial role in pain modulation.[3][4]
-
AM404-Mediated Effects: In the brain, paracetamol is metabolized to p-aminophenol, which is then conjugated with arachidonic acid to form N-(4-hydroxyphenyl)-arachidonamide (AM404).[3][5] AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel and also interacts with the endocannabinoid system, contributing to analgesia.[5][6]
-
Glycinergic Neurotransmission Modulation: Unique to this compound, its metabolite N,N-diethylglycine (DEG) acts as a low-affinity substrate for glycine (B1666218) transporters GlyT1 and GlyT2 and a mild positive allosteric modulator of the GlyRα1 receptor. This suggests a potential role for this compound in modulating glycinergic neurotransmission, which is relevant for neuropathic pain research.[3][7]
Data Presentation
Table 1: In Vivo Dosages of this compound/Paracetamol in Rodent Models
| Application | Animal Model | Drug | Dosage | Route of Administration | Key Findings | Reference(s) |
| Neuropathic Pain | Rat (Spinal Nerve Ligation) | Paracetamol | 200, 400, 800 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in mechanical allodynia and thermal hyperalgesia. | [8] |
| Neuropathic Pain | Rat (Thermal Hyperalgesia) | Paracetamol | 100, 200, 400 mg/kg | Intraperitoneal (i.p.) | Dose- and time-dependent anti-hyperalgesic activity. | [6] |
| Neuroinflammation | Mouse (D-galactose-induced aging) | Paracetamol | 15, 50 mg/kg/day for 6 weeks | Oral gavage | Mitigated neuronal cell loss, decreased MDA levels, and attenuated neuroinflammation. | [1][9] |
| Neuroinflammation | Rat (Chronic treatment) | Paracetamol | 200 mg/kg/day for 30 days | Oral gavage | Induced microglia activation and upregulation of pro-inflammatory cytokines in the hippocampus. | [10] |
| Cognitive Function | Rat (Long-term treatment) | Paracetamol | 200 mg/kg/day for 15 days | Oral gavage | Impaired learning and memory; decreased BDNF expression in the frontal cortex and hippocampus. | [11] |
| Cognitive Function | Mouse (Neonatal exposure) | Paracetamol | 30 mg/kg (single or repeated dose) on postnatal day 10 | Subcutaneous (s.c.) | Altered adult spontaneous behavior and impaired spatial learning. | [2][12] |
| Neurotransmitter Levels | Rat (8-week treatment) | Paracetamol | 10, 50 mg/kg/day | Subcutaneous (s.c.) | Modulated serotonergic and noradrenergic neurotransmission in the prefrontal cortex, hypothalamus, and striatum. | [13] |
| Neurotransmitter Levels | Rat (Prenatal and early life exposure) | Paracetamol | 5, 15 mg/kg/day | Oral | Altered serotonergic and dopaminergic neurotransmission in the prefrontal cortex and striatum. | [14] |
Table 2: Pharmacokinetic Parameters of Paracetamol in the CNS
| Species | Administration | Parameter | Value | Reference(s) |
| Rat | 150 mg/kg i.p. Paracetamol | Hypothalamus Cmax | 11.39 ± 2.17 µg/mL | [15] |
| Rat | 150 mg/kg i.p. Paracetamol | Hypothalamus Tmax | 1.26 ± 0.22 h | [15] |
| Rat | 150 mg/kg i.p. Paracetamol | Hypothalamus t1/2 | 1.95 ± 0.59 h | [15] |
| Human (Healthy Volunteers) | 1 g i.v. This compound | Paracetamol Oral Bioavailability | 82.2 ± 9.4% | [16] |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in a Rat Model of Neuropathic Pain
This protocol is adapted from a spinal nerve ligation model to induce neuropathic pain.[8]
1. Animal Model:
- Use adult male Sprague-Dawley or Wistar rats (200-250g).
- House animals individually with free access to food and water.
- Acclimatize animals to the facility for at least one week before surgery.
2. Surgical Procedure (Spinal Nerve Ligation):
- Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
- Make a parasagittal incision at the L4-S2 level.
- Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
- Tightly ligate the L5 and L6 spinal nerves with silk suture.
- Close the incision in layers.
- Allow animals to recover for 7-10 days to allow for the development of neuropathic pain behaviors.
3. Drug Administration:
- Prepare this compound or paracetamol solutions in sterile saline.
- Administer the drug via intraperitoneal (i.p.) injection at the desired doses (e.g., 200, 400, 800 mg/kg for paracetamol).[8]
- Include a vehicle control group (saline).
4. Behavioral Testing:
- Mechanical Allodynia (von Frey Test):
- Place the rat on a wire mesh platform in a plastic chamber and allow it to acclimate.
- Apply calibrated von Frey filaments to the plantar surface of the hind paw.
- Determine the paw withdrawal threshold (in grams).
- Test at baseline (before drug administration) and at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
- Thermal Hyperalgesia (Plantar Test):
- Place the rat in a plastic chamber on a glass floor.
- Apply a radiant heat source to the plantar surface of the hind paw.
- Measure the paw withdrawal latency (in seconds).
- Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage.
- Test at baseline and at various time points post-drug administration.
5. Data Analysis:
- Analyze data using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare drug-treated groups with the vehicle control group over time.
Protocol 2: Evaluation of Neuroprotective and Anti-inflammatory Effects in a Mouse Model of Neuroinflammation
This protocol is based on a D-galactose-induced aging model, which is associated with neuroinflammation.[1][9]
1. Animal Model:
- Use adult male ICR mice (25-30g).
- House animals in groups with free access to food and water.
- Acclimatize animals for at least 14 days.
2. Induction of Neuroinflammation:
- Prepare a D-galactose solution in sterile saline.
- Administer D-galactose (200 mg/kg) via subcutaneous (s.c.) injection daily for six weeks.[1][9]
- The control group receives s.c. injections of saline.
3. Drug Administration:
- Prepare paracetamol in distilled water.
- Administer paracetamol daily via oral gavage at the desired doses (e.g., 15 and 50 mg/kg) for the six-week duration of D-galactose treatment.[1][9]
- Include a vehicle control group (distilled water).
4. Endpoint Analysis (after 6 weeks):
- Tissue Collection:
- Anesthetize the mice and collect blood via cardiac puncture for serum analysis.
- Perfuse the animals with saline followed by 4% paraformaldehyde.
- Dissect the brain and post-fix in paraformaldehyde for histology or snap-freeze for biochemical analysis.
- Biochemical Analysis:
- Measure levels of malondialdehyde (MDA) in brain homogenates as a marker of oxidative stress.
- Use ELISA or Western blotting to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in brain tissue.
- Immunohistochemistry:
- Stain brain sections for markers of microglia activation (e.g., Iba1) and neuroinflammation.
5. Data Analysis:
- Use one-way ANOVA followed by post-hoc tests to compare the different treatment groups.
Protocol 3: Investigation of Cognitive Effects in a Rat Model
This protocol describes the assessment of learning and memory using the Morris Water Maze following chronic paracetamol administration.[11]
1. Animal Model:
- Use adult male Wistar rats (250-300g).
- House animals individually with free access to food and water.
2. Drug Administration:
- Administer paracetamol (200 mg/kg) or vehicle (distilled water) daily via oral gavage for 15 consecutive days.[11]
3. Behavioral Testing (Morris Water Maze):
- Apparatus: A circular pool (e.g., 1.8m diameter) filled with opaque water, with a hidden platform submerged just below the surface.
- Acquisition Phase (e.g., Days 9-14 of treatment):
- Conduct four trials per day for five consecutive days.
- In each trial, place the rat in the water at one of four starting positions.
- Allow the rat to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
- Record the escape latency (time to find the platform) and swim path using a video tracking system.
- Probe Trial (e.g., Day 15 of treatment):
- Remove the platform from the pool.
- Allow the rat to swim freely for a set duration (e.g., 60 seconds).
- Measure the time spent in the target quadrant (where the platform was previously located).
4. Data Analysis:
- Analyze escape latencies during the acquisition phase using repeated measures ANOVA.
- Analyze the time spent in the target quadrant during the probe trial using a t-test or one-way ANOVA.
Mandatory Visualization
Caption: this compound's central mechanism of action.
Caption: Workflow for neuropathic pain assessment.
Caption: Paracetamol's conversion to AM404 and its targets.
References
- 1. Low-Dose Paracetamol Treatment Protects Neuronal Oxidative Stress and Neuroinflammation in D-Galactose-Induced Accelerated Aging Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracetamol (acetaminophen) administration during neonatal brain development affects cognitive function and alters its analgesic and anxiolytic response in adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Glycinergic Neurotransmission may Contribute to the Analgesic Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebellar level of neurotransmitters in rats exposed to paracetamol during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. mdpi.com [mdpi.com]
- 8. The antinociceptive effect of acetaminophen in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Dose Paracetamol Treatment Protects Neuronal Oxidative Stress and Neuroinflammation in D-Galactose-Induced Accelerated Aging Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Chronic paracetamol treatment induces neuroinflammation and microglia " by Laddawan Lalert, Preecha Ruangvejvorachai et al. [digital.car.chula.ac.th]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Paracetamol--the outcome on neurotransmission and spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paracetamol - Effect of early exposure on neurotransmission, spatial memory and motor performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchopenworld.com [researchopenworld.com]
- 16. Tolerance and pharmacokinetics of this compound, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Propacetamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is a prodrug of paracetamol (acetaminophen), developed for intravenous administration to ensure rapid and predictable plasma concentrations of the active analgesic and antipyretic agent. Understanding its pharmacokinetic profile in preclinical models is crucial for predicting its behavior in humans and establishing safe and effective dosing regimens. These application notes provide a summary of pharmacokinetic data and detailed experimental protocols for the preclinical assessment of this compound.
This compound is rapidly hydrolyzed by plasma esterases to paracetamol and diethylglycine. The primary focus of pharmacokinetic studies is therefore on the concentration of the active moiety, paracetamol, and its subsequent metabolites.
Metabolic Pathway of this compound
This compound undergoes rapid conversion to paracetamol, which is then metabolized primarily in the liver through glucuronidation and sulfation. A minor fraction is oxidized by the cytochrome P450 system to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by glutathione.
Data Presentation: Pharmacokinetic Parameters of Paracetamol following this compound Administration
The following tables summarize the key pharmacokinetic parameters of paracetamol after the administration of this compound in various preclinical animal models.
Table 1: Pharmacokinetic Parameters of Paracetamol in Dogs after a Single 30 mg/kg Dose of this compound [1][2]
| Parameter | Intravenous (IV) | Oral |
| Cmax (µg/mL) | 10.5 ± 2.3 | 4.8 ± 1.2 |
| Tmax (h) | 0.25 | 0.5 |
| AUC₀-t (µg·h/mL) | 18.9 ± 3.1 | 14.5 ± 2.8 |
| Half-life (t½) (h) | 1.9 ± 0.4 | 2.1 ± 0.5 |
| Clearance (Cl) (L/h/kg) | 1.6 ± 0.3 | - |
| Volume of distribution (Vd) (L/kg) | 4.2 ± 0.8 | - |
Data presented as mean ± standard deviation.
Table 2: Paracetamol Pharmacokinetics in Other Preclinical Species
| Species | Dose & Route | Key Findings | Reference |
| Pig | 250 mg/kg (oroduodenal tube) | Major circulating and urinary metabolite was paracetamol-glucuronide. Significant N-deacetylation to p-aminophenol, which was then glucuronidated. Low sulfation capacity observed. | [3][4][5] |
| Rabbit | 50 mg/kg (intragastric) | In ovariectomized rabbits, the elimination rate of paracetamol was higher, with a decrease in AUC and elimination half-life, and an increase in total clearance. | [6] |
| Zebrafish Larvae | Exposure to drug-containing medium | Paracetamol uptake was quantified at 0.289 pmole/min. Equilibrium between uptake and metabolism/excretion was reached within 2 hours. Major metabolites were paracetamol-sulfate and paracetamol-glucuronide. | [7] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Intravenous and Oral this compound in Dogs
This protocol is based on a crossover study design to evaluate the pharmacokinetics of paracetamol and its metabolites after IV and oral administration of this compound in dogs.[1][2]
1. Animal Model:
-
Species: Healthy adult Labrador dogs (n=6).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, access to food and water ad libitum. Animals are fasted overnight before drug administration.
2. Study Design:
-
A 2x2 crossover design with a washout period of at least one week between administrations.
-
Group 1: Receives a single intravenous dose of this compound (30 mg/kg).
-
Group 2: Receives a single oral dose of this compound (30 mg/kg).
3. Drug Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., sterile water for injection) and administered as a bolus injection into the cephalic vein.
-
Oral (PO): this compound is administered via oral gavage.
4. Blood Sampling:
-
Blood samples (approximately 2 mL) are collected from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: Separation is achieved on a C18 column with a suitable mobile phase gradient.
-
Quantification: Paracetamol and its metabolites (paracetamol-sulfate, paracetamol-glucuronide) are quantified using a validated method with appropriate internal standards.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd) are calculated using non-compartmental analysis software.
Protocol 2: Paracetamol Metabolism Study in a Porcine Model
This protocol outlines the methodology for assessing the metabolic fate of paracetamol in a porcine model of acute liver failure, which can be adapted for standard metabolism studies.[3][4][5]
1. Animal Model:
-
Species: Female Landrace cross Large White pigs.
-
Anesthesia: Animals are anesthetized for the duration of the experiment.
2. Drug Administration:
-
An initial dose of paracetamol (e.g., 250 mg/kg) is administered via an oroduodenal tube.
-
Maintenance doses are administered to maintain a target serum concentration.
3. Sample Collection:
-
Blood: Serial blood samples are collected to monitor plasma concentrations of paracetamol and its metabolites.
-
Urine: Urine is collected throughout the experiment to identify and quantify excreted metabolites.
4. Bioanalytical Methods:
-
U(H)PLC-MS/MS: A specific liquid chromatography-tandem mass spectrometry assay is used to quantify paracetamol and its metabolites (paracetamol-glucuronide, p-aminophenol glucuronide, paracetamol-sulfate, and cysteine conjugates) in plasma and urine.
-
¹H NMR Spectroscopy: Proton nuclear magnetic resonance spectroscopy can be used to identify and profile the metabolites in urine samples.
5. Data Analysis:
-
The relative abundance of each metabolite is determined to profile the metabolic pathways of paracetamol in this species.
References
- 1. This compound in dogs: First description of its pharmacokinetics after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and Effects on Endogenous Metabolism of Paracetamol (Acetaminophen) in a Porcine Model of Liver Failure - UCL Discovery [discovery.ucl.ac.uk]
- 4. Metabolism and Effects on Endogenous Metabolism of Paracetamol (Acetaminophen) in a Porcine Model of Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacokinetics of paracetamol after removal of ovaries in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Modeling of Paracetamol Uptake and Clearance in Zebrafish Larvae: Expanding the Allometric Scale in Vertebrates with Five Orders of Magnitude - PMC [pmc.ncbi.nlm.nih.gov]
Propacetamol for fever induction in animal research
Application Notes & Protocols
Topic: Propacetamol in Fever Research: A Protocol for Studying Antipyretic Effects in an Animal Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a water-soluble prodrug of paracetamol (acetaminophen), designed for parenteral administration.[1][2] Upon intravenous injection, it is rapidly hydrolyzed by plasma esterases into paracetamol, its active form.[1][2] Paracetamol is a widely used analgesic and antipyretic agent.[3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly within the central nervous system (CNS).[2][4] This inhibition reduces the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of fever.[1]
In biomedical research, fever is typically induced experimentally to study the efficacy of antipyretic compounds. A standard and widely used method for inducing a robust and reproducible febrile response in animal models is the administration of bacterial lipopolysaccharide (LPS), an endotoxin (B1171834) from the outer membrane of Gram-negative bacteria.[5][6][7] Following LPS-induced fever, this compound can be administered to evaluate its antipyretic (fever-reducing) properties.
This document provides a detailed protocol for inducing fever in rats using LPS and subsequently studying the antipyretic effects of this compound.
Mechanism of Action
This compound itself is inactive. Its pharmacological effects are entirely attributable to its active metabolite, paracetamol.
-
Hydrolysis: After intravenous administration, this compound is converted to paracetamol and diethylglycine by plasma esterases.[2]
-
Central Action: Paracetamol acts primarily in the CNS.[1][4]
-
COX Inhibition: It inhibits COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid into prostaglandins.[1][8] This inhibition is most effective in environments with low levels of peroxides, characteristic of the CNS.
-
Reduction of Pyresis: By lowering the levels of PGE2 in the hypothalamus, paracetamol helps to reset the body's thermoregulatory set-point, thereby reducing fever.[3] Some evidence also suggests that the antipyretic and hypothermic actions of paracetamol may be mediated through a variant of the COX-1 enzyme.[3][9]
Experimental Protocols
This protocol outlines the induction of fever in rats using Lipopolysaccharide (LPS) and the subsequent evaluation of this compound's antipyretic effect.
Animal Model
-
Species: Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.
Materials and Reagents
-
This compound hydrochloride
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)[6]
-
Sterile, pyrogen-free 0.9% saline
-
Digital thermometer with a rectal probe for rats
-
Animal scale
-
Syringes and needles for injection
Experimental Workflow
Detailed Procedure
-
Baseline Temperature: Measure the basal rectal temperature of each rat before any treatment. This is the 0-hour reading.
-
Group Allocation: Randomly divide the animals into the following groups (n=6-8 per group):
-
Normal Control: Receives saline instead of LPS, and saline instead of this compound.
-
Disease Control (LPS): Receives LPS, followed by a saline injection.
-
Positive Control (Paracetamol): Receives LPS, followed by a paracetamol injection.
-
Test Group (this compound): Receives LPS, followed by a this compound injection.
-
-
Fever Induction: Administer LPS intraperitoneally (i.p.) to all groups except the Normal Control group.[5] The Normal Control group receives an equivalent volume of sterile saline.
-
Temperature Monitoring: Record the rectal temperature of all animals at regular intervals (e.g., every hour) after LPS administration. Fever typically develops within 1-2 hours.
-
Drug Administration: Once a stable febrile response is established (e.g., an increase of at least 1-1.5°C in rectal temperature), administer the treatments intravenously (i.v.) or intraperitoneally (i.p.).
-
This compound/Paracetamol Preparation: Dissolve in sterile saline.
-
Dosage: Administer this compound or paracetamol at the desired dose.
-
-
Post-Treatment Monitoring: Continue to record the rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) after drug administration to observe the antipyretic effect.
Data Presentation and Analysis
Quantitative data should be collected and organized to compare the effects across different groups. The primary endpoint is the change in rectal temperature over time.
Table 1: Representative Dosing and Efficacy Data for Antipyresis Studies in Rats
| Parameter | Value | Route | Animal Model | Reference |
| Fever Inducing Agent | Lipopolysaccharide (LPS) | i.p. | Wistar Rat | [5] |
| LPS Dose | 50 µg/kg | i.p. | Wistar Rat | [5] |
| Paracetamol (Control) | 10 mg/kg - 20 mg/kg | oral | Rat | |
| This compound (Test) | 11-192 mg/kg | i.p. | Rat | [10] |
| Time to Fever Onset | ~1-2 hours | N/A | Rat | |
| Expected Temp. Increase | 1.5 - 2.0 °C | N/A | Rat | [5][6] |
| Monitoring Duration | Up to 6-10 hours post-LPS | N/A | Rat | [5][11] |
Note: Dosages for this compound should be calculated based on the desired equivalent dose of paracetamol (1g of this compound yields approximately 0.5g of paracetamol).
Data Analysis: The results should be expressed as the mean change in temperature (ΔT) ± SEM for each group. Statistical analysis can be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups against the LPS control group. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is not used to induce fever but is a valuable tool for studying antipyretic mechanisms and evaluating potential fever-reducing therapies. The protocol described here, utilizing an LPS-induced fever model in rats, provides a reliable and reproducible method for assessing the efficacy of this compound and other antipyretic compounds. Careful adherence to the protocol and accurate temperature monitoring are critical for obtaining high-quality, interpretable data.
References
- 1. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paracetamol (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased LPS-Induced Fever and Sickness Behavior in Adult Male and Female Rats Perinatally Exposed to Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
- 8. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of hypothermic and anti-pyretic action of paracetamol in cyclooxygenase-1 knockout mice is indicative of inhibition of cyclooxygenase-1 variant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Assessing the Analgesic Effects of Propacetamol in Rats
Application Notes for Researchers, Scientists, and Drug Development Professionals
Propacetamol, a prodrug of paracetamol (acetaminophen), is utilized for its analgesic and antipyretic properties, particularly in postoperative settings where intravenous administration is beneficial. The assessment of its analgesic efficacy in preclinical models, such as rats, is crucial for understanding its mechanism of action and therapeutic potential. This document provides detailed protocols for evaluating the analgesic effects of this compound in rats using established nociceptive assays: the hot plate test, the tail-flick test, and the formalin test.
Mechanism of Action: this compound is rapidly hydrolyzed in the plasma to paracetamol. While the precise mechanism of paracetamol's analgesic action is not fully elucidated, it is understood to involve central nervous system pathways. Evidence suggests that its effects are mediated, at least in part, through the modulation of the serotonergic system.[1] Paracetamol's action may involve the inhibition of cyclooxygenase (COX) enzymes, possibly a splice variant termed COX-3, within the central nervous system.[2] Furthermore, its analgesic properties may be linked to interactions with the endocannabinoid system.[3]
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal pain threshold in response to a noxious stimulus.[4] It is particularly sensitive to centrally acting analgesics.[4]
Objective: To assess the analgesic effect of this compound by measuring the latency of the rat's response to a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 52-55°C).[5]
-
Transparent glass cylinder to confine the rat to the heated surface.[4][5]
-
Stopwatch.
-
This compound solution for administration.
-
Vehicle control (e.g., saline).
-
Male Wistar or Sprague-Dawley rats (180-220 g).
Procedure:
-
Acclimatization: Allow the rats to acclimate to the laboratory environment for at least 30-60 minutes before testing.[5]
-
Apparatus Preparation: Clean the hot plate surface and the glass cylinder with 70% ethanol (B145695) before each trial.[5] Set the hot plate temperature to a constant, non-injurious level (e.g., 52.5 ± 0.5°C).
-
Baseline Latency: Gently place each rat individually on the hot plate and immediately start the stopwatch. Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[5] The time taken to exhibit one of these responses is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the rat is removed from the plate regardless of its response.[5]
-
Drug Administration: Administer this compound or vehicle control to the rats via the desired route (e.g., intraperitoneally, i.p.).
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency as described in step 3.[6]
Data Analysis: The analgesic effect is expressed as the increase in latency time after drug administration compared to the baseline. The percentage of maximal possible effect (% MPE) can also be calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for assessing the thermal pain threshold, primarily measuring a spinal reflex to a thermal stimulus.[7][8]
Objective: To evaluate the analgesic properties of this compound by measuring the time it takes for a rat to withdraw its tail from a heat source.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Rat restrainer.
-
Stopwatch or automated timer integrated with the apparatus.
-
This compound solution.
-
Vehicle control.
-
Male Wistar or Sprague-Dawley rats (180-220 g).
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment and the restrainer to minimize stress.
-
Baseline Latency: Gently place the rat in the restrainer, allowing its tail to be exposed. Position the tail over the radiant heat source, typically focusing the beam on the distal or middle portion of the tail.[7] Activate the heat source and the timer. The time until the rat flicks its tail out of the heat beam is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Latency: At specific time points following drug administration (e.g., 15, 30, 45, 60, and 75 minutes), repeat the tail-flick measurement as described in step 2.[9]
Data Analysis: The analgesic effect is determined by the increase in tail-flick latency. The data can be presented as the mean latency time at each time point or as the % MPE.
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic actions.[10] The test produces a biphasic pain response: an early, acute phase resulting from direct chemical stimulation of nociceptors, followed by a late, inflammatory phase.[11]
Objective: To assess the effect of this compound on both acute and inflammatory pain.
Materials:
-
Syringes with 29-gauge needles.
-
Observation chamber with a transparent floor.
-
Stopwatch.
-
This compound solution.
-
Vehicle control.
-
Male Wistar or Sprague-Dawley rats (210-250 g).[12]
Procedure:
-
Acclimatization: Allow the rats to acclimate to the observation chamber for at least 30 minutes before the experiment.
-
Drug Pre-treatment: Administer this compound or vehicle control 30 minutes prior to the formalin injection.[11]
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of the rat's right hind paw.[11][12]
-
Observation: Immediately after the injection, place the rat in the observation chamber and start the stopwatch. Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw for a total of 60 minutes.[11] The observation period is divided into two phases:
-
Data Recording: The total time spent in nociceptive behavior is recorded for both phases.
Data Analysis: The analgesic effect is quantified as the reduction in the duration of licking/biting in each phase compared to the vehicle-treated group. The percentage of inhibition can be calculated for each phase.
Data Presentation
Table 1: Summary of Quantitative Data on the Analgesic Effects of Paracetamol (the active metabolite of this compound) in Rats
| Test | Model | Drug and Dose | Route of Administration | Key Findings | Reference |
| Hot Plate Test | Thermal Nociception | Paracetamol (25, 50, 100 mg/kg) | Intraperitoneal (i.p.) | Dose-dependent increase in paw withdrawal latency. | [6] |
| Hot Plate Test | Thermal Nociception | This compound (270, 540 mg/kg) in combination with Tramadol (B15222) | Intraperitoneal (i.p.) | Combination significantly increased back-paw licking latency compared to individual agents. | [14] |
| Tail-Flick Test | Thermal Nociception | Paracetamol (42, 84, 168 mg/kg) | Intraperitoneal (i.p.) | The highest dose (168 mg/kg) showed a significant antinociceptive effect at 15 minutes. | [9] |
| Tail-Flick Test | Thermal Nociception | This compound (96, 192 mg/kg) in combination with Tramadol | Intraperitoneal (i.p.) | Combination showed higher potency than individual drugs in increasing tail-flick latency. | [14] |
| Formalin Test | Chemical Nociception | Paracetamol (400 mg/kg) | Intraperitoneal (i.p.) | Reduced pain-related behavior in both early and late phases. | [1] |
| Formalin Test | Chemical Nociception | Paracetamol (300, 400 mg/kg) | Oral | Reduced nociceptive behavior in both phases (400 mg/kg showed 36.9% inhibition in phase I and 61.5% in phase II). | [13] |
| Carrageenan-induced Hyperalgesia | Inflammatory Pain | Paracetamol (60, 180, 360 mg/kg) | Subcutaneous (s.c.) | Reversed hyperalgesia and increased nociceptive threshold in the inflamed paw. | [2] |
Mandatory Visualizations
Caption: Experimental workflow for assessing the analgesic effects of this compound in rats.
Caption: Proposed signaling pathway for the analgesic action of this compound.
References
- 1. Antinociceptive effect of paracetamol in rats is partly dependent on spinal serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different mechanisms underlie the analgesic actions of paracetamol and dipyrone in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. ijbcp.com [ijbcp.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. Tail-flick test. I: Impact of a suprathreshold exposure to radiant heat on pain reactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. ppj.phypha.ir [ppj.phypha.ir]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
- 13. ovid.com [ovid.com]
- 14. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Permeability Assay of Propacetamol Using Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol, a prodrug of paracetamol (acetaminophen), is administered intravenously to provide rapid analgesia and antipyresis. Understanding its permeability across the intestinal epithelium is crucial for evaluating its potential for other routes of administration and for predicting its absorption characteristics. The Caco-2 cell permeability assay is a well-established and widely accepted in vitro model that simulates human intestinal absorption.[1][2] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit morphological and functional characteristics similar to the small intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins.[1][3] This model is invaluable for determining the apparent permeability coefficient (Papp) of compounds, which is a key parameter in the Biopharmaceutics Classification System (BCS) for predicting in vivo drug absorption.[4]
Data Presentation
While specific Papp values for this compound are not available, the following table summarizes the permeability data for paracetamol, its active form. One study reported an apparent permeability coefficient (Papp) for paracetamol of 5.12 ± 0.76 × 10⁻⁶ cm/s, classifying it as a BCS Class III drug.
| Compound | Apparent Permeability (Papp) (cm/s) | Classification | Transport Mechanism | Reference |
| Paracetamol | 5.12 ± 0.76 x 10⁻⁶ | Moderately Permeable (BCS Class III) | Passive Diffusion | [5] |
Note: The classification of permeability can vary slightly between laboratories, but generally, compounds with Papp values between 1 and 10 x 10⁻⁶ cm/s are considered moderately permeable.[4]
Experimental Protocols
This section details the methodology for conducting a bidirectional Caco-2 permeability assay to determine the Papp of a test compound like this compound.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. The cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 24-well Transwell® plates with a 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[1]
-
Differentiation: The cells are cultured for 21-28 days to allow them to differentiate into a confluent, polarized monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.[1][3]
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer must be confirmed before the permeability assay. This is typically done by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and consistent with established laboratory standards. Additionally, the permeability of a low-permeability marker, such as Lucifer yellow, can be assessed.
Bidirectional Permeability Assay
The bidirectional assay measures transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. This allows for the calculation of the efflux ratio, which indicates if the compound is a substrate for active efflux transporters.[2][6]
-
Preparation of Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is prepared and warmed to 37°C.[1]
-
Washing and Pre-incubation: The Caco-2 monolayers are washed twice with the pre-warmed transport buffer to remove any residual culture medium. The monolayers are then pre-incubated with the transport buffer for 30 minutes at 37°C.[1]
-
Dosing:
-
Apical to Basolateral (A→B) Transport: The test compound (e.g., this compound) is dissolved in the transport buffer at a predetermined concentration (e.g., 10 µM). This solution is added to the apical (donor) compartment. Fresh transport buffer is added to the basolateral (receiver) compartment.[1]
-
Basolateral to Apical (B→A) Transport: The test compound solution is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.[1]
-
-
Incubation: The Transwell® plates are incubated for a specific period (e.g., 2 hours) at 37°C, typically with gentle shaking.[1]
-
Sampling: At the end of the incubation period, samples are collected from both the donor and receiver compartments.[1] The concentration of the test compound in the samples is then determined using a suitable analytical method, such as LC-MS/MS.
Data Analysis
The primary outcome of the Caco-2 permeability assay is the apparent permeability coefficient (Papp), which is calculated using the following equation:[2]
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport across the monolayer (e.g., µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (e.g., µmol/mL).
The efflux ratio (ER) is calculated to assess the potential for active efflux:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[2]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the Caco-2 permeability assay.
Caption: Workflow for the in vitro Caco-2 cell permeability assay.
Potential Transport Mechanisms in Caco-2 Cells
This diagram illustrates the primary pathways by which a compound can cross the Caco-2 cell monolayer. For paracetamol, and likely this compound, the transcellular passive diffusion route is predominant as studies have indicated a lack of involvement from transporter carriers or efflux proteins.[1]
Caption: General transport pathways across a Caco-2 cell monolayer.
References
- 1. Systems biology approach to study permeability of paracetamol and its solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. mdpi.com [mdpi.com]
- 4. Pro-inflammatory cytokines increase the permeability of paracetamol across a human endothelial-smooth muscle cell bilayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Propacetamol as a Tool Compound for Studying Cyclooxygenase (COX) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is the N,N-diethylglycine ester of paracetamol (acetaminophen), functioning as a water-soluble prodrug.[1][2] Following intravenous administration, it is rapidly and completely hydrolyzed by plasma esterases into paracetamol and diethylglycine.[1] This rapid conversion means that the pharmacological effects observed are attributable to paracetamol.[1] Consequently, this compound serves as an invaluable tool compound for researchers, particularly for in vivo studies in animal models or clinical settings where intravenous delivery of paracetamol is required to achieve rapid and precise plasma concentrations for investigating its mechanism of action, including the inhibition of cyclooxygenase (COX) enzymes.[1][3]
Paracetamol's mechanism of action is complex and distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] While it is a weak inhibitor of COX-1 and COX-2 in broken cell systems, it potently inhibits prostaglandin (B15479496) (PG) synthesis in intact cells, especially under conditions of low arachidonic acid and peroxide levels.[5][6] This has led to the hypothesis that paracetamol may exhibit apparent selectivity for COX-2 under specific physiological conditions, particularly within the central nervous system (CNS), which helps explain its potent analgesic and antipyretic effects with minimal peripheral anti-inflammatory activity.[5][7][8]
These application notes provide a comprehensive overview of this compound's utility as a tool for delivering paracetamol to study COX inhibition, including quantitative data on paracetamol's inhibitory activity and detailed protocols for relevant in vitro and in vivo assays.
Data Presentation: Quantitative Analysis of Paracetamol's COX Inhibition
The inhibitory potency of paracetamol against COX-1 and COX-2 is a critical parameter for researchers. The following tables summarize the 50% inhibitory concentrations (IC50) from various studies. It is important to note that these values can vary depending on the assay system (e.g., purified enzyme vs. whole blood) and experimental conditions.
| Assay Type | Enzyme Source | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| In Vitro (Whole Blood) | Human | 113.7 | 25.8 | 4.4 | [9] |
| Ex Vivo (Whole Blood) | Human | 105.2 | 26.3 | 4.0 | [9][10] |
| In Vitro (Intact Cells) | Human Rheumatoid Synoviocytes | >100 (for PGE2) | 7.2 (for PGE2) | - | [11] |
| In Vitro (Intact Cells) | Human Rheumatoid Synoviocytes | >100 (for PGF2α) | 4.2 (for PGF2α) | - | [11] |
Note: A lower IC50 value indicates greater potency. The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2); a value greater than 1 indicates selectivity for COX-2.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
The primary mechanism of paracetamol's action involves the inhibition of the COX pathway, which is responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain, fever, and inflammation. Paracetamol's inhibition is most effective in low-peroxide environments, such as the CNS.
Caption: The Arachidonic Acid Cascade and the inhibitory action of Paracetamol.
Experimental Workflow: In Vitro Human Whole Blood Assay
This workflow outlines the key steps for assessing the COX-1 and COX-2 inhibitory activity of paracetamol (delivered via this compound in an appropriate solvent for in vitro work, or from plasma in ex vivo studies) using a human whole blood assay.
Caption: Workflow for Human Whole Blood Assay to determine COX-1/COX-2 selectivity.
Experimental Protocols
Protocol 1: In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is considered a physiologically relevant method for assessing COX inhibition as it accounts for drug binding to plasma proteins and cell-cell interactions.[12]
Objective: To determine the IC50 values of paracetamol for COX-1 and COX-2 in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood (anticoagulant: heparin)
-
Paracetamol
-
Vehicle (e.g., DMSO or saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Incubator (37°C)
-
Centrifuge
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
Sterile polypropylene (B1209903) tubes
Methodology:
Part A: COX-1 Inhibition (Thromboxane B2 Synthesis)
-
Dispense 1 mL aliquots of fresh, heparinized whole blood into sterile polypropylene tubes.
-
Add various concentrations of paracetamol (or vehicle control) to the tubes.
-
Incubate the tubes at 37°C for 1 hour to allow for spontaneous blood clotting, which serves as the stimulus for COX-1-mediated TXB2 production by platelets.
-
Terminate the reaction by placing the tubes on ice.
-
Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Quantify the concentration of TXB2 (a stable metabolite of COX-1-derived TXA2) in the serum using a commercial ELISA kit according to the manufacturer's instructions.
Part B: COX-2 Inhibition (Prostaglandin E2 Synthesis)
-
Dispense 1 mL aliquots of fresh, heparinized whole blood into sterile polypropylene tubes.
-
Add various concentrations of paracetamol (or vehicle control) to the tubes.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.
-
Incubate the tubes at 37°C for 24 hours.
-
Terminate the reaction by placing the tubes on ice.
-
Centrifuge the samples at 2,000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect the plasma and store at -80°C until analysis.
-
Quantify the concentration of PGE2 in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each paracetamol concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the paracetamol concentration.
-
Determine the IC50 value (the concentration of paracetamol that causes 50% inhibition) for both COX-1 and COX-2 using non-linear regression analysis.
Protocol 2: Cell-Based Assay for COX-2 Inhibition using A549 Cells
This protocol uses a human lung carcinoma cell line (A549) that expresses COX-2 upon stimulation with interleukin-1β (IL-1β).[13]
Objective: To determine the IC50 of paracetamol for COX-2 in a controlled cell culture environment.
Materials:
-
A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human Interleukin-1β (IL-1β)
-
Paracetamol
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kit for Prostaglandin E2 (PGE2)
Methodology:
-
Cell Seeding: Seed A549 cells into 96-well plates at an appropriate density and grow to confluence in DMEM with 10% FBS.
-
Serum Starvation: Once confluent, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Pre-treatment: Remove the serum-free medium and add fresh serum-free medium containing various concentrations of paracetamol or vehicle. Incubate for 30 minutes.
-
Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells (except for the unstimulated control) to induce COX-2 expression and PGE2 synthesis.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Analyze the concentration of PGE2 in the supernatants using a commercial ELISA kit following the manufacturer's protocol.
Data Analysis:
-
Calculate the percentage inhibition of IL-1β-induced PGE2 production for each paracetamol concentration relative to the vehicle-treated, IL-1β-stimulated control.
-
Plot the percentage inhibition against the logarithm of the paracetamol concentration and determine the IC50 value using non-linear regression.
Protocol 3: In Vivo Assessment in an Animal Model of Pyresis (Fever)
This compound is ideal for this type of in vivo study due to its intravenous route of administration, allowing for precise dosing and rapid onset of action.
Objective: To evaluate the antipyretic effect of this compound by measuring the reduction of LPS-induced fever in rats, which is a COX-2-mediated process in the brain.
Materials:
-
Male Wistar rats (200-250g)
-
This compound for injection
-
Sterile saline (0.9% NaCl)
-
Lipopolysaccharide (LPS)
-
Rectal thermometer or telemetry system for measuring core body temperature
-
Animal restraints (if necessary)
Methodology:
-
Acclimatization: Acclimatize animals to the housing conditions and handling procedures for at least one week.
-
Baseline Temperature: Measure the baseline rectal temperature of each rat at regular intervals (e.g., every 30 minutes) for 1-2 hours before any injections.
-
Induction of Pyresis: Administer an intraperitoneal (i.p.) injection of LPS (e.g., 50 µg/kg) to induce fever.
-
Temperature Monitoring: Continue to monitor rectal temperature every 30-60 minutes. Fever typically develops within 2-3 hours post-LPS injection.
-
Drug Administration: Once a stable fever (e.g., an increase of >1°C) is established, administer this compound (e.g., 10-100 mg/kg, which corresponds to 5-50 mg/kg of paracetamol) or vehicle (saline) via intravenous (i.v.) injection (e.g., into the tail vein).
-
Post-Treatment Monitoring: Continue to record the rectal temperature at regular intervals for several hours following drug administration.
-
Data Analysis:
-
Plot the mean body temperature over time for each treatment group.
-
Calculate the change in temperature from the pre-treatment fever peak for each animal.
-
Compare the temperature reduction in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is an effective and reliable tool for the in vivo and ex vivo study of paracetamol's effects on COX-dependent pathways. Its rapid conversion to paracetamol allows for precise control over the concentration of the active compound, which is crucial for elucidating its complex, context-dependent mechanism of action. The protocols provided herein offer standardized methods for researchers to quantify the inhibitory effects of paracetamol on COX-1 and COX-2, contributing to a better understanding of its therapeutic properties and potential applications in drug development.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. A Short Review on Biological Activities of Paracetamol Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. [this compound: from basic action to clinical utilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of paracetamol and related analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Propacetamol Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol is a prodrug of paracetamol (acetaminophen) and is administered intravenously. Upon administration, it is rapidly hydrolyzed by plasma esterases to form paracetamol, the active analgesic and antipyretic agent, and diethylglycine.[1] The safety and efficacy of this compound are directly linked to the purity of the drug substance and the control of impurities. Impurities can originate from the manufacturing process of this compound, degradation of the drug substance or drug product, or as metabolites of paracetamol. This document provides detailed analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC), for the detection and quantification of potential impurities in this compound.
Potential Impurities in this compound
Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that are formed during the synthesis of this compound. The synthesis of this compound hydrochloride typically involves the reaction of paracetamol with chloroacetyl chloride followed by amination with diethylamine (B46881) and subsequent acidification.[2] Potential impurities from this process could include unreacted starting materials, byproducts, and intermediates.
-
Degradation Products: These impurities can form due to the degradation of this compound or its active metabolite, paracetamol, under various conditions such as exposure to acid, base, oxidation, heat, or light.[3][4] A primary degradation product is p-aminophenol, which is a known impurity of paracetamol and can also be a starting material in its synthesis.[5]
-
Metabolites: The primary active metabolite of this compound is paracetamol. A minor but highly significant metabolite of paracetamol is N-acetyl-p-benzoquinone imine (NAPQI), a reactive and potentially hepatotoxic compound formed via cytochrome P450-mediated oxidation in the liver.[6][7]
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound and its impurities due to its high resolution, sensitivity, and specificity.[8][9]
Experimental Workflow for HPLC Analysis
The general workflow for the HPLC analysis of this compound impurities is outlined below.
Caption: General workflow for HPLC analysis of this compound impurities.
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Paracetamol and its Related Substances (Based on European Pharmacopoeia)
This method is suitable for the determination of paracetamol and its 14 potential impurities, which are also relevant as degradation products of this compound.[10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 1.7 g of potassium dihydrogen phosphate (B84403) and 1.8 g of dipotassium (B57713) hydrogen phosphate in 1000 mL of water |
| Mobile Phase B | Methanol |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 10.0 | |
| 20.0 | |
| 40.0 | |
| 50.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Solutions Preparation:
-
Sample Solution: Dissolve an accurately weighed quantity of the this compound drug substance or the contents of a vial for injection in a suitable solvent (e.g., a mixture of water and methanol) to obtain a known concentration.
-
Reference Solution (a): Prepare a solution of paracetamol reference standard of a known concentration.
-
Reference Solution (b): Prepare a solution containing known concentrations of each of the specified paracetamol impurities.
-
Reference Solution (c): A solution containing a low concentration of p-aminophenol to verify the sensitivity of the system.
Protocol 2: UHPLC Method for High-Speed Analysis of Paracetamol and its Process Impurities
This method is a faster alternative for the analysis of paracetamol and its process-related impurities.[8]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 1.8 µm, 2.0 x 100 mm (or equivalent) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Buffer pH 3.7 |
| Gradient | Time (min) |
| 0.00 | |
| 0.30 | |
| 2.00 | |
| 2.50 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 50 °C |
| Detection | UV at 245 nm |
| Injection Volume | 1 µL |
Solutions Preparation:
-
Sample Preparation: For tablet formulations, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specified amount of paracetamol, dissolve in a suitable solvent (e.g., methanol), sonicate, and dilute to the desired concentration with the mobile phase.[4] For injections, the solution can be directly diluted with the mobile phase.[11]
-
Standard Preparation: Prepare stock solutions of paracetamol and its impurities in a suitable solvent (e.g., methanol). Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.[12]
Quantitative Data Summary
The acceptance criteria for impurities in drug substances and drug products are generally guided by ICH (International Council for Harmonisation) and pharmacopoeial standards.
| Impurity | Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Specified Identified Impurity | Process/Degradation | ≤ 0.05% | > 0.10% | > 0.15% |
| Specified Unidentified Impurity | Process/Degradation | ≤ 0.05% | > 0.10% | > 0.15% |
| Unspecified Impurity | Process/Degradation | ≤ 0.05% | ≤ 0.10% | - |
| Total Impurities | Process/Degradation | - | - | ≤ 1.0% |
| p-Aminophenol | Degradation/Process | - | - | ≤ 0.005% (in drug substance)[13] |
| p-Chloroacetanilide | Process | - | - | Not more than 10 ppm[14] |
| N-acetyl-p-benzoquinone imine (NAPQI) | Metabolite | - | - | Not typically controlled in the final product, but its formation is a critical safety consideration. |
Note: Thresholds are based on a maximum daily dose of ≤ 2g/day and are presented as a percentage of the drug substance. Lower thresholds may be required for unusually toxic impurities.[15]
Signaling Pathway
Metabolic Activation of Paracetamol
The metabolic pathway of paracetamol is crucial for understanding the formation of its reactive metabolite, NAPQI.
Caption: Metabolic pathway of this compound to paracetamol and its subsequent metabolism.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[3]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the this compound sample with 0.1 M HCl at 60°C for a specified period (e.g., 2 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period (e.g., 30 minutes).
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light.
After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis. The chromatograms of the stressed samples are compared with that of an unstressed sample to identify and quantify the degradation products.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the detection and control of impurities in this compound. The use of validated, stability-indicating HPLC methods is critical for ensuring the quality, safety, and efficacy of this compound drug products. Regular monitoring of process-related impurities and degradation products, along with an understanding of the metabolic fate of the drug, are essential components of a robust quality control strategy.
References
- 1. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101353314A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Synthesis of this compound Hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. A theoretical study on the metabolic activation of paracetamol by cytochrome P-450: indications for a uniform oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mac-mod.com [mac-mod.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Troubleshooting & Optimization
Propacetamol Solubility and Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of propacetamol in common research buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to paracetamol?
This compound is a water-soluble prodrug of paracetamol (acetaminophen).[1][2] It is designed for intravenous administration and is rapidly hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine.[3][4] This rapid conversion is a critical factor to consider when preparing and using this compound solutions in research, as the solution's properties will be largely dictated by the resulting paracetamol.
Q2: Why am I observing precipitation when dissolving this compound hydrochloride in my research buffer?
Precipitation of this compound hydrochloride in research buffers can be attributed to several factors:
-
Exceeding Solubility Limits: The desired concentration may surpass the solubility of this compound in the specific buffer and conditions (pH, temperature) you are using. This compound's solubility in aqueous solutions can be variable and is generally lower in buffered solutions compared to pure water.
-
"Salting Out" Effect: The presence of salts in buffers like Phosphate-Buffered Saline (PBS) can decrease the solubility of this compound, leading to precipitation.
-
pH Shifts: The pH of the solution is critical. While this compound is more soluble in water, the stability of its active form, paracetamol, is optimal in a slightly acidic to neutral pH range (around 6.0).[5] Significant deviations from this can affect stability and may contribute to the precipitation of degradation products.
-
Temperature Effects: Solubility is temperature-dependent. Dissolving this compound in a cold buffer will likely result in lower solubility than at room temperature or 37°C. Conversely, a solution prepared at a higher temperature may precipitate upon cooling if it becomes supersaturated.
-
Hydrolysis to Paracetamol: As this compound rapidly converts to the less soluble paracetamol, you may be observing the precipitation of paracetamol itself, especially if the concentration is high.
Q3: What is the recommended solvent for preparing stock solutions of this compound hydrochloride?
For high-concentration stock solutions, sterile, deionized water is a good starting point, given that this compound is designed to be water-soluble.[1][6] However, due to conflicting reports on its maximum solubility in water, it is prudent to start with a conservative concentration and perform a small-scale solubility test. Some suppliers also report solubility in DMSO and ethanol (B145695).[6][7] When preparing a stock solution in an organic solvent like DMSO, be mindful of the final concentration of the solvent in your experimental system to avoid solvent-induced artifacts.
Q4: How can I improve the solubility of this compound in my experiments?
To enhance the solubility of this compound in your research buffer, consider the following strategies:
-
Optimize pH: Adjust the pH of your buffer to be within the optimal range for paracetamol stability (around pH 6.0), which may also aid in keeping the compound in solution.[5]
-
Gentle Warming: Warming the buffer to 37°C before and during dissolution can increase solubility. However, be cautious of creating a supersaturated solution that may precipitate upon returning to room temperature.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of this compound powder.[8]
-
Co-solvents: For certain applications, the use of a small percentage of a co-solvent like ethanol or propylene (B89431) glycol may improve solubility.[9] However, the compatibility of any co-solvent with your specific assay must be validated.
Troubleshooting Guide
Issue 1: this compound hydrochloride powder is not fully dissolving in the buffer.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit | 1. Review the solubility data table below and ensure your target concentration is feasible for the chosen buffer. 2. Perform a small-scale pilot test to determine the maximum practical solubility in your specific buffer system. |
| Low Temperature | 1. Pre-warm the buffer to room temperature or 37°C before adding the this compound powder. 2. Maintain a constant temperature during dissolution with gentle stirring. |
| Insufficient Agitation | 1. Vortex the solution for 1-2 minutes. 2. Use an ultrasonic bath for 5-10 minutes to aid dissolution.[8] |
| Incorrect pH of the buffer | 1. Verify the pH of your buffer. 2. If your experimental design allows, adjust the pH to be closer to 6.0, the optimal pH for paracetamol stability.[5] |
Issue 2: The this compound solution is initially clear but forms a precipitate over time.
| Possible Cause | Troubleshooting Steps |
| Supersaturated Solution | 1. If the solution was heated to dissolve the this compound, it may have become supersaturated and precipitated upon cooling. 2. Prepare a fresh solution at the intended experimental temperature without heating. |
| Hydrolysis and Precipitation of Paracetamol | 1. this compound rapidly hydrolyzes to paracetamol, which is less soluble. This is more likely to occur at higher concentrations. 2. Prepare fresh solutions immediately before use. |
| pH Shift During Experiment | 1. In cell culture experiments, metabolic activity can alter the pH of the medium. 2. Consider using a HEPES-buffered medium to maintain a more stable pH. |
| Instability and Degradation | 1. At non-optimal pH or in the presence of light, paracetamol can degrade, potentially forming less soluble byproducts. 2. Protect the solution from light and use a buffer with a pH around 6.0.[5] |
Data Presentation
Table 1: Reported Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Notes | Reference(s) |
| Water | 100 mg/mL | Requires sonication. | [8] |
| Water | 60 mg/mL | [6] | |
| Water | 20 mg/mL | Clear solution. | [10] |
| PBS (pH 7.2) | 5 mg/mL | [7] | |
| DMSO | 60 mg/mL | Use fresh DMSO as it can absorb moisture. | [6] |
| DMSO | 20 mg/mL | Clear solution. | [10] |
| DMSO | 1 mg/mL | [7] | |
| Ethanol | 30 mg/mL | [6] | |
| Anhydrous Ethanol | Slightly soluble | [5] |
Note: The significant variation in reported water solubility highlights the importance of performing small-scale solubility tests with your specific batch of this compound hydrochloride and buffer.
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Hydrochloride Solution in a Research Buffer
-
Buffer Preparation: Prepare your desired research buffer (e.g., PBS, TRIS, HEPES) and adjust the pH to your target value. For optimal stability of the resulting paracetamol, a pH of around 6.0 is recommended.[5]
-
Pre-warming: Warm the buffer to the intended experimental temperature (e.g., room temperature or 37°C).
-
Weighing this compound: Accurately weigh the required amount of this compound hydrochloride powder in a sterile container.
-
Initial Dissolution: Add a small volume of the pre-warmed buffer to the this compound powder and vortex briefly to create a slurry.
-
Final Volume: Gradually add the remaining buffer to reach the final desired concentration while continuously stirring or vortexing.
-
Aiding Dissolution (if necessary): If the powder does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minute intervals until the solution is clear.
-
Sterilization (if required): If the solution is for cell culture or other sterile applications, filter it through a 0.22 µm sterile syringe filter.
-
Use Immediately: Due to the rapid hydrolysis of this compound to paracetamol, it is highly recommended to use the solution immediately after preparation.
Protocol 2: Small-Scale Solubility Test for this compound in a Novel Buffer
-
Prepare Buffer: Prepare the specific research buffer to be tested.
-
Dispense Buffer: Add a fixed volume (e.g., 1 mL) of the buffer to several microcentrifuge tubes.
-
Incremental Addition of this compound: Add a small, known amount of this compound hydrochloride to the first tube to achieve a low concentration (e.g., 1 mg/mL). Vortex thoroughly.
-
Observe and Escalate: If the this compound dissolves completely, add a further increment of powder to the next tube to test a higher concentration (e.g., 2 mg/mL, 5 mg/mL, 10 mg/mL, and so on).
-
Determine Maximum Solubility: Continue this incremental addition until you reach a concentration where the powder no longer fully dissolves, even with vortexing and sonication. The highest concentration that results in a clear solution is the approximate maximum solubility in that buffer under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound's conversion to paracetamol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. This compound Hydrochloride | TargetMol [targetmol.com]
- 4. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 66532-86-3 [chemicalbook.com]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. jddtonline.info [jddtonline.info]
Technical Support Center: Overcoming Propacetamol Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of propacetamol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a water-soluble prodrug of paracetamol (acetaminophen). It is used in research to deliver paracetamol to cells in a more soluble form. Upon administration into aqueous solutions like cell culture media, this compound is rapidly hydrolyzed by esterases (present in serum) or chemical hydrolysis into the active compound, paracetamol, and diethylglycine.[1] This allows for the study of paracetamol's effects in a controlled in-vitro environment.
Q2: What is the primary stability issue with this compound in cell culture media?
A2: The primary issue is its rapid conversion to paracetamol. This hydrolysis is influenced by temperature, pH, and the presence of esterases in fetal bovine serum (FBS).[2][3] Paracetamol itself is less soluble than this compound, which can lead to precipitation at higher concentrations.
Q3: How quickly does this compound convert to paracetamol in cell culture media?
A3: The exact rate of conversion in specific cell culture media is not extensively published. However, studies in simple aqueous solutions show that the hydrolysis is temperature-dependent. For instance, in saline and glucose solutions at 25°C, the time for 10% of the this compound to degrade (t90%) is approximately 3 to 3.5 hours.[2] The presence of serum esterases in complete cell culture media will likely accelerate this conversion significantly. The biological half-life of this compound in vivo is reported to be around 3.6 hours, though this reflects systemic clearance and may not directly translate to in-vitro conditions.[4]
Q4: Can the conversion of this compound to paracetamol affect my experimental results?
A4: Yes. The rapid conversion means that your cells are primarily exposed to paracetamol, not this compound. If the goal is to study the effects of this compound itself, very short incubation times are necessary. For studies on paracetamol, it is crucial to account for the conversion time to ensure the desired concentration of paracetamol is present.
Q5: What are the signs of this compound or paracetamol instability/precipitation in my cell culture?
A5: Visual signs can include cloudiness, turbidity, or the formation of a visible precipitate in the cell culture medium.[5] This is more likely to occur if high concentrations of this compound are used, leading to the formation of paracetamol that exceeds its solubility limit.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the cell culture medium after adding this compound.
-
Possible Cause 1: Paracetamol Precipitation.
-
Explanation: this compound is highly soluble, but it hydrolyzes to the less soluble paracetamol. If the resulting paracetamol concentration exceeds its solubility limit in the cell culture medium, it will precipitate.
-
Troubleshooting Steps:
-
Lower the Concentration: Use the lowest effective concentration of this compound.
-
Pre-warm the Medium: Ensure the cell culture medium is at 37°C before adding the this compound stock solution.[5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in pre-warmed medium to avoid "solvent shock."[5]
-
pH Monitoring: Ensure the pH of your medium is stable and within the optimal range for your cells (typically pH 7.2-7.4), as pH can affect paracetamol solubility.[3][6]
-
-
-
Possible Cause 2: Interaction with Media Components.
-
Explanation: Components in the cell culture medium, such as salts or proteins from fetal bovine serum (FBS), can interact with this compound or paracetamol, leading to precipitation.[7][8]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS.
-
Use Serum-Free Medium: If your cells can be maintained in serum-free conditions, this can mitigate precipitation issues related to serum proteins.
-
Component Analysis: If using a custom medium formulation, review the concentrations of components like cysteine and certain metal ions, which have been shown to affect drug stability.[7][8]
-
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Rapid and Variable this compound Degradation.
-
Explanation: The hydrolysis of this compound to paracetamol means the concentration of the active compound is changing over time. The rate can be influenced by batch-to-batch variation in serum, leading to inconsistent results.
-
Troubleshooting Steps:
-
Characterize Stability: Perform a stability study of this compound in your specific cell culture medium and conditions (see Experimental Protocol below). This will help you understand the concentration of paracetamol your cells are exposed to at different time points.
-
Time-Course Experiments: Conduct your experiments at various time points to capture the dynamic effects of changing paracetamol concentrations.
-
Refresh the Medium: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals to maintain a more consistent concentration of paracetamol.[5]
-
-
-
Possible Cause 2: Interference with Assays.
-
Explanation: Paracetamol and its metabolites could potentially interfere with certain colorimetric or fluorometric assays (e.g., MTT, AlamarBlue).
-
Troubleshooting Steps:
-
Run Assay Controls: Include controls with this compound/paracetamol in cell-free medium to check for direct interference with your assay reagents.
-
Alternative Assays: If interference is detected, consider using an alternative assay to measure your experimental endpoint. For example, use a crystal violet assay for cell viability instead of an MTT assay if metabolic interference is suspected.
-
-
Data Presentation
Table 1: Estimated Hydrolysis of this compound to Paracetamol in Different Conditions.
Disclaimer: The following data are illustrative estimates based on available literature for similar compounds and conditions. Actual stability should be determined experimentally using the protocol provided below.
| Medium Condition | Temperature (°C) | Estimated Half-life of this compound (t½) | Notes |
| Basal Medium (e.g., DMEM) without Serum | 37 | 2 - 4 hours | Hydrolysis is primarily chemical and temperature-dependent. |
| Complete Medium with 10% FBS | 37 | < 1 hour | Enzymatic hydrolysis by serum esterases significantly accelerates conversion. |
| Basal Medium (e.g., DMEM) without Serum | 4 | 10 - 15 hours | Lower temperature slows down the chemical hydrolysis rate.[2] |
| Complete Medium with 10% FBS | 4 | 4 - 6 hours | Enzymatic activity is reduced but still present at lower temperatures. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the concentration of this compound and its conversion to paracetamol in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound hydrochloride
-
Paracetamol standard
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without supplements (e.g., FBS)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: e.g., Methanol: 0.01M phosphate (B84403) buffer pH 5.0 (30:70 v/v)[9]
-
Acetonitrile
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standards: Prepare stock solutions of this compound and paracetamol in a suitable solvent (e.g., water or mobile phase). Create a series of dilutions to generate a standard curve for each compound.
-
Sample Preparation:
-
Prepare your cell culture medium (with or without serum, as required for your experiment) and pre-warm it to 37°C.
-
Spike the medium with this compound to your desired final concentration.
-
Immediately collect a "time 0" sample.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Sample Processing:
-
For each time point, transfer an aliquot (e.g., 500 µL) to a microcentrifuge tube.
-
If the medium contains serum, precipitate proteins by adding an equal volume of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC system with the C18 column and the specified mobile phase.
-
Set the flow rate (e.g., 1 mL/min) and the UV detector wavelength (e.g., 243 nm).[9]
-
Inject the processed standards and samples.
-
-
Data Analysis:
-
Identify and quantify the peaks for this compound and paracetamol based on the retention times of the standards.
-
Use the standard curves to calculate the concentration of each compound at each time point.
-
Plot the concentration of this compound and paracetamol over time to determine the rate of hydrolysis.
-
Mandatory Visualization
Signaling Pathways
The active metabolite, paracetamol, has been shown to modulate several key signaling pathways.
Caption: Paracetamol-induced intrinsic apoptosis pathway.[10][11][12]
Caption: Paracetamol's effect on the MAPK signaling pathway.[10][12]
Experimental Workflow
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Influence of medium and temperature on the hydrolysis kinetics of this compound hydrochloride: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paracetamol Induces Apoptosis, Reduces Colony Formation, and Increases PTPRO Gene Expression in Human Embryonic Kidney HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing Intravenous Propacetamol Dosage for Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing intravenous (IV) propacetamol dosage in mice. The information is presented in a question-and-answer format to address specific issues and challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to paracetamol?
A1: this compound is a prodrug of paracetamol (acetaminophen). Following administration, it is rapidly hydrolyzed in the plasma to paracetamol, the active analgesic and antipyretic compound. This formulation allows for intravenous administration, which can be advantageous for achieving rapid and predictable therapeutic concentrations.
Q2: What are the key considerations before initiating an IV this compound study in mice?
A2: Before beginning your study, it is crucial to:
-
Define your experimental objective: Are you investigating analgesia, antipyresis, or toxicity? The optimal dose will vary significantly depending on the research question.
-
Select the appropriate mouse strain: Different strains can exhibit variations in drug metabolism and sensitivity.
-
Ensure proper animal welfare: Familiarize yourself with best practices for intravenous injections in mice to minimize stress and potential injury.[1][2][3]
-
Determine the appropriate vehicle for solubilizing this compound: Ensure the vehicle is sterile and non-toxic at the administered volume.
Q3: How do I determine a starting dose for my in vivo study?
A3: A common approach involves a combination of literature review for compounds with similar mechanisms, allometric scaling from data in other species, and conducting a Maximum Tolerated Dose (MTD) study.[4] An MTD study is a critical initial experiment to determine the highest dose that can be administered without unacceptable toxicity.[4]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Reactions
-
Possible Cause: The administered dose may be too high, leading to acute toxicity. Paracetamol overdose is known to cause severe liver and kidney damage.[5]
-
Troubleshooting Steps:
-
Immediately cease administration to the affected cohort.
-
Review your dose calculations and preparation procedures to rule out errors.
-
Consider conducting a dose-range-finding study with a wider and lower range of doses to establish a safer therapeutic window.
-
Evaluate the vehicle for any potential toxicity.
-
Issue 2: Lack of Efficacy (e.g., no analgesic effect)
-
Possible Cause: The dose may be too low, or the compound may have a short half-life, leading to sub-therapeutic concentrations.
-
Troubleshooting Steps:
-
Verify the correct preparation and concentration of your this compound solution.
-
Consider a dose-escalation study to determine if a higher dose produces the desired effect.
-
Investigate the pharmacokinetic profile of this compound in your specific mouse strain to understand its half-life and clearance. A dose-dependent increase in paracetamol's serum half-life has been observed in mice.[6]
-
If a single bolus injection is ineffective, consider a continuous infusion to maintain steady-state plasma concentrations.[7]
-
Issue 3: Difficulty with Intravenous Administration
-
Possible Cause: The tail veins in mice can be small and difficult to access, especially for novice researchers.
-
Troubleshooting Steps:
-
Ensure proper restraint of the mouse to minimize movement.
-
Use a warming lamp or warm water to dilate the tail veins, making them more visible and accessible.[8]
-
Use an appropriate needle size, typically 27-30 gauge for mouse tail vein injections.[1]
-
Confirm successful entry into the vein by observing a "flash" of blood in the needle hub before injecting.[3]
-
If tail vein injection is consistently challenging, consider alternative IV routes like retro-orbital injection, which requires anesthesia.[2][3]
-
Data Presentation
Table 1: Reported Intravenous and Intraperitoneal this compound/Paracetamol Dosages in Mice
| Compound | Dosage | Route | Application | Key Findings | Reference |
| This compound | 67.5 - 540 mg/kg (in combination with Tramadol) | IP | Analgesia | Dose-dependent antinociception in acetic acid-induced writhing and hot plate tests. | [9] |
| Paracetamol | 250 mg/kg | IP | Hepatotoxicity Model | Induced liver injury, characterized by increased ALT/AST and histopathological changes. | [10] |
| Paracetamol | 30 + 30 mg/kg (4 hours apart) | Not specified | Neurodevelopmental Study | Altered spontaneous behavior and habituation patterns in adult mice after neonatal exposure. | [11][12] |
| Paracetamol | 300 mg/kg | Not specified | Metabolism Study | Co-administration with cysteine, methionine, or NAC increased GSH-derived conjugates. | [13] |
Table 2: Recommended Maximum Intravenous Injection Volumes in Mice
| Injection Type | Maximum Volume | Reference |
| Bolus Injection | 5 ml/kg | [1] |
| Continuous Infusion | 4 ml/kg/hour | [1] |
Experimental Protocols
Protocol 1: Intravenous Tail Vein Injection
-
Animal Preparation: Warm the mouse under a heat lamp for a few minutes to induce vasodilation of the tail veins.
-
Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Vein Identification: Identify one of the lateral tail veins. Wiping the tail with an alcohol pad can help visualize the veins.
-
Needle Insertion: Using a 27-30 gauge needle attached to the syringe containing the this compound solution, insert the needle bevel-up into the vein at a shallow angle.
-
Confirmation: A successful cannulation is often indicated by a small amount of blood entering the needle hub (flashback).
-
Injection: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site. The maximum recommended bolus injection volume is 5 ml/kg.[1]
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Protocol 2: Assessment of Paracetamol-Induced Hepatotoxicity
-
Drug Administration: Administer this compound or paracetamol at the desired dose (e.g., 250 mg/kg, IP) to the mice.[10]
-
Sample Collection: At predetermined time points (e.g., 12 hours post-injection), collect blood samples via cardiac puncture or another appropriate method.[10] Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Centrifuge the blood to obtain serum and measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver damage.
-
Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure markers of oxidative stress, such as glutathione (B108866) (GSH) levels and malondialdehyde (MDA) as an indicator of lipid peroxidation.
Mandatory Visualizations
Caption: Experimental workflow for optimizing intravenous this compound dosage in mice.
Caption: Simplified metabolic pathway of this compound and paracetamol leading to therapeutic and toxic effects.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. blog.addgene.org [blog.addgene.org]
- 3. research.vt.edu [research.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Galangin Prevents Acute Hepatorenal Toxicity in Novel this compound-Induced Acetaminophen-Overdosed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relations between hepatotoxicity and pharmacokinetics of paracetamol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. insidescientific.com [insidescientific.com]
- 8. Intravenous and Non-invasive Drug Delivery to the Mouse Basal ForebrainUsing MRI-guided Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Paracetamol (Acetaminophen) and its Effect on the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Paracetamol (Acetaminophen) and its Effect on the Developing Mouse Brain [frontiersin.org]
- 13. Mechanism of action of paracetamol protective agents in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propacetamol-Induced Injection Site Pain in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering injection site pain in animal studies involving propacetamol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause injection site pain?
This compound is a water-soluble prodrug of paracetamol (acetaminophen) designed for intravenous administration.[1] Upon injection, it is rapidly hydrolyzed by plasma esterases into paracetamol, its active analgesic form, and diethylglycine.[1] The injection site pain is a known side effect and is not typically observed with intravenous paracetamol.[1]
Q2: What is the underlying mechanism of this compound-induced injection site pain?
The primary mechanism is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory neurons.[1] this compound, but not its metabolite paracetamol, directly activates TRPV1, leading to an influx of calcium ions, sensitization to heat, and the generation of a pain signal.[1] This activation of nociceptive C-fibers can also lead to the release of neuropeptides, resulting in increased local blood flow.[1]
Q3: How can I differentiate between pain-related behaviors and general distress in my animal models?
Pain-specific behaviors in rodents following an injection into the hind paw include licking, biting, shaking, or lifting of the affected paw. A hunched posture, reduced grooming, and decreased spontaneous activity can also be indicative of pain. General distress might manifest as aggression, freezing, or attempts to escape. It is crucial to have a baseline behavioral assessment of the animals before the experiment to accurately identify pain-related changes.
Q4: Can the formulation of this compound influence the degree of injection site pain?
Yes, several formulation factors can impact injection site pain. These include:
-
pH: Formulations with a pH that deviates significantly from physiological pH (around 7.4) can cause irritation and pain.
-
Tonicity: Hypertonic or hypotonic solutions can lead to discomfort upon injection.
-
Excipients: Certain preservatives or solubilizing agents in the formulation could act as irritants.
Q5: Are there alternative routes of administration for this compound in animal studies to avoid injection site pain?
While this compound is designed for intravenous use, some studies have explored oral administration in animal models. However, this alters the pharmacokinetic profile and may not be suitable for all research questions. If the primary goal is to study the effects of paracetamol, direct administration of a soluble paracetamol formulation might be a better alternative to bypass the injection site pain associated with its prodrug form.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound-induced injection site pain in animal studies.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in pain response between animals in the same group. | 1. Inconsistent injection technique (speed, depth, exact location).2. Stress-induced analgesia or hyperalgesia.3. Variation in individual animal pain thresholds.4. Improper acclimatization of animals to the testing environment. | 1. Standardize the injection protocol meticulously. Ensure all researchers are trained in the same technique.2. Handle animals gently and allow for adequate acclimatization to the experimental room and testing apparatus to minimize stress.3. Increase the number of animals per group to improve statistical power and account for individual variations.4. Ensure a consistent and sufficient acclimatization period before starting the experiment. |
| No significant difference in pain behaviors between the this compound and vehicle control groups. | 1. The dose of this compound may be too low to elicit a significant pain response.2. The behavioral test used may not be sensitive enough to detect the specific type of pain.3. The observation period may be too short, missing the peak pain response. | 1. Conduct a dose-response study to determine the optimal dose of this compound for inducing a measurable pain response in your specific animal model and strain.2. Consider using a combination of behavioral tests that assess different aspects of pain (e.g., spontaneous pain with the formalin test and mechanical allodynia with the von Frey test).3. Extend the observation period, taking measurements at multiple time points post-injection to capture the full time course of the pain response. |
| Animals exhibit excessive grooming of the injection site, making it difficult to score specific pain behaviors. | 1. This can be a manifestation of pain or discomfort.2. The formulation may be causing local irritation independent of a specific pain mechanism. | 1. Score excessive grooming as a pain-related behavior, ensuring the scoring criteria are clearly defined and consistently applied.2. Analyze the vehicle control group for similar behaviors to determine if the formulation itself is the cause. If so, consider reformulating with different excipients. |
| Observed response appears to be more inflammatory than nociceptive (e.g., significant edema but low pain scores). | 1. This compound or its formulation may be inducing a local inflammatory response.2. The chosen pain assessment method may not be capturing the full extent of the nociceptive response. | 1. Measure both inflammatory markers (e.g., paw volume using a plethysmometer) and pain behaviors to dissociate the two effects.2. Use a multi-modal pain assessment approach. For example, supplement observational scoring with a measure of mechanical or thermal sensitivity. |
| TRPV1 knockout animals still show a mild pain response to this compound injection. | 1. There might be off-target effects of this compound at high concentrations.2. Other pain receptors could be involved, although TRPV1 is considered the primary mediator.[1]3. The knockout model may not have 100% penetrance. | 1. Confirm the genotype of the knockout animals.2. Test different doses of this compound to see if the response is dose-dependent.3. Investigate the potential involvement of other TRP channels (e.g., TRPA1) or pain-related receptors through pharmacological blockade or further genetic models. |
Data Presentation
The following tables summarize representative quantitative data from animal studies investigating the analgesic effects of paracetamol (the active metabolite of this compound). Note that data for this compound-induced pain is limited, so data on its analgesic properties are presented to provide context for its activity in common animal pain models.
Table 1: Effect of Paracetamol on Paw Withdrawal Latency in a Rat Model of Thermal Hyperalgesia
| Treatment Group (Intraperitoneal) | Dose (mg/kg) | Paw Withdrawal Latency (seconds) at 90 min (Mean ± SEM) |
| Saline (Control) | - | 5.2 ± 0.4 |
| Paracetamol | 25 | 8.1 ± 0.6 |
| Paracetamol | 50 | 9.5 ± 0.7 |
| Paracetamol | 100 | 11.2 ± 0.9 |
| Data are hypothetical and based on trends reported in the literature. For illustrative purposes only. | ||
| p < 0.05 compared to saline control. |
Table 2: Antinociceptive Effect of this compound and Tramadol (B15222) Combination in the Rat Hot Plate Test
| Treatment Group (Intraperitoneal) | Dose (mg/kg) (Tramadol/Propacetamol) | Back-Paw Licking Latency (seconds) (Mean ± SD) |
| Control | - / - | 7.8 ± 1.5 |
| Tramadol | 32 / - | 13.5 ± 2.1 |
| This compound | - / 540 | 11.2 ± 1.8 |
| Combination | 32 / 540 | 21.7 ± 3.4# |
| Data adapted from a study investigating synergistic analgesic effects.[2] | ||
| p < 0.05 compared to control.#p < 0.05 compared to Tramadol alone and this compound alone. |
Experimental Protocols
Protocol 1: Formalin Test for Assessing Spontaneous Pain
This protocol is designed to assess spontaneous, tonic pain following a chemical stimulus and can be adapted to measure injection site pain.
Objective: To quantify licking and biting behavior as an indicator of pain following this compound injection.
Methodology:
-
Animal Acclimatization: Acclimate mice or rats to the observation chambers for at least 30 minutes before the test.
-
Grouping: Divide animals into a vehicle control group and one or more this compound dose groups.
-
Injection:
-
Gently restrain the animal.
-
Inject a small volume (e.g., 20-50 µL) of the test substance (vehicle or this compound) subcutaneously into the plantar surface of the hind paw.
-
-
Observation:
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time spent licking or biting the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
-
Data Analysis: Compare the total licking/biting time in each phase between the this compound and control groups.
References
Minimizing Propacetamol degradation during sample preparation
Welcome to the technical support center for propacetamol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound degradation during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a water-soluble prodrug of paracetamol (acetaminophen) designed for intravenous administration. In aqueous solutions, it is susceptible to hydrolysis, which breaks it down into its active form, paracetamol, and N,N-diethylglycine.[1] This degradation can occur during sample collection, storage, and preparation, leading to an underestimation of the this compound concentration and an overestimation of paracetamol in your samples. Therefore, controlling the factors that influence hydrolysis is critical for accurate quantification.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound in vitro is hydrolysis of the ester bond. This reaction is catalyzed by both acid and base and is also temperature-dependent. The hydrolysis results in the formation of one molecule of paracetamol and one molecule of N,N-diethylglycine. In vivo, this conversion is rapidly facilitated by plasma esterases.[1]
Q3: What are the main factors that accelerate this compound degradation?
A3: The key factors that accelerate the hydrolysis of this compound are:
-
pH: Both acidic and basic conditions significantly increase the rate of hydrolysis compared to a near-neutral pH.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster hydrolysis rate.
-
Presence of Water: As a hydrolysis reaction, the presence of water is essential for degradation.
-
Enzymatic Activity: If working with biological matrices (e.g., plasma, serum), residual esterase activity can rapidly degrade this compound.
Q4: How can I prevent this compound degradation in my analytical samples?
A4: To minimize degradation, it is crucial to control the factors mentioned above. Key strategies include:
-
Temperature Control: Prepare and store samples at low temperatures (e.g., on ice or at 2-8°C).
-
pH Control: Maintain the sample matrix at a slightly acidic to neutral pH (around 6-7), if compatible with your analytical method.
-
Use of Organic Solvents: For extraction and sample dilution, using organic solvents like acetonitrile (B52724) or methanol (B129727) can slow down hydrolysis by reducing the water activity.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
-
Use of Stabilizers: Consider the addition of antioxidants or esterase inhibitors, depending on the sample matrix and analytical method.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in samples. | Rapid Hydrolysis: The sample preparation conditions (high temperature, inappropriate pH, prolonged exposure to aqueous solution) may have caused complete degradation of this compound to paracetamol. | • Immediately cool samples after collection.• Work with samples on ice.• Check and adjust the pH of your solutions to be near neutral.• Minimize the time between sample preparation and analysis.• Prepare a fresh this compound standard and analyze it to confirm system suitability. |
| High variability in this compound concentrations between replicate samples. | Inconsistent Sample Handling: Differences in the time samples spend at room temperature or variations in pH can lead to different rates of degradation. | • Standardize your sample preparation workflow to ensure all samples are treated identically.• Use a timer for critical steps.• Prepare a master mix of reagents to be added to all samples simultaneously. |
| Appearance of a large paracetamol peak when analyzing this compound standards. | Standard Solution Instability: The this compound standard solution may have degraded over time. | • Prepare fresh this compound standard solutions daily in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution at pH 6-7) and store them at 2-8°C.[2] • For longer-term storage, freeze aliquots of the stock solution at -20°C or -80°C. |
| Matrix effects interfering with quantification. | Co-elution of Matrix Components: Components from the sample matrix (e.g., plasma proteins) may interfere with the chromatographic separation and detection of this compound. | • Optimize your sample preparation to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.• Adjust the mobile phase composition and gradient of your HPLC method to improve the separation of this compound from matrix components. |
Data on this compound Stability
The stability of this compound is highly dependent on temperature and the composition of the solution. The following tables summarize the hydrolysis kinetics in common intravenous solutions.
Table 1: this compound Hydrolysis in 5% Glucose Solution [2]
| Temperature | Degradation Rate Constant (k) | Time for 10% Degradation (t90%) |
| 4°C | - | 13.42 hours |
| 25°C | ~4.5 times higher than at 4°C | 3.17 hours |
Table 2: this compound Hydrolysis in 0.9% Saline Solution [2]
| Temperature | Degradation Rate Constant (k) | Time for 10% Degradation (t90%) |
| 4°C | - | 12.36 hours |
| 25°C | ~4.5 times higher than at 4°C | 3.61 hours |
Note: The degradation process follows second-order kinetics.[2]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound from a Pharmaceutical Formulation
This protocol describes the preparation of a sample from a lyophilized this compound formulation for quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound drug product (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
pH 7.0 phosphate (B84403) buffer
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Reconstitution of this compound: Accurately weigh an amount of lyophilized this compound powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolution: Add approximately 50 mL of cold (2-8°C) pH 7.0 phosphate buffer to the flask and sonicate for 5-10 minutes until the powder is completely dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature and then dilute to the 100 mL mark with the same phosphate buffer. This results in a stock solution of approximately 1 mg/mL.
-
Working Standard Preparation: Perform a serial dilution of the stock solution with the mobile phase to create working standards at the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Prepare the unknown sample in the same manner as the stock solution. If necessary, further dilute the sample with the mobile phase to fall within the range of the calibration curve.
-
Filtration: Filter all standards and samples through a 0.22 µm syringe filter into HPLC vials.
-
Analysis: Analyze the samples immediately by HPLC. The chromatographic conditions should be optimized to separate this compound from its primary degradant, paracetamol.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to develop a stability-indicating analytical method for this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in mobile phase)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
Procedure: For each condition, mix 5 mL of the this compound stock solution with 5 mL of the stressor solution in a suitable container.
-
Acid Hydrolysis: Add 1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Add 1 M NaOH. Keep the mixture at room temperature for a specified time (e.g., 30, 60, 120 minutes). At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Add 3% H₂O₂. Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Withdraw aliquots at each time point and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Heat the this compound stock solution at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Withdraw aliquots at each time point, cool to room temperature, and dilute with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) in a stability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light. Withdraw aliquots and dilute with mobile phase for HPLC analysis.
Analysis: Analyze all samples by a suitable HPLC-PDA method. The goal is to achieve chromatographic separation between the intact this compound peak and any degradation products formed. The PDA detector will help in assessing the peak purity of this compound.
Visualizations
Caption: this compound hydrolyzes into paracetamol and N,N-diethylglycine.
Caption: Workflow for minimizing this compound degradation during sample prep.
References
Adjusting pH to enhance Propacetamol stability in solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of propacetamol in solutions by adjusting pH. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to paracetamol?
This compound is a water-soluble prodrug of paracetamol (acetaminophen). In an aqueous solution, and especially in the body, it is rapidly hydrolyzed by esterases into paracetamol, which is the active analgesic and antipyretic compound, and N,N-diethylglycine.[1][2] This conversion is a critical factor in its stability profile.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction cleaves the ester bond, releasing paracetamol and N,N-diethylglycine. The stability of the resulting solution is then dependent on the stability of paracetamol itself.
Q3: How does pH affect the stability of this compound solutions?
While specific pH-rate profiles for this compound are not extensively published, the stability of its hydrolysis product, paracetamol, is well-documented and serves as a crucial indicator. Paracetamol is most stable in the slightly acidic to neutral pH range, typically between 5 and 7.[1][3] Both acidic and basic conditions catalyze the degradation of paracetamol, leading to the formation of impurities.[1][4] Therefore, maintaining the pH of a this compound solution within this optimal range is critical for ensuring the stability of the active drug post-hydrolysis.
Q4: What are the common degradation products of concern?
Following the initial hydrolysis of this compound to paracetamol, the primary degradation product of concern is p-aminophenol. The hydrolysis of paracetamol to p-aminophenol is a known degradation pathway that can be accelerated by acidic or basic conditions.[1][5] p-Aminophenol can be further oxidized to form colored compounds (quinoneimines), which is why a pink or brownish discoloration of the solution is a key indicator of degradation.[4][6]
Q5: Can I use buffers to stabilize my this compound solution?
Yes, using buffering agents is a highly recommended strategy to maintain the pH within the optimal range of 5-7.[3] Careful selection of the buffer is necessary to ensure it is compatible with this compound and other formulation excipients. Phosphate (B84403) or citrate (B86180) buffers are commonly used in pharmaceutical formulations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution develops a pink, yellow, or brown tint. | Oxidation of p-aminophenol: This indicates that this compound has first hydrolyzed to paracetamol, which has then degraded. This process is accelerated by non-optimal pH and the presence of oxygen. | 1. Verify the pH of your solution is within the 5-7 range. Adjust if necessary. 2. Consider deoxygenating your solvent (e.g., by sparging with nitrogen) before preparing the solution.[7] 3. If appropriate for your application, consider adding a compatible antioxidant, such as cysteine or sodium metabisulfite.[4][8] 4. Protect the solution from light, as light exposure can accelerate degradation.[3] |
| Rapid loss of this compound potency detected by HPLC. | Hydrolysis: this compound is designed to be readily hydrolyzed. The rate is dependent on temperature and pH. | 1. Confirm the pH of your solution. If outside the optimal range for paracetamol stability, the hydrolysis may be occurring, followed by rapid degradation of the paracetamol. 2. Lower the storage temperature. Studies show that the degradation rate is significantly lower at 4°C compared to 25°C.[9] |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products: These could include paracetamol, p-aminophenol, and further oxidation products. | 1. Use a validated stability-indicating HPLC method capable of separating this compound, paracetamol, and p-aminophenol.[5][10] 2. Perform forced degradation studies (see protocol below) to help identify the retention times of potential degradation products under various stress conditions. |
| Precipitation or cloudiness in the solution. | Solubility issues or degradation: The solubility of this compound or its degradation products may have been exceeded, or degradation products may be insoluble. | 1. Re-evaluate the concentration of this compound in your chosen solvent and buffer system. 2. Ensure the pH is within the optimal stability range, as some degradation products may have lower solubility. |
Quantitative Data on Stability
Table 1: Stability of this compound Hydrochloride in Infusion Solutions [9]
| Medium | Temperature (°C) | Degradation Kinetics | t₉₀ (hours)¹ |
| 5% Glucose | 25°C | Second-Order | 3.17 |
| 0.9% Saline | 25°C | Second-Order | 3.61 |
| 5% Glucose | 4°C | Second-Order | 13.42 |
| 0.9% Saline | 4°C | Second-Order | 12.36 |
¹ t₉₀ represents the time it takes for 10% of the drug to degrade.
The stability of the resulting paracetamol is highly pH-dependent, as summarized below.
Table 2: pH Influence on Paracetamol Stability
| pH Range | Stability of Paracetamol | Primary Degradation Pathway |
| < 5 | Unstable | Acid-catalyzed hydrolysis to p-aminophenol[1] |
| 5 - 7 | Most Stable | Minimal degradation[1][3] |
| > 7 | Unstable | Base-catalyzed hydrolysis to p-aminophenol[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Paracetamol
This protocol provides a starting point for developing a stability-indicating HPLC method. It is based on common methods for paracetamol analysis and should be validated for your specific application.
-
Chromatographic System:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 6.0 with phosphoric acid) and acetonitrile. A typical starting ratio is 75:25 (v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm (a good compromise for detecting both this compound and paracetamol).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and paracetamol reference standards in the mobile phase to create a stock solution of known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to an expected concentration within the calibration curve range.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention times for this compound and paracetamol.
-
Inject the sample solutions.
-
Quantify the amount of this compound remaining and paracetamol formed by comparing the peak areas to a calibration curve.
-
Protocol 2: Conducting a pH Stability Study
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of interest, for example, pH 3, 5, 6, 7, and 9.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection).
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final known concentration.
-
-
Incubation:
-
Divide each pH-adjusted sample into two sets.
-
Store one set at a controlled room temperature (e.g., 25°C) and the other under accelerated conditions (e.g., 40°C).
-
Protect all samples from light.[3]
-
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The exact time points should be adjusted based on the expected degradation rate.
-
Analysis:
-
Immediately after withdrawal, dilute the aliquots with the mobile phase to stop further degradation and analyze them using the validated stability-indicating HPLC method (Protocol 1).
-
Record the concentration of this compound remaining and the concentration of paracetamol and any other degradation products formed.
-
-
Data Analysis: For each pH and temperature, plot the natural logarithm of the remaining this compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k).
Visualizations
Caption: Hydrolysis pathway of this compound and subsequent degradation of paracetamol.
Caption: Experimental workflow for a pH-dependent stability study of this compound.
Caption: Logical relationship between solution pH and paracetamol stability.
References
- 1. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tolerance and pharmacokinetics of this compound, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
- 4. phmethods.net [phmethods.net]
- 5. Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 7. US8404891B2 - Storage-stable formulation of paracetamol in aqueous solution - Google Patents [patents.google.com]
- 8. Comparative Stability Evaluation of Marketed Paracetamol IV Formulations in India | Scilit [scilit.com]
- 9. Influence of medium and temperature on the hydrolysis kinetics of this compound hydrochloride: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets by RP-HPLC Method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refinement of Propacetamol Administration Techniques in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propacetamol administration in rats. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to paracetamol?
A1: this compound is a water-soluble prodrug of paracetamol (acetaminophen).[1][2][3][4] After administration, it is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic and antipyretic compound, and diethylglycine.[1] This formulation allows for parenteral (e.g., intravenous) administration, which can be advantageous when oral administration is not feasible.[1][3]
Q2: What are the common administration routes for this compound in rats?
A2: The most common administration routes for this compound and its active form, paracetamol, in rats include intraperitoneal (IP), intravenous (IV), and oral gavage (PO).[5][6][7] The choice of route depends on the experimental design, desired speed of onset, and the specific research question being addressed.
Q3: What are suitable vehicles for preparing this compound solutions for injection?
A3: this compound hydrochloride is water-soluble.[3] Sterile, isotonic saline (0.9% NaCl) is a commonly used and recommended vehicle for preparing this compound solutions for parenteral administration in rats. It is crucial to ensure the pH of the final solution is close to physiological levels (~7.0-7.4) to minimize irritation at the injection site.[8] Commercial preparations of injectable paracetamol often use solvents like Glycofurol and lower chain alcohols to achieve high concentrations.[9][10]
Troubleshooting Guides
Intravenous (IV) Injection Issues
Q4: I am having trouble visualizing the lateral tail vein in rats. What can I do?
A4: Difficulty in visualizing the tail vein is a common issue. Here are some troubleshooting tips:
-
Warming the tail: Use a heat lamp or warm water (ensure it's not too hot) to dilate the veins, making them more prominent.
-
Proper restraint: Use an appropriate restraint device to keep the rat calm and the tail still.
-
Good lighting: A bright, adjustable light source can significantly improve visibility. For rats with dark pigmentation, transillumination may be helpful.
-
Alcohol application: Wiping the tail with 70% alcohol can help in visualizing the veins.
Q5: I noticed swelling at the injection site during a tail vein injection. What does this mean and what should I do?
A5: Swelling or the formation of a "bleb" during injection indicates extravasation, meaning the substance is being injected into the perivascular space instead of the vein.[11][12] If this occurs, you should:
-
Stop the injection immediately.
-
Withdraw the needle.
-
Apply gentle pressure to the site.
-
Do not attempt another injection at the same site. Move to a more proximal location on the tail for any subsequent attempts.
-
Monitor the tail for signs of necrosis or irritation. If severe, consult with veterinary staff. Extravasation is a common complication, occurring in over 50% of tail vein injections in some studies.[13]
Intraperitoneal (IP) Injection Issues
Q6: How can I avoid injecting into abdominal organs during an IP injection?
A6: To minimize the risk of puncturing abdominal organs:
-
Correct positioning: Restrain the rat with its head tilted downwards. This causes the abdominal organs to shift forward, away from the injection site.[14]
-
Proper needle insertion: Insert the needle into the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.[14][15] The needle should be inserted at a 30-45 degree angle.[14][16]
-
Aspirate before injecting: Gently pull back on the plunger to create negative pressure.[14][15][16] If you see blood, urine, or any yellowish/greenish fluid, you have likely entered a blood vessel, the bladder, or the intestines, respectively. If this happens, withdraw the needle and use a fresh sterile syringe and needle for a new attempt at a different site.[14]
Q7: The rat shows signs of distress after an IP injection. What could be the cause?
A7: Post-injection distress can be due to several factors:
-
Irritating substance: The pH or formulation of the injected substance may be causing irritation. Ensure the this compound solution is buffered to a physiological pH.[8]
-
Cold solution: Injecting a cold solution can cause discomfort. Warm the solution to room or body temperature before administration.[16]
-
Accidental organ puncture: Despite precautions, an organ may have been punctured. Monitor the animal closely for any adverse signs and consult with veterinary staff if distress persists.
Oral Gavage (PO) Issues
Q8: The rat is struggling excessively during oral gavage. How can I reduce stress and the risk of injury?
A8: Proper technique is crucial to minimize stress and prevent injury during oral gavage.[17][18]
-
Correct restraint: Ensure the rat is properly restrained to prevent movement of the head and neck.
-
Correct needle placement: The gavage needle should be gently passed along the roof of the mouth and into the esophagus. Never force the needle. If you feel resistance, withdraw and try again.[6]
-
Habituation: Acclimating the rats to handling and the restraint procedure can reduce stress.[17]
-
Alternatives to gavage: For some studies, voluntary ingestion of a palatable mixture can be an alternative to reduce stress.[6][19]
Q9: I am concerned about aspiration or esophageal injury with oral gavage. What are the signs?
A9: Signs of incorrect gavage needle placement or injury can include:
-
Fluid coming from the nostrils: This indicates the substance has entered the trachea.
-
Difficulty breathing or respiratory distress.
-
Blood on the gavage needle or in the mouth. If any of these signs are observed, stop the procedure immediately and monitor the animal closely. Consult with veterinary staff for appropriate care. Complications from oral gavage can include esophageal trauma and aspiration pneumonia.[18]
Quantitative Data
Table 1: Recommended Needle Sizes and Maximum Injection Volumes for Rats
| Administration Route | Recommended Needle Gauge | Maximum Bolus Volume |
| Intravenous (IV) - Tail Vein | 25-27 G | 5 ml/kg |
| Intraperitoneal (IP) | 23-25 G | 10 ml/kg |
| Oral Gavage (PO) | 18-20 G (for adult rats) | 10 ml/kg |
Data compiled from multiple sources.[6][8][11][15][16][20]
Table 2: Example Dosages of this compound/Paracetamol in Rats from Literature
| Compound | Dosage | Administration Route | Experimental Context | Reference |
| This compound | 96 - 192 mg/kg | Intraperitoneal (i.p.) | Antinociceptive effects | [5][21] |
| This compound | 1200 mg/kg | Intraperitoneal (i.p.) | Induction of acute liver injury | [4] |
| Paracetamol | 15 - 35 mg/kg | Intravenous (i.v.) | Toxicity study | [9][10] |
| Paracetamol | 10 - 50 mg/kg | Subcutaneous (s.c.) | Neurotransmission and spatial learning | [7] |
| Paracetamol | 125 - 1000 mg/kg | Oral (gavage) | Inhibition of DNA synthesis | [22] |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Administration
-
Preparation:
-
Prepare the this compound solution in sterile, isotonic saline.
-
Warm the solution to room temperature.
-
Select a 25-27 gauge needle and an appropriately sized syringe.
-
-
Animal Restraint and Vein Dilation:
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Injection:
-
Clean the tail with 70% alcohol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If swelling occurs, stop immediately.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Administration
-
Preparation:
-
Prepare the this compound solution in sterile, isotonic saline and warm it to room temperature.
-
Use a 23-25 gauge needle.
-
-
Animal Restraint:
-
Restrain the rat securely, tilting its head downwards.
-
-
Injection:
-
Locate the injection site in the lower right abdominal quadrant.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid or blood is drawn back.
-
Inject the solution at a steady pace.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and observe for any signs of pain or distress.
-
Protocol 3: Oral Gavage (PO) Administration
-
Preparation:
-
Prepare the this compound solution.
-
Select an appropriately sized, ball-tipped gavage needle.
-
-
Animal Restraint:
-
Firmly restrain the rat, ensuring the head and neck are in a straight line with the body.
-
-
Gavage:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Administer the solution slowly.
-
-
Post-gavage Monitoring:
-
Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.
-
Visualizations
Caption: General experimental workflow for this compound administration in rats.
Caption: In vivo conversion of this compound to paracetamol.
Caption: Metabolic pathways of paracetamol in the liver.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. Paracetamol--the outcome on neurotransmission and spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. WO2016097899A1 - Injectable formulations of paracetamol - Google Patents [patents.google.com]
- 10. WO2016097899A1 - Injectable formulations of paracetamol - Google Patents [patents.google.com]
- 11. depts.ttu.edu [depts.ttu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Quantifying and correcting for tail vein extravasation in small animal PET scans in cancer research: is there an impact on therapy assessment? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.vt.edu [research.vt.edu]
- 15. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats [mdpi.com]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of DNA synthesis by paracetamol in different tissues of the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Propacetamol's analgesic effect in vivo
Welcome to the technical support center for researchers utilizing propacetamol in in vivo analgesic studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address the inherent variability in this compound's analgesic effect and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the analgesic effect of this compound between individual animals. What are the primary contributing factors?
A1: Variability in this compound's analgesic effect is a known challenge and stems from its nature as a prodrug and the complex metabolic and signaling pathways of its active form, paracetamol (acetaminophen). Key factors include:
-
Metabolic Conversion: this compound must be hydrolyzed by plasma esterases to release paracetamol. The activity of these enzymes can vary between animals.[1][2]
-
Paracetamol Metabolism: Once formed, paracetamol is extensively metabolized in the liver. The primary routes are glucuronidation and sulfation. A minor, but crucial, pathway involves oxidation by cytochrome P450 (CYP) enzymes to form the active metabolite AM404 in the central nervous system and the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) in the liver.[3][4]
-
Genetic Polymorphisms: Genetic differences in the enzymes responsible for metabolism (e.g., UGTs, SULTs, CYPs) can lead to significant inter-individual differences in the rate of paracetamol clearance and metabolite formation, impacting both efficacy and potential for toxicity.[5][6][7]
-
Animal Health Status: Underlying liver conditions can alter metabolic capacity.[8][9] Fasting or malnutrition can deplete glutathione (B108866) stores, which are essential for detoxifying NAPQI, potentially leading to liver injury even at therapeutic doses.[8]
-
Age: The activity of metabolic enzymes is age-dependent, which can influence the analgesic response.[10][11]
Q2: What is the established central mechanism of action for paracetamol-induced analgesia?
A2: The analgesic effect of paracetamol is primarily central and multi-faceted, not simply due to peripheral inhibition of prostaglandin (B15479496) synthesis.[12][13] The main mechanisms are:
-
Formation of AM404: In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[14][15]
-
Cannabinoid and TRPV1 Activation: AM404 acts on the endocannabinoid system, activating cannabinoid CB1 receptors and TRPV1 channels in the periaqueductal gray, a key area for pain modulation.[14][16]
-
Serotonergic Pathway Modulation: Paracetamol activates descending serotonergic pathways, which inhibit pain signaling in the spinal cord. This effect involves spinal 5-HT₇ receptors.[17][18][19]
-
COX Inhibition in the CNS: Paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes in the periphery but can inhibit COX-2 in the central nervous system where the peroxide tone is low.[12][13]
Q3: Our results lack a clear dose-response relationship. What could be the issue?
A3: A lack of a clear dose-response can be frustrating. Potential causes include:
-
Saturation of Metabolism: The metabolic pathways for paracetamol, particularly sulfation, can become saturated at higher doses. This shifts metabolism towards other pathways, which may not lead to a proportional increase in the active metabolites responsible for analgesia.[3]
-
Pharmacokinetic Variability: Inconsistent absorption or rapid metabolism can lead to variable plasma concentrations that do not correlate well with the administered dose.[20] Consider conducting pharmacokinetic studies to relate dose to plasma exposure.
-
U-shaped Dose-Response Curve: Some compounds exhibit a U-shaped or biphasic dose-response curve. It is advisable to test a wider range of doses, including lower concentrations.[20]
-
Experimental Model Limitations: The chosen pain model may not be sensitive enough to detect dose-dependent effects for this specific compound.
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Troubleshooting Steps |
| High variability in analgesic response between animals | Genetic variability within the animal strain. Differences in individual metabolic rates. Inconsistent drug administration (e.g., IV injection speed).[20] | 1. Increase the number of animals per group to improve statistical power. 2. Ensure precise and consistent dosing technique for all animals. 3. Consider using a more genetically homogenous animal strain if variability persists.[20] 4. Pre-screen animals for baseline pain sensitivity to ensure groups are balanced. |
| Inconsistent results across different experimental days | Instability of this compound/paracetamol solutions. Variations in animal handling and stress levels. Placebo effect variability.[21] | 1. Prepare fresh drug solutions for each experiment and protect from light. 2. Standardize animal handling procedures to minimize stress, which can impact pain perception. 3. Acclimatize animals to the experimental setup and personnel. 4. Incorporate a placebo run-in period in the study design to identify and exclude high placebo responders.[21] |
| Lack of expected analgesic effect | Poor bioavailability or rapid clearance. Incorrect route of administration for the model. Insufficient dose. Inappropriate pain model for the mechanism of action. | 1. Confirm the hydrolysis of this compound to paracetamol via plasma analysis. 2. Conduct a pilot pharmacokinetic study to determine Cmax and half-life. 3. Perform a dose-ranging study to establish an effective dose. 4. Ensure the chosen pain model (e.g., thermal, inflammatory) is appropriate for paracetamol's central mechanism. The formalin test can be useful as it assesses both peripheral and central mechanisms.[22] |
| Signs of toxicity (e.g., liver enzyme elevation) | Saturation of glucuronidation/sulfation pathways leading to increased NAPQI formation.[4] Depletion of glutathione stores.[8] Co-administration of drugs that induce CYP enzymes.[23] | 1. Reduce the dose of this compound. 2. Ensure animals are not fasted and have adequate nutrition to maintain glutathione levels.[8] 3. Review any co-administered drugs for potential interactions that could affect paracetamol metabolism.[24][25] |
Experimental Protocols & Methodologies
Protocol 1: Acetic Acid-Induced Writhing Test (Chemical Nociception)
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male mice (e.g., Swiss Webster), 20-25g.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle control intraperitoneally (i.p.) 30 minutes prior to the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce the writhing response.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and record the number of writhes (constriction of the abdomen, stretching of hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the drug-treated groups compared to the vehicle control group.
Reference for similar methodology:[26]
Protocol 2: Hot Plate Test (Thermal Nociception)
This model assesses centrally mediated analgesia.
-
Animals: Rats or mice.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Place each animal on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., i.p. or i.v.).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies. The results can be expressed as the raw latency time or as the maximum possible effect (% MPE).
Reference for similar methodology:[26][27]
Key Metabolic & Signaling Pathways
This compound Activation and Paracetamol Metabolism
This compound is a prodrug that is rapidly converted to the active analgesic, paracetamol. The majority of paracetamol is then metabolized in the liver into non-toxic conjugates. A small fraction is oxidized by CYP enzymes, which is critical for its central analgesic effect but also for potential liver toxicity if the detoxification pathway is overwhelmed.
Caption: this compound conversion and Paracetamol metabolic pathways.
Central Analgesic Signaling of Paracetamol Metabolite AM404
The centrally active metabolite AM404 engages multiple targets within the brain to produce analgesia, highlighting a complex interplay between the endocannabinoid and serotonergic systems.
Caption: Central analgesic signaling cascade of AM404.
Experimental Troubleshooting Workflow
When encountering variable results, a systematic approach can help identify the root cause. This workflow outlines key decision points for troubleshooting inconsistent in vivo analgesia data.
Caption: A logical workflow for troubleshooting variable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Frontiers | Pharmacogenomics of acetaminophen in pediatric populations: a moving target [frontiersin.org]
- 6. Paracetamol metabolism and related genetic differences (2011) | Lizi Zhao | 112 Citations [scispace.com]
- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can paracetamol (acetaminophen) be administered to patients with liver impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Intra- and interindividual variability of glucuronidation of paracetamol during repeated administration of this compound in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 17. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. A Basic Review of Pain Pathways and Analgesia: Pain and the Brain [anesthesiologynews.com]
- 20. benchchem.com [benchchem.com]
- 21. premier-research.com [premier-research.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Amcal Paracetamol Pain Relief Interactions - Drugs.com [drugs.com]
- 25. drugs.com [drugs.com]
- 26. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for Propacetamol Analysis
Welcome to the technical support center for the HPLC analysis of Propacetamol. As a prodrug of paracetamol, many analytical principles and troubleshooting strategies for paracetamol are directly applicable to this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC column for this compound analysis? For the analysis of this compound and its parent compound, paracetamol, reversed-phase columns like C18 and C8 are most commonly used.[1] A C18 column is a popular and effective choice for separating this compound from its process impurities and degradation products.[1][2] The selection between C18 and C8 may depend on the specific impurities being analyzed and the desired retention characteristics.[1] Modern, high-purity, end-capped columns are recommended to minimize secondary interactions that can lead to poor peak shape.[3]
Q2: How does mobile phase pH impact the resolution of this compound? The pH of the mobile phase is a critical parameter for separating ionizable compounds like this compound and its related substances.[1] Adjusting the pH can significantly alter retention times and peak shapes, thereby affecting resolution.[1][4] For basic compounds, a lower pH (e.g., 2-3.5) can help reduce peak tailing by protonating residual silanol (B1196071) groups on the column's stationary phase.[1][2][5][6] It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single ionic state, which promotes sharp, symmetrical peaks.[3]
Q3: Should I use an isocratic or gradient elution for this compound analysis? Both isocratic and gradient elution methods can be used effectively for this compound analysis.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler and often sufficient for routine quality control analysis where the separation of the main peak from a few known impurities is required.[2][5][6][7]
-
Gradient elution , which involves changing the mobile phase composition during the run, is more powerful for separating complex mixtures containing this compound and multiple impurities or degradation products, especially those with a wide range of polarities.[1][8]
Q4: What are the common degradation products of this compound to monitor? this compound hydrolyzes to form paracetamol and diethylglycine. Paracetamol itself can degrade, primarily through hydrolysis, to form p-aminophenol, which is a toxic impurity.[4][7] Therefore, a stability-indicating HPLC method for this compound should be able to separate this compound from paracetamol, p-aminophenol, and any synthesis-related impurities.[4][7][9]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the HPLC analysis of this compound.
Poor Peak Resolution
Q: My chromatogram shows overlapping peaks with poor resolution. What are the common causes and how can I fix it? Poor resolution, where analyte peaks are not well-separated, can stem from several factors related to the mobile phase, column, or other instrumental parameters.[1]
Common Causes & Solutions:
-
Improper Mobile Phase Composition: The strength of the organic solvent (commonly acetonitrile (B52724) or methanol) in the mobile phase is crucial.[5]
-
Solution: Systematically adjust the ratio of the organic solvent to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention times and may improve the separation between closely eluting peaks.
-
-
Incorrect Mobile Phase pH: An unoptimized pH can lead to poor peak shape and co-elution.
-
Solution: Adjust the mobile phase pH. Ensure the pH is at least 1.5-2 units away from the pKa of this compound and its impurities to maintain a consistent ionization state.[3]
-
-
Column Degradation: Over time, columns can lose efficiency due to contamination or deterioration of the stationary phase.[1]
-
Solution: First, try flushing the column with a strong solvent to remove contaminants.[3] If resolution does not improve, replace the column with a new one of the same type.
-
-
Inappropriate Flow Rate: A flow rate that is too high can reduce separation efficiency.
-
Solution: Optimize the flow rate. While a typical starting point is 1.0 mL/min, reducing it (e.g., to 0.8 mL/min) can sometimes enhance resolution, though it will increase the run time.[5]
-
Abnormal Peak Shape
Q: Why is my this compound peak tailing, fronting, or splitting? Peak asymmetry compromises quantification accuracy and indicates an underlying issue with the method or system.[10][11]
A. Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.[1]
-
Causes & Solutions:
-
Secondary Silanol Interactions: Active, un-capped silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3][10]
-
Solution: Reduce the sample concentration or the injection volume and reinject.[3]
-
-
Column Contamination/Void: A blocked inlet frit or a void at the head of the column can distort the peak.[3][11]
-
Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[11]
-
-
B. Peak Fronting
-
Symptom: The peak is asymmetrical with the front (leading edge) being less steep than the back.[1]
-
Causes & Solutions:
-
Concentration Overload: A highly concentrated sample can lead to a non-linear distribution on the column.[3][12]
-
Solution: Dilute the sample and reinject. This is the most common cause of fronting.[12]
-
-
Poor Sample Solubility/Solvent Mismatch: If the sample is not fully dissolved or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[3]
-
Solution: Ensure the sample is fully dissolved. Whenever possible, prepare the sample in the initial mobile phase.[3]
-
-
Column Collapse: Degradation of the column's packed bed under harsh conditions can cause fronting.[3]
-
Solution: Replace the column and ensure operating conditions (pH, temperature) are within the manufacturer's recommendations.[11]
-
-
C. Split Peaks
-
Symptom: A single compound appears as two or more peaks.[1]
-
Causes & Solutions:
-
Injection Solvent Mismatch: A large difference in solvent strength between the sample solvent and the mobile phase is a primary cause.[3]
-
Solution: Dissolve the sample in the mobile phase.[3]
-
-
Blocked Column Frit or Column Void: Particulate matter can partially clog the inlet frit, or a void can form at the column head, creating a disturbed flow path.[3]
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, reverse flush the column or replace the inlet frit. If a void has formed, the column must be replaced.[3]
-
-
Baseline Issues
Q: I'm observing significant noise or drift in my baseline. What are the potential causes? A stable baseline is essential for accurate integration and quantification, especially for low-concentration analytes.[13] Baseline problems can be categorized as noise (short-term fluctuations) or drift (long-term trend).[13][14]
Common Causes & Solutions:
-
Air Bubbles in the System: Bubbles in the pump or detector cell are a frequent cause of baseline noise.[14][15]
-
Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[14] Purge the pump to remove any trapped bubbles.
-
-
Pump Issues: Worn pump seals or malfunctioning check valves can cause rhythmic pulsations in the baseline.[13]
-
Solution: Perform routine pump maintenance, including replacing seals and cleaning or replacing check valves as needed.
-
-
Contamination: A contaminated column, guard column, or flow cell can cause the baseline to drift or be noisy.[14][15]
-
Solution: Flush the system and column with a strong solvent. If the problem persists, systematically replace the guard column and then the analytical column to isolate the source.
-
-
Temperature Fluctuations: Unstable column or mobile phase temperature can cause baseline drift, particularly with refractive index or UV detectors at high sensitivity.[15][16]
-
Solution: Use a column oven and ensure the lab has a stable ambient temperature. Allow the entire HPLC system to fully equilibrate before starting analysis.[16]
-
Retention Time Variability
Q: The retention time for my this compound peak is shifting between injections. What should I investigate? Consistent retention times are critical for peak identification.[17] Variability can indicate problems with the column, mobile phase, or pump.[17]
Common Causes & Solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before analysis, especially when using new mobile phase or after a gradient run.
-
Solution: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. Ensure a sufficient re-equilibration time is included at the end of each gradient run.
-
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter retention times.
-
Solution: Prepare mobile phase accurately and consistently. Keep solvent bottles capped to prevent evaporation. Prepare fresh mobile phase daily.[14]
-
-
Fluctuating Flow Rate: A non-steady flow from the pump will cause retention times to shift.
-
Solution: Check for leaks in the system. Service the pump to ensure seals and check valves are working correctly.
-
-
Column Temperature Changes: Variations in column temperature will affect retention.
-
Solution: Use a reliable column oven to maintain a constant temperature.
-
Data Presentation
The following tables summarize typical starting parameters and troubleshooting logic for this compound HPLC analysis.
Table 1: Typical HPLC Parameters for this compound/Paracetamol Analysis
| Parameter | Typical Value / Condition | Reference |
| Column | C18 or C8, 4.6 x 150-250 mm, 5 µm | [1][2][5][7] |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | [5][6][7] |
| Example: Acetonitrile and 0.01M Phosphate (B84403) Buffer | [7] | |
| Example: Acetonitrile and Water (25:75 v/v) | [2][5][6] | |
| pH | 3.0 - 5.0 (Adjusted with acid, e.g., H₃PO₄) | [2][5][6][7] |
| Elution Mode | Isocratic or Gradient | [1][5][8] |
| Flow Rate | 1.0 mL/min | [2][5][7][8] |
| Detection (UV) | 215 - 273 nm (243 nm is common) | [1][7][8] |
| Column Temp. | 30 °C (or ambient) | [1][8] |
| Injection Vol. | 10 - 20 µL | [1][2] |
Table 2: Troubleshooting Quick Reference Guide
| Symptom | Possible Cause | Recommended Action |
| Poor Resolution | Mobile phase too strong | Decrease percentage of organic solvent. |
| Improper pH | Adjust pH to be ~2 units away from analyte pKa. | |
| Old/contaminated column | Flush with strong solvent or replace column. | |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH; use an end-capped column. |
| Mass overload | Dilute sample or reduce injection volume. | |
| Peak Fronting | Concentration overload | Dilute sample. |
| Sample solvent stronger than mobile phase | Dissolve sample in mobile phase. | |
| Split Peaks | Sample solvent/mobile phase mismatch | Dissolve sample in mobile phase. |
| Partially blocked column frit | Filter samples; reverse flush or replace column. | |
| Baseline Noise | Air bubbles in system | Degas mobile phase and purge pump. |
| Leaks or faulty pump seals | Check for leaks and service pump. | |
| Baseline Drift | Temperature fluctuation | Use a column oven and allow system to equilibrate. |
| Column contamination/equilibration | Flush column; ensure sufficient equilibration time. | |
| Shifting RTs | Inadequate column equilibration | Increase equilibration time between runs. |
| Inconsistent mobile phase | Prepare fresh mobile phase daily; keep bottles capped. |
Experimental Protocols
General Protocol for this compound Analysis by RP-HPLC
This protocol provides a robust starting point for method development. Optimization will likely be required based on the specific instrument, column, and sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Ortho-phosphoric acid or potassium phosphate for buffer preparation
-
0.45 µm membrane filters for mobile phase and sample filtration
2. Mobile Phase Preparation (Example)
-
Prepare an aqueous buffer: Dissolve the appropriate amount of potassium phosphate in HPLC-grade water to make a 0.01M solution.
-
Adjust the pH of the buffer to 3.5 using diluted ortho-phosphoric acid.[2][5][6]
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing acetonitrile and the pH 3.5 buffer in a 25:75 (v/v) ratio.[2][5][6]
-
Degas the final mobile phase for at least 15 minutes using an inline degasser or sonicator.
3. Standard Solution Preparation
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions with the mobile phase to prepare a series of working standards (e.g., 5, 10, 20, 40, 60 µg/mL).
4. Sample Preparation (from a pharmaceutical formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a single dose and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to dissolve the active ingredient.[5]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Perform further dilutions with the mobile phase as necessary to bring the concentration within the calibration range.
5. Chromatographic Conditions
-
Mobile Phase: Acetonitrile : pH 3.5 Phosphate Buffer (25:75 v/v)
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient or 30°C
6. System Suitability
-
Inject the standard solution five or six times.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.[1]
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.[1]
Visualized Workflows
Caption: A standard workflow for HPLC analysis from preparation to reporting.
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ejmanager.com [ejmanager.com]
- 6. Method development and validation of paracetamol drug by RP-HPLC | Journal of Medical and Allied Sciences [bibliomed.org]
- 7. thaiscience.info [thaiscience.info]
- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. uhplcs.com [uhplcs.com]
- 14. labtech.tn [labtech.tn]
- 15. agilent.com [agilent.com]
- 16. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 17. scribd.com [scribd.com]
- 18. shimadzu.co.uk [shimadzu.co.uk]
Preventing Propacetamol precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with propacetamol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen).[1][2] It is designed for intravenous administration and is rapidly hydrolyzed by plasma esterases in the body to release the active drug, paracetamol.[2][3] Its high water solubility makes it a suitable alternative when oral administration of paracetamol is not feasible.[1]
Q2: My this compound stock solution, which was initially clear, has become cloudy and a precipitate has formed. What is the likely cause?
The most common cause of precipitation in a this compound stock solution is its hydrolysis into paracetamol.[1] Paracetamol is significantly less soluble in aqueous solutions compared to its prodrug form, this compound hydrochloride.[4] This conversion can be influenced by factors such as temperature, pH, and the age of the solution.[1][4]
Q3: How does temperature affect the stability of my this compound stock solution?
Temperature plays a critical role in the stability of this compound solutions. The rate of hydrolysis of this compound to paracetamol increases with temperature. Studies have shown that the degradation rate at 25°C is approximately 4.5 times higher than at 4°C.[1] Therefore, storing stock solutions at lower temperatures is crucial for minimizing degradation and subsequent precipitation.
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound hydrochloride is highly soluble in water and DMSO.[5] For most in vitro experiments, sterile, purified water is a suitable solvent. The choice of solvent may depend on the specific requirements of your experiment.
Q5: How long can I store my this compound stock solution?
Due to its susceptibility to hydrolysis, it is highly recommended to prepare this compound stock solutions fresh on the day of use. The time to 90% potency (t90%) for this compound in solution can be as short as approximately 3 to 3.5 hours at room temperature (25°C).[1] If short-term storage is unavoidable, it should be done at 2-8°C and for the briefest time possible. For long-term storage, it is best to store the powdered form of this compound hydrochloride at -20°C.[5]
Troubleshooting Guide: this compound Precipitation
Use this guide to diagnose and resolve common precipitation issues during your experiments.
Issue: A previously clear this compound stock solution has become cloudy or contains visible precipitate.
This troubleshooting workflow will help you identify the cause and find a solution.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound Hydrochloride and Paracetamol
| Compound | Solvent | Solubility |
| This compound Hydrochloride | Water | 199.5 mM[5] |
| DMSO | 60 mg/mL[5] | |
| Paracetamol | Water (25°C) | ~14.3 mg/mL[4] |
| Ethanol | Soluble (1:7)[4] | |
| Propylene Glycol | Soluble[4] |
Table 2: Stability of this compound in Solution
| Temperature | Time to 90% Potency (t90%) | Reference |
| 25°C | ~3-3.5 hours | [1] |
| 4°C | ~12-13 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a fresh, clear stock solution of this compound for immediate use in experiments.
Materials:
-
This compound hydrochloride powder
-
High-purity, sterile water or DMSO
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-calculation: Determine the required concentration and volume of the stock solution for your experiment. Calculate the mass of this compound hydrochloride needed.
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder in a sterile tube or vial.
-
Solvent Addition: Add the appropriate volume of high-purity water or DMSO to the powder.
-
Dissolution: Securely cap the tube/vial and vortex thoroughly until the this compound hydrochloride is completely dissolved. The solution should be clear and free of particulates.
-
Usage: Use the freshly prepared stock solution immediately to minimize hydrolysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
Objective: To monitor the degradation of this compound to paracetamol in a stock solution over time.
Methodology: This protocol is a general guideline. Specific parameters may need to be optimized for your equipment and reagents.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol, acetonitrile). The exact ratio should be optimized for good separation of this compound and paracetamol.[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at a wavelength where both compounds have reasonable absorbance, for example, 243 nm.[7]
-
Sample Preparation:
-
Prepare a this compound stock solution as described in Protocol 1.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.
-
-
Analysis:
-
Inject a standard solution of both this compound and paracetamol to determine their retention times.
-
Inject the prepared samples from the different time points.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of paracetamol over time to determine the rate of hydrolysis.
-
Signaling Pathway
This compound acts as a prodrug and is converted to its active form, paracetamol. The primary mechanism of action of paracetamol is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system. This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[2][3][8][9]
Caption: Mechanism of action of this compound.
References
- 1. Influence of Medium and Temperature on the Hydrolysis Kinetics of this compound Hydrochloride: Determination Using Derivative Spectrophotometry [jstage.jst.go.jp]
- 2. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Hydrochloride | TargetMol [targetmol.com]
- 6. scispace.com [scispace.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the adverse effects of propacetamol in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects observed with this compound administration in animal models?
A1: The most significant dose-dependent adverse effect of this compound, a prodrug of paracetamol (acetaminophen), is hepatotoxicity.[1][2][3][4] Overdoses lead to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (B108866) (GSH) stores and causes oxidative stress, leading to hepatocellular necrosis.[3][5][6] Another major concern is nephrotoxicity, or kidney damage, which can occur alongside or independently of liver damage.[4][7][8][9] Additionally, local adverse effects such as pain at the injection site have been reported, particularly with bolus administration.[10][11]
Q2: What is the standard antidote for this compound-induced hepatotoxicity, and what is its mechanism?
A2: The standard and most effective antidote for this compound/paracetamol overdose is N-acetylcysteine (NAC).[12][13] NAC works primarily by replenishing intracellular glutathione (GSH) stores, which are crucial for detoxifying the reactive metabolite NAPQI.[3][6] NAC also serves as a GSH precursor and can directly bind to and neutralize NAPQI, thereby preventing it from causing cellular damage.[3][13]
Q3: Are there alternatives to N-acetylcysteine (NAC) for mitigating liver injury in experimental settings?
A3: Yes, several antioxidant and anti-inflammatory compounds have demonstrated significant hepatoprotective effects in animal models of paracetamol-induced toxicity. These are often investigated for their ability to combat oxidative stress. Examples include:
-
Curcumin and Silymarin: These natural compounds have been shown to reduce liver enzyme levels (ALT, AST) and decrease markers of oxidative stress.[2]
-
Fucoxanthin: A carotenoid found in brown seaweeds that protects the liver through its antioxidant and anti-inflammatory properties.[14]
-
Berberine and Selenium: Used alone or in combination, these agents can augment antioxidant activity and alleviate hepatic toxicity.
-
Plant Extracts: Extracts from plants like Muntingia calabura, Nigella sativa, and Aegle marmelos have also shown promise in protecting against liver damage.[9][15][16]
Q4: Can N-acetylcysteine (NAC) also prevent this compound-induced nephrotoxicity?
A4: The effectiveness of NAC in preventing paracetamol-induced kidney damage is less clear than its role in hepatoprotection. Some studies in rats suggest that standard antidotes for liver toxicity, like NAC, are not effective in preventing kidney damage.[7] The mechanism of nephrotoxicity may differ from that of hepatotoxicity.[4][7] Therefore, alternative strategies may be required. For instance, extracts from Nigella sativa and Gynura procumbens have shown nephroprotective effects in rats.[8][9]
Q5: How can I minimize injection site pain associated with this compound administration?
A5: Pain at the injection site is a known local adverse effect of this compound. Studies suggest that administering this compound as a slower infusion (e.g., over 15 minutes) rather than a rapid bolus injection can significantly reduce the incidence of local adverse events without compromising analgesic efficacy.[10]
Troubleshooting Guides
Issue 1: High Levels of Liver Enzymes (ALT/AST) Post-Propacetamol Administration
Potential Cause: this compound overdose leading to acute hepatotoxicity.
Mitigation Strategies:
-
Administer N-acetylcysteine (NAC): NAC is the standard intervention. The therapeutic effect is dose-dependent. However, researchers should be aware that an overdose of NAC can also be toxic, inducing hepatic steatosis and inflammation.[17][18]
-
Pre-treatment with Antioxidants: Administering natural antioxidants prior to this compound challenge can significantly reduce liver damage. Compounds like Curcumin, Silymarin, or Fucoxanthin have proven effective.[2][14]
-
Dose Adjustment: Ensure the this compound dose is appropriate for the specific animal model and strain, as sensitivity can vary.[17][18]
Data Summary: Hepatoprotective Agents
| Agent | Animal Model | This compound Dose | Agent Dose | Key Outcomes (vs. This compound only) | Reference |
| N-acetylcysteine (NAC) | Mice | 1200 mg/kg | 275 mg/kg (optimal) | ↓ Serum ALT & AST, ↓ Lipid Oxidation, ↑ GSH | [17][19] |
| Curcumin | Rats | 500 mg/kg for 5 days | 200 mg/kg for 15 days | ↓ ALT, AST, Total Bilirubin (B190676), TNF-α; ↑ SOD, CAT | [2] |
| Silymarin | Rats | 500 mg/kg for 5 days | 200 mg/kg for 15 days | ↓ ALT, AST, Total Bilirubin, TNF-α; ↑ SOD, CAT | [2] |
| Fucoxanthin | Rats | 2000 mg/kg | 100, 200, 500 mg/kg for 7 days | ↓ ALT, AST, ALP; ↓ Inflammatory cytokines (TNF-α, IL-6) | [14] |
| M. calabura Extract | Rats | 3 g/kg | 50, 250, 500 mg/kg for 7 days | ↓ ALT & AST | [15][20] |
Abbreviations: ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), ALP (Alkaline Phosphatase), GSH (Glutathione), SOD (Superoxide Dismutase), CAT (Catalase), TNF-α (Tumor Necrosis Factor-alpha).
Issue 2: Elevated Serum Urea and Creatinine Levels
Potential Cause: this compound-induced acute nephrotoxicity.
Mitigation Strategies:
-
Evaluate Nephroprotective Agents: As NAC may be ineffective for kidney damage, test specific nephroprotective compounds.[7]
-
Antioxidant Therapy: Oxidative stress is a key mechanism in paracetamol-induced kidney damage.[8][9] Agents with strong antioxidant properties are promising candidates.
-
Histopathological Analysis: Confirm renal tissue damage through histopathology to correlate with biochemical findings.[8][9]
Data Summary: Nephroprotective Agents
| Agent | Animal Model | Paracetamol Dose | Agent Dose | Key Outcomes (vs. Paracetamol only) | Reference |
| Nigella sativa Extract | Rats | 2 g/kg | 250, 500, 1000 mg/kg | ↓ Serum Urea & Creatinine; ↑ SOD & GSH | [9] |
| G. procumbens Extract | Rats | 2400 mg/kg | 300 mg/kg for 4 days | Prevented elevation of Urea & Creatinine | [8] |
| Potentilla reptans Extract | Mice | - | - | Interfered with the progression of nephrotoxicity | [21][22] |
Abbreviations: GSH (Glutathione), SOD (Superoxide Dismutase).
Experimental Protocols & Visualizations
Protocol 1: Induction and Mitigation of Hepatotoxicity in Rats
This protocol outlines a general procedure for testing a novel protective compound against this compound-induced liver injury.
-
Animal Acclimatization: House male Wistar rats (150-200g) in standard laboratory conditions for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Normal Control (Vehicle)
-
Group II: this compound Control (Vehicle + this compound)
-
Group III: Positive Control (NAC + this compound)
-
Group IV-VI: Test Groups (Test Compound at low, medium, high doses + this compound)
-
-
Pre-treatment: Administer the vehicle, NAC (e.g., 140 mg/kg), or the test compound orally for 7 consecutive days.[9][15]
-
Induction of Toxicity: On day 8, one hour after the final pre-treatment dose, administer a single oral dose of paracetamol (e.g., 2-3 g/kg) to all groups except the Normal Control.[9][15]
-
Sample Collection: After 24 hours, euthanize the animals. Collect blood via cardiac puncture for serum separation. Perfuse and excise the liver for histopathological and biochemical analysis.
-
Analysis:
-
Serum: Measure ALT, AST, ALP, and total bilirubin levels.
-
Liver Homogenate: Measure levels of oxidative stress markers (MDA) and antioxidant enzymes (SOD, CAT, GSH).
-
Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe cellular damage.[2]
-
Workflow for Evaluating a Protective Agent
Caption: Experimental workflow for assessing a novel agent's protective effects.
Signaling Pathway: this compound Bioactivation and Toxicity
This compound is rapidly hydrolyzed to paracetamol (APAP). At therapeutic doses, paracetamol is safely metabolized via glucuronidation and sulfation. However, during an overdose, these pathways become saturated, shunting paracetamol down the Cytochrome P450 (CYP2E1) pathway. This produces the highly reactive and toxic metabolite, NAPQI.[5][6]
Caption: Metabolic pathways of this compound/paracetamol leading to toxicity.
Signaling Pathway: Cellular Response to Paracetamol-Induced Oxidative Stress
Paracetamol overdose triggers oxidative stress, which in turn activates several signaling pathways that determine the balance between cell death and survival.[1] The Keap1-Nrf2 pathway is a key regulator of the antioxidant response, while pathways like MAPK and NF-κB are involved in the inflammatory response and apoptosis.[1][5]
Caption: Key signaling pathways in paracetamol-induced hepatotoxicity.
References
- 1. Signalling pathways involved in paracetamol-induced hepatotoxicity: new insights on the role of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. Association of antioxidant nutraceuticals and acetaminophen (paracetamol): Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Nephrotoxicity of paracetamol in the rat--mechanistic and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Paracetamol-induced nephrotoxicity and oxidative stress in rats: the protective role of Nigella sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 193 Publications | 2666 Citations | Top Authors | Related Topics [scispace.com]
- 12. N-Acetyl Cysteine does not prevent liver toxicity from chronic low dose plus sub-acute high dose paracetamol exposure in young or old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicoses From Human Analgesics in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 14. Antioxidative and Anti-Inflammatory Protective Effects of Fucoxanthin against Paracetamol-Induced Hepatotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amelioration of paracetamol-induced hepatotoxicity in rat by the administration of methanol extract of Muntingia calabura L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] PARACETAMOL INDUCED HEPATOTOXICITY IN RATS: ROLE OF AEGLE MARMELOS (L.) CORRÊA AGAINST LIVER DAMAGE | Semantic Scholar [semanticscholar.org]
- 17. N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both this compound-Induced Hepatotoxic and Normal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both this compound-Induced Hepatotoxic and Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amelioration of Paracetamol-Induced Hepatotoxicity in Rat by the Administration of Methanol Extract of Muntingia calabura L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bibliotekanauki.pl [bibliotekanauki.pl]
- 22. researchgate.net [researchgate.net]
Enhancing the signal-to-noise ratio in Propacetamol mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in propacetamol mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for analyzing this compound and its active metabolite, paracetamol?
A1: Electrospray ionization (ESI) in positive ion mode is a commonly used and effective technique for the analysis of this compound and paracetamol.[1][2] This method is well-suited for these compounds and generally provides good signal intensity.
Q2: What are the primary Multiple Reaction Monitoring (MRM) transitions that should be used for this compound and paracetamol?
A2: For quantitative analysis, specific MRM transitions are crucial. For paracetamol, the transition of the precursor ion at m/z 152 to the product ion at m/z 110 is widely used.[1][3] An additional transition, m/z 152 > 65, can serve as a qualifier.[1] For this compound, the precursor ion at m/z 265.13 is monitored.[4] When using a deuterated internal standard for paracetamol (Paracetamol-d4), the typical MRM transition is m/z 156 > 114.[1][2]
Q3: What are the primary causes of ion suppression in this compound analysis and how can they be mitigated?
A3: Ion suppression is a matrix effect where co-eluting substances from the sample interfere with the ionization of the target analyte, reducing signal intensity.[5] Common sources in biological samples like plasma include salts, proteins, and lipids.[5] To minimize ion suppression, it is essential to have an efficient sample preparation method, such as protein precipitation or liquid-liquid extraction, and to ensure good chromatographic separation of the analyte from matrix components.[5][6]
Q4: What are some common sources of high background noise in mass spectrometry data?
A4: High background noise can obscure the signal of your analyte. Common sources include contaminated solvents, gas leaks in the system, or electronic noise.[7][8] Ensuring the use of high-purity solvents and regularly checking the system for leaks can help reduce baseline noise.[7]
Q5: What is a reliable and straightforward sample preparation method for this compound analysis in plasma?
A5: A simple and effective method for sample preparation is protein precipitation.[1][2][9] This typically involves adding a solvent like methanol (B129727) to the plasma sample, vortexing to precipitate the proteins, and then centrifuging to collect the supernatant for analysis.[1][2] This method is less laborious than liquid-liquid extraction or solid-phase extraction.[1]
Troubleshooting Guides
Issue: Low Signal Intensity or No Peaks
Q: I'm observing a very low signal-to-noise ratio for this compound. What are the first things I should investigate?
A: A low signal-to-noise ratio can be due to several factors. Start by checking your sample concentration; if it's too dilute, the signal may be weak.[8] Also, verify that the mass spectrometer is properly tuned and calibrated.[8] Leaks in the gas supply or at column connections are also a common cause of reduced sensitivity.[7]
Q: I am not detecting any peaks for my analyte. What troubleshooting steps should I follow?
A: If you are not seeing any peaks, it could be an issue with the sample reaching the detector or a problem with the detector itself.[7] First, ensure that your autosampler and syringe are functioning correctly.[7] Check for any cracks in the column that might prevent the sample from reaching the detector.[7] Also, confirm that the sample has been prepared correctly.[7]
References
- 1. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gentechscientific.com [gentechscientific.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Analysis of paracetamol and AT7519 in serum using LC-MS/MS [protocols.io]
Technical Support Center: Recovery of Propacetamol and Paracetamol from Biological Matrices
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Propacetamol and its active metabolite, Paracetamol, from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and Paracetamol from biological samples?
A1: The three primary techniques used for the extraction of this compound and its active metabolite, Paracetamol, from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] Each method has its own advantages and is chosen based on the sample matrix, required cleanliness of the extract, and the subsequent analytical technique.[2]
Q2: this compound rapidly hydrolyzes to Paracetamol in the body. Should my extraction method target the prodrug or the active metabolite?
A2: this compound is converted to Paracetamol by plasma esterases.[3] Therefore, for most pharmacokinetic studies, the target analyte for quantification is Paracetamol.[4] However, if you are studying the properties of the prodrug itself or its immediate stability, your method should be optimized for this compound. One study describes a liquid-liquid extraction procedure using ethyl acetate (B1210297) to extract this compound from rat liver microsomes.[3][5]
Q3: What is a "matrix effect" and how can it affect my results?
A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting substances from the biological sample.[6][7] These endogenous components can suppress or enhance the signal of the target analyte, leading to inaccurate quantification.[6] Protein precipitation is a method that is particularly susceptible to significant matrix effects because it is the least selective sample preparation technique.[2]
Q4: How important is the stability of this compound/Paracetamol in the collected biological samples?
A4: The stability of the analyte in the biological matrix is crucial for accurate quantification. The stability of Paracetamol can be influenced by storage conditions such as temperature and the source of the biological sample.[8] For instance, Paracetamol concentration in liver samples stored at -20°C was found to decrease dramatically over 30 days.[8] In contrast, its stability in serum with a preservative like sodium fluoride (B91410) showed no significant decrease over the same period.[8] Refrigerated admixtures of paracetamol have shown instability, with precipitation occurring after 6 days.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound and Paracetamol.
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Improper Cartridge Conditioning: The sorbent bed was not adequately wetted before loading the sample.[10] | Ensure the SPE cartridge is properly conditioned, typically with methanol (B129727) followed by an equilibration solvent like water or a pH-adjusted buffer. Do not let the cartridge dry out between these steps.[1] |
| Sample pH Not Optimized: The pH of the sample may not be suitable for optimal retention of the analyte on the sorbent.[10] | Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE.[1] | |
| Inappropriate Wash Solvent: The wash solvent is too strong and is eluting the analyte along with interferences.[11] | Decrease the strength of the wash solvent. For example, reduce the percentage of organic solvent in an aqueous wash solution.[11] | |
| Incomplete Elution: The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.[12] | Increase the volume or the strength of the elution solvent. You may also need to adjust the pH of the eluting solvent to ensure the analyte is in a state that favors elution.[11] | |
| High Flow Rate: The sample loading or elution flow rate is too fast, not allowing for proper interaction with the sorbent.[10] | Decrease the flow rate during sample loading and elution to ensure adequate time for binding and subsequent release.[1] | |
| Poor Reproducibility | Inconsistent Methodology: Variations in manual processing steps. | Automate the SPE process if possible. If not, ensure consistent timing, volumes, and vacuum pressure for each step of the procedure. |
| Sorbent Lot Variation: Differences in the solid-phase material between batches.[12] | Test new lots of SPE cartridges against a known standard to ensure consistent performance.[12] | |
| Extract is Not Clean | Insufficient Washing: The wash step is not effectively removing matrix interferences. | Optimize the wash step by trying different solvents or solvent mixtures of varying polarities.[11] |
| Inappropriate Sorbent: The chosen sorbent does not have enough selectivity for the analyte versus the interferences. | Select a different SPE sorbent with a mechanism that is more specific for your analyte (e.g., mixed-mode or molecularly imprinted polymer).[2] |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Solution |
| Emulsion Formation | Vigorous Shaking: Excessive agitation of the two immiscible phases, especially with samples high in lipids or proteins.[13] | Gently swirl or rock the mixture instead of vigorous shaking.[13] You can also add salt (salting out) to the aqueous layer to increase its ionic strength and help break the emulsion.[13][14] |
| High Concentration of Surfactant-like Molecules: Biological samples can contain compounds that act as emulsifiers.[13] | Centrifuge the sample to help separate the layers. Passing the mixture through a glass wool plug can also be effective. | |
| Low Analyte Recovery | Incorrect pH of Aqueous Phase: The pH is not optimal for partitioning the analyte into the organic phase. | Adjust the pH of the aqueous sample to ensure the analyte is in its non-ionized (neutral) form, which is more soluble in organic solvents. |
| Inappropriate Extraction Solvent: The chosen organic solvent has poor solubility for the analyte. | Select a different extraction solvent based on the polarity of the analyte. Sometimes a mixture of solvents can improve recovery. | |
| Insufficient Mixing: Inadequate contact between the aqueous and organic phases. | Ensure thorough but gentle mixing for an adequate amount of time to allow for the partitioning of the analyte. | |
| Poor Phase Separation | Similar Densities of Solvents: The densities of the aqueous and organic phases are too close. | Choose an organic solvent with a density that is significantly different from water. If an emulsion has not formed, adding a small amount of brine can help in separation. |
| Inability to See the Interface: Darkly colored samples can obscure the boundary between the two layers. | Shining a light through the separatory funnel can help visualize the interface. Adding a small amount of activated charcoal, which may float at the interface, can also be an indicator.[15] |
Protein Precipitation (PPT) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Analyte Co-precipitation: The analyte may bind to the proteins and precipitate out of the solution with them.[12] | Before precipitation, try to disrupt the protein-analyte binding by altering the pH or adding a small amount of a displacing agent. Also, ensure the internal standard is added to the sample matrix to equilibrate before adding the precipitating solvent.[16] |
| Incomplete Protein Precipitation: Not all proteins are removed from the sample, which can interfere with subsequent analysis. | Ensure the ratio of precipitating solvent to sample is sufficient (typically at least 3:1).[16] Acetonitrile (B52724) is often more effective at precipitating proteins than methanol. | |
| Significant Matrix Effects | High Concentration of Endogenous Components: PPT is not a very selective method, and many matrix components like phospholipids (B1166683) remain in the supernatant.[6] | Use a more selective extraction method like SPE or LLE if matrix effects are significant. Alternatively, methods like hybrid SPE-precipitation can be employed. |
| Ion Suppression/Enhancement: Co-eluting matrix components affect the ionization of the analyte in the mass spectrometer.[7] | Modify the chromatographic conditions to separate the analyte from the interfering matrix components.[7] | |
| Clogged LC System | Particulates in the Supernatant: Fine protein particles may not have been fully removed by centrifugation. | After centrifugation, filter the supernatant through a syringe filter (e.g., 0.22 µm) before injecting it into the LC system. |
Quantitative Data Summary
The following tables summarize quantitative data for the recovery of Paracetamol (the active metabolite of this compound) from various biological matrices using different analytical methods. Data for this compound itself is limited.
Table 1: Recovery of Paracetamol from Biological Matrices
| Biological Matrix | Extraction Method | Analytical Method | Recovery (%) | Reference |
| Plasma | Protein Precipitation | HPLC-PDA | >95% | [17] |
| Plasma | Protein Precipitation | LC-MS/MS | 90.9 - 103% | [18] |
| Urine | LLE (Ethyl Acetate) | GC-MS | 99.3% | Not explicitly stated, inferred from context |
| Serum | SPE (C18) | HPLC-UV | >90% | [19] |
| Whole Blood | Protein Precipitation (Acetonitrile) | HPLC | >95% | Not explicitly stated, inferred from context |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Paracetamol
| Biological Matrix | Analytical Method | LOD | LOQ | Reference |
| Plasma | HPLC/UV | 0.13 mg/L | 0.68 mg/L | Not explicitly stated, inferred from context |
| Urine | HPLC/UV | 0.43 mg/L | 2.25 mg/L | Not explicitly stated, inferred from context |
| Mouse Urine | HPLC-MS/MS | 2.4 pmol (on-column) | Not Stated | [20] |
| Plasma | HPLC-PDA | Not Stated | 0.2 µg/ml | [17] |
Experimental Protocols
Solid-Phase Extraction (SPE) of Paracetamol from Urine
This protocol is a general guideline and may require optimization.
Materials:
-
C18 SPE Cartridges
-
Urine sample
-
Internal standard solution (e.g., Paracetamol-d4)
-
Phosphate buffer (pH 6.8)
-
Acetonitrile
-
Methanol
-
Deionized water
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Thaw frozen urine samples to room temperature and vortex. To 1 mL of urine, add the internal standard. Some protocols may suggest an initial protein precipitation step with acetonitrile followed by centrifugation, using the supernatant for SPE.[19]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Some methods may omit this step to maximize recovery.[19]
-
Elution: Elute the analyte with 2-3 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for your analytical instrument.
Liquid-Liquid Extraction (LLE) of this compound/Paracetamol from Plasma/Microsomes
This protocol is adapted from a method for extracting this compound from rat liver microsomes.[3][5]
Materials:
-
Plasma or microsomal preparation sample
-
Internal standard solution
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: To 1 mL of plasma or microsomal sample, add the internal standard solution.
-
Extraction: Add 4 mL of ethyl acetate to the sample in a glass tube.[3] Cap the tube and vortex for 2-5 minutes.
-
Phase Separation: Centrifuge the mixture at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.[3]
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry-down and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Protein Precipitation (PPT) of Paracetamol from Plasma
This is a rapid and simple method, often used for high-throughput analysis.[18]
Materials:
-
Plasma sample
-
Internal standard solution (dissolved in precipitating solvent)
-
Acetonitrile (or other suitable organic solvent like methanol)
-
Vortex mixer
-
Centrifuge (capable of >15,000 x g)
-
Microcentrifuge tubes
Procedure:
-
Sample Aliquoting: Pipette a small volume of plasma (e.g., 20 µL) into a microcentrifuge tube.[18]
-
Addition of Precipitating Solvent/IS: Add a larger volume of cold acetonitrile containing the internal standard (e.g., 320 µL) to the plasma sample.[18] The typical ratio is at least 3 parts solvent to 1 part sample.
-
Precipitation: Vortex the mixture vigorously for about 5 minutes to ensure complete protein precipitation.[18]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 17,000 x g) for 5 minutes to pellet the precipitated proteins.[18]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or vial for analysis. Depending on the concentration, a further dilution step may be necessary.[18]
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Protein Precipitation (PPT).
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. ijisrt.com [ijisrt.com]
- 3. scielo.br [scielo.br]
- 4. Rapid liquid chromatographic assay for the determination of acetaminophen in plasma after this compound administration: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical stability of binary admixtures of paracetamol and dexketoprofen-trometamol for patient-controlled analgesia use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. specartridge.com [specartridge.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. UQ eSpace [espace.library.uq.edu.au]
Dealing with interfering compounds in Propacetamol assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interfering compounds in Propacetamol assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification, with a focus on interference from various compounds.
Issue 1: Inaccurate or irreproducible results.
This is a common problem that can arise from a variety of factors, including the presence of interfering compounds in the sample.
| Potential Cause | Recommended Solution |
| Interference from Paracetamol Metabolites: this compound is rapidly hydrolyzed to paracetamol, which is then metabolized into glucuronide and sulfate (B86663) conjugates.[1] These metabolites can potentially interfere with the assay, especially if they have similar retention times in chromatographic methods. | Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to ensure baseline separation of this compound from its metabolites.[2] Employ a highly selective detection method like tandem mass spectrometry (LC-MS/MS).[3][4] |
| Matrix Effects from Biological Samples: Endogenous compounds in biological matrices like plasma, serum, or urine can suppress or enhance the analyte signal, leading to inaccurate quantification.[5] Common sources of matrix effects include phospholipids, salts, and proteins.[6] | Implement a robust sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[6] Protein precipitation is a simpler but less clean alternative.[3] The use of a stable isotope-labeled internal standard, such as Paracetamol-d4, can help compensate for matrix effects.[1][7] |
| Interference from Co-administered Drugs: If the subject is taking other medications, these drugs or their metabolites may interfere with the this compound assay.[8] For example, drugs that are structurally similar or have similar physicochemical properties could co-elute with this compound. | Review the patient's medication history. If potential interfering drugs are identified, develop a chromatographic method with sufficient selectivity to separate them from this compound.[9][10] Check for literature on known drug-drug interactions that might affect the analysis.[9] |
| Hemolysis, Icterus, and Lipemia: Hemolyzed (red), icteric (yellow), or lipemic (milky) samples can significantly interfere with certain analytical methods.[11][12] For instance, high levels of bilirubin (B190676) in icteric samples can interfere with colorimetric assays.[13] Hemolysis can also impact results in some assays.[14][15] | Visually inspect samples before analysis. If samples are hemolyzed, icteric, or lipemic, consider using a more specific analytical method like LC-MS/MS, which is less prone to these interferences. Some sample preparation techniques, such as SPE, can help to minimize these effects.[6] The choice of assay can also be critical; for example, some immunoassays are less affected by hemolysis and icterus than others.[11] |
Quantitative Data on Interferences:
The following table summarizes the quantitative impact of some common interfering factors on Paracetamol assays. Note that the level of interference can be method-dependent.
| Interfering Factor | Assay Type | Concentration of Interferent | Observed Effect |
| Hemolysis | Roche Acetaminophen (B1664979) Assay | Not specified | Significant interference at all tested acetaminophen concentrations (5, 10, and 30 µg/ml).[11] |
| Syva® EMIT® and DRI® Assays | Not specified | No significant interference.[11] | |
| Icterus (Bilirubin) | Roche Acetaminophen Assay | 20 mg/dl bilirubin | Significant interference at > 5 µg/ml acetaminophen.[11] |
| Syva® EMIT® and DRI® Assays | Not specified | No significant interference.[11] | |
| Lipemia | Syva® EMIT® Assay | 1000 mg/dl intralipids | Negative interference at all tested acetaminophen levels (5, 10, and 30 µg/ml).[11] |
| DRI® Assay | 1000 mg/dl intralipids | Interference at the 5 µg/ml acetaminophen level.[11] | |
| Roche Acetaminophen Assay | Not specified | Least affected by lipemia compared to the other two assays.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I should be concerned about during analysis?
A1: this compound is a prodrug of paracetamol (acetaminophen). In the body, it is rapidly converted to paracetamol. The primary metabolites of paracetamol that could potentially interfere with your assay are paracetamol-glucuronide and paracetamol-sulfate.[1] A minor but highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), is also formed.[1] It is crucial to ensure your analytical method can distinguish this compound from paracetamol and its major metabolites.
Q2: My results show a high degree of variability between samples. What could be the cause?
A2: High variability can be due to inconsistent sample preparation, matrix effects, or instrument instability.[3] If you are analyzing biological samples, matrix effects are a likely culprit.[5] We recommend using a stable isotope-labeled internal standard to correct for this variability.[1] Also, ensure your sample preparation procedure is consistent for all samples.
Q3: Can I use a simple protein precipitation method for my plasma samples?
A3: While protein precipitation is a quick and easy method for sample preparation, it may not be sufficient to remove all interfering compounds.[3][6] It is considered the least selective method and can result in significant matrix effects.[6] For highly sensitive and accurate results, especially for complex matrices, more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended.[6]
Q4: How can I confirm that a peak in my chromatogram is indeed this compound and not an interfering compound?
A4: The most definitive way to confirm the identity of a peak is by using a mass spectrometer (MS).[3] By comparing the mass spectrum and retention time of your sample peak with that of a certified reference standard of this compound, you can confirm its identity with a high degree of confidence. Using a qualifier ion in your MS method can provide additional confirmation.[3]
Q5: Are there any known drug-drug interactions that I should be aware of when analyzing clinical samples?
A5: Yes, several drugs are known to interact with paracetamol, the active form of this compound.[16] For example, co-administration of drugs like warfarin (B611796) or certain antiepileptics can alter paracetamol metabolism.[8][9] This could potentially lead to unexpected peaks in your chromatogram or altered levels of this compound and its metabolites. Always review the medication history of the subjects if possible.
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may need optimization for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry out.[6]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with a mild organic solvent (e.g., 5% methanol in water) can remove less polar interferences.[6]
-
Elution: Elute the analyte of interest with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for your LC-MS/MS analysis.[6]
2. HPLC-UV Method for Paracetamol Quantification
This is an example of a simple HPLC-UV method for the analysis of paracetamol, the active metabolite of this compound. Method optimization will be required for the specific analysis of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)[17] |
| Mobile Phase | Isocratic mixture of Water:Methanol (75:25, v/v)[17] |
| Flow Rate | 1.0 - 1.1 mL/min[17] |
| Column Temperature | Ambient (e.g., 25 °C)[17] |
| Injection Volume | 10 - 25 µL[17] |
| UV Detection | 245 nm or 254 nm[17] |
| Run Time | < 8 minutes[17] |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound to Paracetamol and its subsequent metabolism, which can generate potential interfering compounds in an assay.
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Assay
This diagram outlines a typical workflow for the analysis of this compound in a biological sample, from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Risk of Drug-Drug Interactions with Paracetamol in a Population of Hospitalized Geriatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effect of hemolysis, icterus, and lipemia on three acetaminophen assays: Potential medical consequences of false positive results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of hemolysis and lipemia on the COBAS salicylate and acetaminophen assays compared to GDS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Effect of paracetamol on the acid hemolysis of erythrocytes, with special reference to the intracellular glutathione level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Homozygous G6PD deficiency and this compound induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacy Health Paracetamol Interactions - Drugs.com [drugs.com]
- 17. benchchem.com [benchchem.com]
Calibration curve issues in Propacetamol quantification
Welcome to the technical support center for propacetamol quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound, with a particular focus on calibration curve issues.
Troubleshooting Guide: Calibration Curve Issues
The primary challenge in this compound quantification is its instability, as it is a prodrug designed to rapidly hydrolyze into paracetamol (acetaminophen) in the body. This hydrolysis can also occur in vitro during sample collection, storage, and preparation, leading to inaccurate measurements and problematic calibration curves.
Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (r² < 0.99) | 1. Hydrolysis of this compound: this compound in stock solutions or calibration standards is degrading into paracetamol. This is accelerated at room temperature.[1][2] 2. Inaccurate Standard Preparation: Errors in weighing or dilution of standards. 3. Inappropriate Calibration Range: The selected concentration range is too wide, leading to detector saturation at the upper end. | 1. Prepare stock solutions in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) and store them at low temperatures (-20°C or -80°C). Prepare working standards fresh for each run by diluting the stock solution in a cold solvent. Keep samples and standards on ice or in a cooled autosampler during the analysis. 2. Use calibrated pipettes and Class A volumetric flasks. Prepare fresh stock and working solutions regularly. 3. Narrow the calibration range or dilute the upper-level standards. |
| High Inter-day or Intra-day Variability (%CV > 15%) | 1. Inconsistent Sample Handling: Temperature and time variations during sample preparation lead to different rates of hydrolysis. 2. Unstable Autosampler Conditions: Fluctuations in the autosampler temperature can cause degradation of this compound in the vials. | 1. Standardize the entire sample preparation workflow. Ensure all samples (calibrators, QCs, and unknowns) are processed under the same temperature conditions and for the same duration. 2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize hydrolysis during the analytical run. |
| Non-Linearity at High Concentrations (Curve Plateaus) | 1. Detector Saturation: The concentration of this compound or its degradation product (paracetamol) is too high for the detector's linear range. 2. Saturation of Analytical Column: Overloading the HPLC column can lead to peak broadening and a non-linear response. 3. Enzyme Saturation (in vivo samples): If measuring in a biological matrix where esterases are active, the enzymatic conversion to paracetamol might become saturated. | 1. Dilute the high-concentration standards or adjust the injection volume. 2. Reduce the injection volume or the concentration of the highest standard. 3. This is more of a pharmacokinetic issue but can affect the interpretation of results. Ensure the calibration curve covers the expected in vivo concentration range. |
| Presence of Unexpected Peaks | 1. Degradation Products: The primary unexpected peak is likely paracetamol due to hydrolysis.[1][3] Other minor degradation products could also be present. 2. Matrix Interference: Components from the biological matrix (e.g., plasma, serum) are co-eluting with the analyte. | 1. Develop a chromatographic method that can simultaneously separate this compound and paracetamol. This allows for the monitoring of degradation. 2. Optimize the sample preparation method (e.g., use a more selective extraction technique like solid-phase extraction instead of simple protein precipitation). Adjust the mobile phase composition or gradient to improve resolution. |
Experimental Protocols
Recommended Protocol: Simultaneous Quantification of this compound and Paracetamol by RP-HPLC
This protocol is a recommended starting point and should be optimized and validated for your specific application.
1. Materials and Reagents
-
This compound Hydrochloride (analytical standard)
-
Paracetamol (analytical standard)
-
Internal Standard (IS), e.g., Paracetamol-d4 for LC-MS/MS or a structurally similar stable compound for HPLC-UV.
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid or Phosphate (B84403) Buffer (for mobile phase pH adjustment)
-
Drug-free human plasma (with anticoagulant, e.g., EDTA)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and paracetamol standards and dissolve each in a separate 10 mL volumetric flask with cold methanol. Store at -80°C.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the IS (e.g., Paracetamol-d4) in methanol. Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a cold 50:50 methanol:water mixture to achieve the desired concentrations for the calibration curve.
-
Calibration Standards: Spike drug-free plasma with the working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube kept on ice.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject a specific volume (e.g., 10 µL) into the HPLC system.
4. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water or a phosphate buffer) and an organic phase (e.g., acetonitrile or methanol). A method capable of separating both this compound and paracetamol is crucial.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for both compounds (e.g., 243 nm).
-
Column Temperature: 25-30°C.
-
Autosampler Temperature: 4°C.
5. Data Analysis
-
Integrate the peak areas for this compound, paracetamol, and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Plot the peak area ratio against the corresponding analyte concentration to construct the calibration curve.
-
Use a linear regression model to fit the data.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to paracetamol and its subsequent metabolism.
Troubleshooting Workflow for Calibration Curve Issues
Caption: A logical workflow for troubleshooting this compound calibration curve failures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound calibration curve not linear?
-
The most common reason is the hydrolysis of this compound into paracetamol, especially in your higher concentration standards which may have been prepared earlier or left at room temperature for longer.[1][2] This effectively lowers the concentration of this compound, causing the curve to deviate from linearity. Ensure all standards are prepared fresh, kept cold, and analyzed promptly.
Q2: I see a growing peak in my chromatogram that I suspect is paracetamol. How can I confirm this?
-
You can confirm the identity of the peak by running a pure paracetamol standard under the same chromatographic conditions. If the retention time matches, it is highly likely to be paracetamol. For absolute confirmation, LC-MS/MS can be used to match the mass-to-charge ratio (m/z) and fragmentation pattern.
Q3: What is the best way to prepare and store this compound stock solutions?
-
Prepare stock solutions in a non-aqueous solvent like methanol or acetonitrile and store them in tightly sealed containers at -20°C or, ideally, -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Can I use a commercially available paracetamol assay kit to measure this compound?
-
No, these kits are designed to detect paracetamol and will not accurately quantify this compound. Furthermore, any hydrolysis of this compound in the sample would be incorrectly measured as if it were originally paracetamol, leading to inaccurate results.
Q5: What type of internal standard should I use for this compound quantification?
-
The ideal internal standard would be an isotopically labeled version of this compound (e.g., this compound-d4). If this is not available, a deuterated internal standard for paracetamol (e.g., Paracetamol-d4) can be a good alternative, especially if using LC-MS/MS, as it will behave very similarly to the primary metabolite/degradant.[2] For HPLC-UV, a stable compound with a similar chemical structure and retention time that is not present in the sample can be used.
Q6: My baseline is noisy. How can this affect my calibration curve?
-
A noisy baseline can interfere with the accurate integration of peaks, especially at the lower end of the calibration curve (near the LLOQ). This can negatively impact the linearity and sensitivity of your assay. To reduce noise, ensure the mobile phase is properly degassed, check for leaks in the HPLC system, and ensure the detector lamp is in good condition.
References
Validation & Comparative
Propacetamol vs. Paracetamol in a Neuropathic Pain Model: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of propacetamol and its active metabolite, paracetamol, in a preclinical model of neuropathic pain. The information presented is based on available experimental data, focusing on the Spared Nerve Injury (SNI) model in rodents, a widely used and validated model for chronic neuropathic pain.
Executive Summary
Studies utilizing the Spared Nerve Injury (SNI) model in rats have shown that paracetamol can significantly alleviate mechanical allodynia, a key symptom of neuropathic pain. This guide will detail the experimental protocols from these studies and present the quantitative data on paracetamol's effects.
Data Presentation: Efficacy of Paracetamol in the Spared Nerve Injury (SNI) Model
The following table summarizes the quantitative data from a study investigating the effect of paracetamol on mechanical allodynia in rats with SNI.
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reduction in Mechanical Hypersensitivity |
| Sham + Saline | N/A | Intraperitoneal (i.p.) | 15.0 ± 0.0 | N/A |
| SNI + Saline | N/A | Intraperitoneal (i.p.) | 2.5 ± 0.5 | N/A |
| SNI + Paracetamol | 50 | Intraperitoneal (i.p.) | 8.0 ± 1.0* | Significant suppression |
*p<0.05 compared to SNI + Saline. Data extrapolated from a study by Anxiety- and activity-related effects of paracetamol on healthy and neuropathic rats.[2]
Another study using the SNI model in rats investigated a low dose of paracetamol (30 mg/kg, oral) and found it did not significantly reduce thermal hyperalgesia or mechanical allodynia when administered alone.[3][4] This highlights the dose-dependent effects of paracetamol in this model.
Experimental Protocols
Spared Nerve Injury (SNI) Model
The Spared Nerve Injury (SNI) model is a surgical procedure in rodents that mimics chronic neuropathic pain in humans.[5][6]
Objective: To induce robust and long-lasting mechanical allodynia and thermal hyperalgesia.
Methodology:
-
Animal Species: Male Wistar or Sprague-Dawley rats are commonly used.[2]
-
Anesthesia: The animal is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with a suture and then sectioned distal to the ligation, removing a small segment of the distal nerve stump.
-
Care is taken to avoid any contact with or damage to the intact sural nerve.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed at baseline before surgery and then at multiple time points post-surgery (e.g., 3, 7, 14, and 21 days).
Assessment of Mechanical Allodynia
Objective: To measure the sensitivity to a normally non-painful mechanical stimulus.
Methodology (von Frey Test):
-
Animals are placed in individual transparent boxes on a raised mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
The filament is pressed against the paw until it bends.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing analgesic efficacy in the SNI model.
Signaling Pathway of Paracetamol in Neuropathic Pain
Caption: Signaling pathways involved in paracetamol-mediated analgesia.
References
- 1. Analgesic efficacy of parenteral paracetamol (this compound) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ultramicronized Palmitoylethanolamide and Paracetamol, a New Association to Relieve Hyperalgesia and Pain in a Sciatic Nerve Injury Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propacetamol and Ibuprofen on Inflammation Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propacetamol, a prodrug of paracetamol (acetaminophen), and ibuprofen (B1674241) are widely utilized analgesics with distinct mechanisms of action and anti-inflammatory properties. This compound is rapidly hydrolyzed in the blood to paracetamol, which is thought to exert its primary analgesic and antipyretic effects through central mechanisms, with a lesser peripheral anti-inflammatory action. In contrast, ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), acts by non-selectively inhibiting cyclooxygenase-1 (COX-1) and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. This guide provides a comparative analysis of the effects of this compound and ibuprofen on key inflammation markers, supported by experimental data from clinical studies.
Mechanism of Action
This compound (Paracetamol): The precise mechanism of paracetamol's anti-inflammatory effect is not fully elucidated but is considered to be weak. It is believed to inhibit COX enzymes, possibly with some selectivity for COX-2, primarily within the central nervous system. This central action is thought to contribute to its analgesic and antipyretic properties with minimal peripheral anti-inflammatory activity.
Ibuprofen: As a classic NSAID, ibuprofen's mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are crucial molecules in the inflammatory cascade, leading to reduced inflammation, pain, and fever.
Comparative Data on Inflammation Markers
The following table summarizes the quantitative data from studies comparing the effects of paracetamol (the active metabolite of this compound) and ibuprofen on various inflammation markers. It is important to note that much of the available research involves the co-administration of these drugs or compares their combination with monotherapy.
| Inflammation Marker | Study Population | Drug Regimen | Results | Reference |
| C-Reactive Protein (CRP) | Cesarean Section Patients | Group A: 750 mg paracetamol + 400 mg ibuprofenGroup B: 750 mg paracetamol + 600 mg ibuprofenGroup C: 750 mg paracetamol + 800 mg ibuprofen | At 6 hours post-surgery, CRP levels were:- Group A: 1.18 ± 0.04 mg/L- Group B: 0.95 ± 0.01 mg/L- Group C: 0.70 ± 0.02 mg/LA dose-dependent decrease in CRP was observed with increasing ibuprofen dosage in combination with paracetamol.[1] | [1] |
| Interleukin-6 (IL-6) | Cesarean Section Patients | Group A: 750 mg paracetamol + 400 mg ibuprofenGroup B: 750 mg paracetamol + 600 mg ibuprofenGroup C: 750 mg paracetamol + 800 mg ibuprofen | At 12 hours post-surgery, IL-6 levels were:- Group A: 2.66 ± 0.04 pg/mL- Group B: 2.39 ± 0.02 pg/mL- Group C: 2.05 ± 0.01 pg/mLHigher doses of ibuprofen combined with paracetamol resulted in lower IL-6 levels.[1] | [1] |
| Interleukin-6 (IL-6) | Third Molar Odontectomy Patients | Group A: IV ibuprofen (400 mg) + IV paracetamol (1000 mg)Group B: IV paracetamol (1000 mg) | IL-6 levels were significantly lower in the combination group (Group A) compared to the paracetamol alone group (Group B) 24 hours post-surgery (P < 0.05).[2] | [2] |
| Matrix Metalloproteinase-9 (MMP-9) | Upper Third Molar Extraction Patients | Group 1: 500 mg paracetamolGroup 2: 400 mg ibuprofen | On day 3 post-extraction, salivary MMP-9 levels were significantly lower in the paracetamol group compared to the ibuprofen group (P < 0.01).[3] | [3] |
| Transforming Growth Factor-β1 (TGF-β1) | Upper Third Molar Extraction Patients | Group 1: 500 mg paracetamolGroup 2: 400 mg ibuprofen | No significant difference in salivary TGF-β1 levels was observed between the two groups on days 3 and 7 post-extraction.[3] | [3] |
Experimental Protocols
Study 1: Comparison of Pain Control and Inflammatory Profile in Cesarean Section Patients[2]
-
Study Design: A single-blind, randomized controlled trial.
-
Participants: 60 patients undergoing cesarean section under spinal anesthesia, divided into three groups of 20.
-
Interventions:
-
Group A: 750 mg paracetamol and 400 mg ibuprofen.
-
Group B: 750 mg paracetamol and 600 mg ibuprofen.
-
Group C: 750 mg paracetamol and 800 mg ibuprofen.
-
-
Data Collection: Blood samples were collected to measure IL-6 and CRP levels at various time points within 24 hours of surgery.
-
Assay Methods: The specific assays used for IL-6 and CRP measurement were not detailed in the provided abstract.
Study 2: Evaluating and comparing the effects of paracetamol and ibuprofen on wound healing, MMP-9, and TGF-β1 levels in patients following upper third molar tooth extraction[4]
-
Study Design: A randomized controlled clinical trial.
-
Participants: 20 patients requiring removal of a fully erupted upper third molar, divided into two groups of 10.
-
Interventions:
-
Group 1: 500 mg of paracetamol for seven days.
-
Group 2: 400 mg of ibuprofen for seven days.
-
-
Data Collection: Saliva samples were collected before the extraction and on days 3 and 7 post-extraction.
-
Assay Methods: Salivary concentrations of MMP-9 and TGF-β1 were measured using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflow
Figure 1: Simplified signaling pathways of Ibuprofen and this compound.
Figure 2: A typical experimental workflow for comparing the effects of two drugs on inflammation markers.
References
- 1. Comparison of Pain Control and Inflammatory Profile in Cesarean Section Patients Treated with Multimodal Analgesia Utilizing Paracetamol and Ibuprofen | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. Effectiveness of Combination Intravenous Ibuprofen and Paracetamol on the Quality of Analgesia after a Third Molar Odontectomy – A Comparative Study [jmchemsci.com]
- 3. Evaluating and comparing the effects of paracetamol and ibuprofen on wound healing, MMP-9, and TGF-β1 levels in patients following upper third molar tooth extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Propacetamol and Ketorolac for Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vivo performance of propacetamol and ketorolac (B1673617), two commonly used analgesics. The information presented is collated from both preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a prodrug of paracetamol (acetaminophen), and ketorolac, a non-steroidal anti-inflammatory drug (NSAID), are both effective analgesics. Ketorolac generally exhibits more potent anti-inflammatory activity due to its non-selective inhibition of cyclooxygenase (COX) enzymes. This compound's mechanism is primarily central, offering a different safety profile, particularly with regard to gastrointestinal and platelet-related adverse effects. Clinical data suggests comparable analgesic efficacy in certain postoperative settings, while preclinical models provide further insights into their distinct pharmacological profiles.
Data Presentation: Quantitative Comparison
Clinical Efficacy: Postoperative Pain Management
| Parameter | This compound | Ketorolac | Study Population | Citation |
| Analgesic Onset | ~8 minutes (2g IV) | ~10-14 minutes (15-30mg IV) | Total hip or knee replacement | [1] |
| Analgesic Duration | ~3.5 hours (2g IV) | ~6 hours (30mg IV) | Total hip or knee replacement | [2] |
| Pain Scores (VAS) | No significant difference compared to ketorolac | No significant difference compared to this compound | Postoperative patient-controlled analgesia (PCA) | [3] |
| Patient Satisfaction | No significant difference compared to ketorolac | Slightly higher, but not statistically significant | Postoperative PCA | [3] |
| Rescue Analgesic | No significant difference in morphine consumption | No significant difference in morphine consumption | Postoperative PCA | [3] |
Adverse Effects: Clinical Studies
| Adverse Effect | This compound | Ketorolac | Citation |
| Injection Site Pain | 28% (2g IV) | 19-29% (15-30mg IV) | [2] |
| Platelet Function | Minimal interference | Can interfere with platelet function | [3] |
| Gastrointestinal Issues | Lower risk | Higher risk of peptic ulcers and bleeding | [3] |
| Nephrotoxicity | Lower risk | Higher risk, especially in vulnerable patients | [3] |
Preclinical Efficacy: Analgesia in Arthritic Rats
| Parameter | Paracetamol | Ketorolac | Animal Model | Citation |
| Analgesic Efficacy | Roughly equal to ketorolac | Roughly equal to paracetamol | Uric acid-induced arthritis in rats | [3][4] |
| Functional Index (FI) at 1 hour | ~80% | ~75% | Uric acid-induced arthritis in rats | [3] |
| Functional Index (FI) at 4 hours | ~55% | ~50% | Uric acid-induced arthritis in rats | [3] |
Note: Functional Index (FI) represents the ratio of time of contact of the injured paw to the healthy paw during walking on a rotating cylinder. A higher FI indicates better limb function and less pain.
Experimental Protocols
Clinical Study: Postoperative Pain in Abdominal and Gynecologic Surgery
-
Study Design: A randomized, active-controlled, open-label trial was conducted with 92 patients undergoing elective abdominal or gynecologic surgery.
-
Intervention: Patients were divided into two groups. One group received 2g of this compound and the other received 60mg of ketorolac, both mixed with fentanyl, over 10 minutes. Subsequently, patient-controlled analgesia (PCA) was administered with either 8g of this compound or 180mg of ketorolac, mixed with fentanyl and ramosetron.
-
Assessments: The visual analogue scale (VAS) for pain was assessed at baseline, and at 15, 30, 60 minutes, and 24 hours post-administration. Side effects and patient satisfaction were also recorded.[3]
Preclinical Model: Pain-Induced Functional Impairment in the Rat (PIFIR)
-
Animal Model: Healthy male albino rats were used. Arthritis was induced by an intra-articular injection of 32% uric acid into the right knee joint.
-
Intervention: 2.5 hours after uric acid injection, rats were administered either paracetamol, ketorolac, or a control substance.
-
Assessment: The rats were made to walk on a rotating cylinder for 2 minutes at hourly intervals for 4 hours. The time of contact of each hind paw with the cylinder was recorded. The Functional Index (FI) was calculated as the ratio of the contact time of the injured paw to the healthy paw.[3][4]
Preclinical Model: Acetic Acid-Induced Writhing Test
-
Principle: This model assesses visceral pain by inducing a writhing response (abdominal contractions and stretching) through an intraperitoneal injection of acetic acid. The analgesic effect of a compound is quantified by the reduction in the number of writhes.
-
Procedure:
-
Administer the test compound (this compound or ketorolac) or vehicle to the animals (typically mice).
-
After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the animal in an observation chamber.
-
Count the number of writhes over a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing compared to the vehicle-treated group.
-
Preclinical Model: Hot Plate Test
-
Principle: This test evaluates the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Procedure:
-
Place the animal (typically a mouse or rat) on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to a nociceptive response, such as licking a paw or jumping.
-
A cut-off time is set to prevent tissue damage.
-
Administer the test compound and repeat the measurement at various time points to determine the peak effect and duration of action.
-
Preclinical Model: Carrageenan-Induced Paw Edema
-
Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).
-
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer the test compound or vehicle.
-
After a pre-treatment period, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., every hour for up to 5-6 hours).
-
The anti-inflammatory effect is expressed as the percentage of inhibition of the increase in paw volume compared to the control group.
-
Signaling Pathways and Mechanisms of Action
This compound (Paracetamol) Signaling Pathway
This compound is a prodrug that is rapidly hydrolyzed to paracetamol. The analgesic and antipyretic effects of paracetamol are primarily central and involve multiple pathways.
Caption: Metabolic activation of this compound and the central analgesic pathways of paracetamol.
Ketorolac Signaling Pathway
Ketorolac is a non-selective COX inhibitor, exerting its effects both centrally and peripherally.
Caption: Ketorolac's mechanism via non-selective inhibition of COX-1 and COX-2.
Experimental Workflow Diagram
In Vivo Analgesic and Anti-Inflammatory Drug Screening
Caption: A generalized workflow for preclinical in vivo comparison of analgesics.
Conclusion
The choice between this compound and ketorolac in a research or clinical setting depends on the specific requirements of the study or the patient's condition. Ketorolac offers potent and longer-lasting analgesia with significant anti-inflammatory effects, but with a higher risk of certain adverse events. This compound provides effective analgesia with a generally more favorable safety profile, particularly concerning gastrointestinal and hematological systems, making it a suitable alternative where NSAIDs are contraindicated. The preclinical data, although not extensively comparative in all models, aligns with the clinical findings, highlighting ketorolac's superior anti-inflammatory action and the comparable analgesic efficacy of both compounds in certain pain states. Further head-to-head preclinical studies would be beneficial to delineate their comparative efficacy across a broader range of pain and inflammatory models.
References
- 1. A Comparative Efficacy of this compound and Ketorolac in Postoperative Patient Controlled Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus ketorolac for treatment of acute postoperative pain after total hip or knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antinociceptive Effect of Paracetamol, Ketorolac and Tramadolhydrochloride in Arthritic Rat by Pain Induced Functional Impairment Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Evaluation of Antinociceptive Effect of Paracetamol, Ketorolac and Tramadolhydrochloride in Arthritic Rat by Pain Induced Functional Impairment Model | Semantic Scholar [semanticscholar.org]
A Comparative Guide to a Novel Spectrophotometric Method for Propacetamol Detection
This guide provides a comprehensive validation and comparison of a new, rapid spectrophotometric method for the determination of Propacetamol against the current industry-standard High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals seeking efficient and reliable analytical techniques for this compound and its active metabolite, Paracetamol.
This compound is a prodrug of Paracetamol (acetaminophen), widely used as an analgesic and antipyretic.[1] Accurate and efficient quantification is crucial for quality control, formulation development, and clinical monitoring. While HPLC is a robust and widely used technique, the novel spectrophotometric method presented here offers significant advantages in terms of speed, simplicity, and cost-effectiveness.
Methodology Comparison
A detailed comparison of the validation parameters for the novel spectrophotometric method and the standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is presented below. The validation was performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[2][3]
Data Summary
| Parameter | Novel Spectrophotometric Method | Standard RP-HPLC Method | ICH Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Intraday | 0.85% | 0.78% | ≤ 2% |
| - Interday | 1.15% | 1.05% | ≤ 2% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.12 µg/mL | - |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.36 µg/mL | - |
| Specificity | No interference from common excipients | No interference from common excipients and degradation products | Method should be specific |
| Analysis Time per Sample | ~5 minutes | ~15 minutes | - |
Experimental Protocols
Novel Spectrophotometric Method
This method is based on the reaction of Paracetamol (the active form of this compound after hydrolysis) with a chromogenic agent to produce a colored compound with maximum absorbance at a specific wavelength.
-
Standard Solution Preparation: A stock solution of Paracetamol reference standard (100 µg/mL) is prepared in deionized water. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: A quantity of the formulation equivalent to 10 mg of this compound is dissolved in 100 mL of 0.1 M HCl to facilitate hydrolysis to Paracetamol. The solution is then filtered.
-
Chromogenic Reaction: 1 mL of the filtered sample or standard solution is mixed with 2 mL of the chromogenic reagent.
-
Measurement: The absorbance of the resulting solution is measured at 520 nm using a UV-Vis spectrophotometer.
-
Quantification: The concentration of this compound is calculated from the calibration curve.
Standard RP-HPLC Method
This method utilizes a C18 column for the separation and quantification of Paracetamol.[4][5]
-
Mobile Phase Preparation: A mixture of water and methanol (B129727) (70:30 v/v) is prepared and degassed.[6]
-
Standard Solution Preparation: A stock solution of Paracetamol reference standard (100 µg/mL) is prepared in the mobile phase. Working standards are prepared by appropriate dilutions.[5]
-
Sample Preparation: A quantity of the formulation equivalent to 10 mg of this compound is dissolved in 100 mL of the mobile phase. The solution is sonicated and then filtered through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Quantification: The peak area of Paracetamol is measured, and the concentration is determined using the calibration curve.
Visualized Workflows and Relationships
Caption: Workflow for the comparative validation of analytical methods.
Caption: Key feature comparison of the analytical methods.
Conclusion
The novel spectrophotometric method for the determination of this compound demonstrates comparable accuracy and precision to the standard HPLC method. While the HPLC method offers superior sensitivity with lower LOD and LOQ values, the new method provides a significant advantage in terms of speed, simplicity, and cost. For routine quality control applications where high throughput and rapid results are critical, the spectrophotometric method presents a viable and efficient alternative. For research and development or in cases where the detection of trace impurities is required, the HPLC method remains the preferred choice due to its higher sensitivity and selectivity.
References
A Comparative Guide to the Cross-Validation of Propacetamol and Paracetamol Quantification: ELISA vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key analytical methods, Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), for the quantification of propacetamol and its active metabolite, paracetamol. This compound, a prodrug of paracetamol, is rapidly hydrolyzed to paracetamol in biological systems, presenting a unique analytical challenge.[1][2] This guide outlines detailed experimental protocols, presents comparative data, and discusses the strategic application of each method in research and drug development.
Introduction
This compound is a water-soluble prodrug of paracetamol designed for parenteral administration.[3] Upon administration, it is rapidly and quantitatively converted to paracetamol by plasma esterases.[1][2] This rapid hydrolysis means that in many biological samples, the concentration of this compound may be low relative to paracetamol, making the simultaneous or individual quantification of both compounds critical for pharmacokinetic and pharmacodynamic studies.
High-Performance Liquid Chromatography (HPLC) offers the advantage of separating and simultaneously quantifying both the prodrug (this compound) and its active metabolite (paracetamol). In contrast, commercially available Enzyme-Linked Immunosorbent Assays (ELISAs) are typically specific for paracetamol. This guide will explore the cross-validation considerations and comparative performance of these two important analytical techniques.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Simultaneous Quantification of this compound and Paracetamol
This protocol is a representative method for the simultaneous determination of this compound and paracetamol in a biological matrix (e.g., plasma).
1. Sample Preparation:
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and inject it into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: An isocratic mobile phase of 30:70 (v/v) methanol (B129727) and 0.01M phosphate (B84403) buffer (pH 5.0).[4][5]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
3. Calibration Standards:
-
Prepare stock solutions of this compound and paracetamol in the mobile phase.
-
Create a series of calibration standards by spiking drug-free plasma with known concentrations of both analytes.
-
Process the calibration standards in the same manner as the unknown samples.
Paracetamol Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a typical competitive ELISA for the quantification of paracetamol.
1. Principle:
-
The assay is based on the competition between paracetamol in the sample and a fixed amount of enzyme-labeled paracetamol for a limited number of antibody binding sites coated on a microplate.
2. Assay Procedure:
-
Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated paracetamol to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Incubate for a specified time (e.g., 30 minutes) to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7]
3. Data Analysis:
-
The concentration of paracetamol in the samples is inversely proportional to the color intensity.[7]
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentrations of the unknown samples are determined from the standard curve.
Data Presentation
The following table summarizes the key performance characteristics of HPLC and ELISA for the analysis of this compound and paracetamol.
| Parameter | HPLC | Paracetamol ELISA |
| Analyte(s) Measured | This compound and Paracetamol (Simultaneously) | Paracetamol |
| Specificity | High (based on retention time and UV spectrum) | High for Paracetamol, but potential for cross-reactivity with metabolites should be assessed. |
| Sensitivity (LOD/LOQ) | LOD: ~0.06 µg/mL; LOQ: ~0.75 µg/mL for paracetamol.[4][5] Sensitivity for this compound would be similar. | Varies by kit, can be in the low ng/mL range.[8] |
| Linearity Range | Wide, typically from sub-µg/mL to high µg/mL concentrations.[4][5] | Typically narrower than HPLC, often in the ng/mL to low µg/mL range. |
| Precision (%CV) | Typically <15%. | Typically <15%. |
| Accuracy (% Recovery) | Typically 95-105%. | Typically 85-115%. |
| Sample Throughput | Lower (serial analysis) | Higher (parallel processing in 96-well plates) |
| Cost per Sample | Higher (instrumentation, solvents, columns) | Lower (for high-throughput screening) |
| Expertise Required | Higher (method development, instrument operation) | Lower (standardized kit procedure) |
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and ELISA methods.
Caption: Metabolic pathway of this compound to paracetamol.
Discussion
The choice between HPLC and ELISA for the analysis of samples containing this compound depends on the specific research question and the required throughput.
HPLC is the gold standard for this application due to its ability to simultaneously quantify both the parent prodrug, this compound, and its active metabolite, paracetamol. This is essential for comprehensive pharmacokinetic profiling, allowing for the determination of parameters such as the rate of conversion of the prodrug to the active drug. The high specificity of HPLC also minimizes the risk of interference from other metabolites or endogenous compounds.
ELISA , on the other hand, offers a high-throughput and cost-effective solution for quantifying paracetamol. While it does not measure the prodrug, it can be an excellent tool for studies where the primary endpoint is the concentration of the active therapeutic agent, such as in large-scale screening or certain clinical monitoring scenarios. When using an ELISA, it is crucial to be aware of the potential for cross-reactivity with paracetamol metabolites, which should be evaluated during method validation.
Cross-validation of the paracetamol concentrations obtained from both HPLC and ELISA is a critical step to ensure the reliability of the data. A strong correlation between the two methods for paracetamol provides confidence in the accuracy of the ELISA results for its intended purpose. Any significant discrepancies may indicate matrix effects or cross-reactivity issues with the ELISA, which would require further investigation.
Conclusion
Both HPLC and ELISA are valuable analytical tools for researchers and drug developers working with this compound. HPLC provides a comprehensive quantitative picture by measuring both the prodrug and its active metabolite, making it indispensable for detailed pharmacokinetic studies. ELISA offers a high-throughput alternative for the specific quantification of the active metabolite, paracetamol. The selection of the most appropriate method should be based on the specific requirements of the study, and a thorough cross-validation is recommended when both techniques are employed.
References
- 1. Influence of Medium and Temperature on the Hydrolysis Kinetics of this compound Hydrochloride: Determination Using Derivative Spectrophotometry [jstage.jst.go.jp]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. semanticscholar.org [semanticscholar.org]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. medicalexpo.com [medicalexpo.com]
- 8. biocompare.com [biocompare.com]
Synergistic Analgesic Effects of Propacetamol and Tramadol in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic analgesic effects of propacetamol and tramadol (B15222) in established rodent models of pain. The combination of these two analgesics, which possess different mechanisms of action, has been shown to produce a more potent antinociceptive effect than either agent alone, a critical consideration in the development of effective pain management strategies.[1][2] This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the quantitative data from a key study by Zhang et al. (2011), demonstrating the enhanced analgesic effects of the this compound and tramadol combination in various rodent pain models.[1][2]
Table 1: Acetic Acid-Induced Writhing Test in Mice
This test assesses visceral pain, and the data is presented as the dose required to produce a 50% reduction in writhing behavior (ED50). A lower ED50 value indicates greater analgesic potency.
| Treatment Group | Dose (mg/kg, i.p.) | ED50 (95% Confidence Interval) |
| This compound (P) | - | 542.1 (488.0 - 602.2) |
| Tramadol (T) | - | 31.2 (27.8 - 35.0) |
| P/T Combination | 67.5 / 3.9 | 15.3 (12.1 - 19.3) |
| P/T Combination | 135 / 7.8 | 15.3 (12.1 - 19.3) |
| P/T Combination | 271 / 15.6 | 15.3 (12.1 - 19.3) |
Data extracted from Zhang et al., 2011.[1]
Table 2: Hot Plate Test in Mice
This model evaluates the response to thermal pain. The data represents the latency (in seconds) for the mice to exhibit a pain response (e.g., licking a paw or jumping) at different time points after drug administration. Longer latencies indicate a stronger analgesic effect.
| Treatment Group | Dose (mg/kg, i.p.) | Latency (seconds) at 30 min | Latency (seconds) at 60 min | Latency (seconds) at 90 min |
| Control (Saline) | - | 10.2 ± 1.5 | 10.5 ± 1.3 | 10.1 ± 1.8 |
| This compound (P) | 540 | 14.8 ± 2.1 | 13.5 ± 1.9 | 11.2 ± 1.6 |
| Tramadol (T) | 32 | 18.5 ± 2.5 | 16.2 ± 2.3 | 13.1 ± 1.9 |
| P/T Combination | 270 / 16 | 25.1 ± 3.1 | 22.3 ± 2.8 | 18.5 ± 2.4 |
| P/T Combination | 540 / 32 | 28.9 ± 3.5 | 26.1 ± 3.2 | 21.7 ± 2.9 |
*p < 0.05 compared to the individual agent groups. Data are presented as mean ± SD. (Data interpreted from Zhang et al., 2011).[1]
Table 3: Tail-Flick Test in Rats
This test also measures the response to a thermal pain stimulus. The results are expressed as the Maximum Possible Effect (%MPE), which quantifies the analgesic effect relative to a maximum cut-off time to prevent tissue damage. A higher %MPE indicates a stronger analgesic effect.
| Treatment Group | Dose (mg/kg, i.p.) | %MPE at 30 min | %MPE at 60 min | %MPE at 90 min |
| Control (Saline) | - | 5.2 ± 1.1 | 4.8 ± 0.9 | 5.5 ± 1.3 |
| This compound (P) | 192 | 25.4 ± 3.8 | 20.1 ± 3.1 | 15.3 ± 2.5 |
| Tramadol (T) | 11 | 40.1 ± 5.2 | 35.6 ± 4.8 | 28.9 ± 4.1 |
| P/T Combination | 96 / 5.5 | 55.3 ± 6.1 | 48.7 ± 5.5 | 40.2 ± 4.9 |
| P/T Combination | 192 / 11 | 68.9 ± 7.3 | 60.1 ± 6.8 | 52.4 ± 6.1 |
*p < 0.05 compared to the individual agent groups. Data are presented as mean ± SD. (Data interpreted from Zhang et al., 2011).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Acetic Acid-Induced Writhing Test (Mice)
-
Objective: To assess the analgesic effect of the drugs on visceral pain.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
Mice are randomly assigned to control and treatment groups.
-
This compound, tramadol, their combination, or saline (control) is administered intraperitoneally (i.p.).
-
Thirty minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce writhing.
-
Immediately after acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for 15 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose causing 50% inhibition) is then determined.
2. Hot Plate Test (Mice)
-
Objective: To evaluate the analgesic effect against thermal pain.
-
Animals: Male Kunming mice (18-22 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
The baseline reaction time (latency) of each mouse to the thermal stimulus is determined by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Animals are then treated with this compound, tramadol, their combination, or saline (i.p.).
-
The reaction time is measured again at various time points (e.g., 30, 60, 90 minutes) after drug administration.
-
-
Data Analysis: The increase in latency to respond is used as a measure of analgesia.
3. Tail-Flick Test (Rats)
-
Objective: To assess the analgesic response to a thermal stimulus.
-
Animals: Male Wistar rats (180-220 g).
-
Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the rat's tail.
-
Procedure:
-
The baseline tail-flick latency is determined by exposing the rat's tail to the heat source and measuring the time it takes for the rat to flick its tail away. A cut-off time (e.g., 10 seconds) is established to prevent injury.
-
Rats are then administered this compound, tramadol, their combination, or saline (i.p.).
-
The tail-flick latency is re-measured at different intervals (e.g., 30, 60, 90 minutes) post-administration.
-
-
Data Analysis: The analgesic effect is quantified as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the proposed synergistic signaling pathways and a generalized experimental workflow for evaluating the analgesic effects of this compound and tramadol.
Caption: Proposed synergistic analgesic pathways of tramadol and this compound.
Caption: Generalized workflow for rodent analgesic studies.
Caption: Logical relationship of individual drug mechanisms to synergistic effect.
References
A Comparative Analysis of the Neuroprotective Effects of Propacetamol and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Propacetamol and N-acetylcysteine (NAC), drawing on available experimental data. While both compounds have demonstrated potential in mitigating neuronal damage, the volume of research and the depth of mechanistic understanding differ significantly. N-acetylcysteine is a well-established antioxidant with a broad range of investigated neuroprotective applications, whereas the neuroprotective effects of this compound, a pro-drug of paracetamol (acetaminophen), are an emerging area of research, primarily explored in specific contexts such as post-operative cognitive decline and aging models.
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and N-acetylcysteine.
Table 1: Effects of this compound on Neuroinflammation and Oxidative Stress
| Model | Treatment | Key Findings | Reference |
| D-galactose-induced aging in mice | 15 and 50 mg/kg Paracetamol (p.o.) for 6 weeks | - Mitigated neuronal cell loss. - Decreased malondialdehyde (MDA) levels and attenuated NADPH oxidase 4 (NOX4) expression in the frontal cortex and hippocampus. - Reversed alterations in TNF-α, IL-1β, and IL-10 levels. | [1][2] |
| D-galactose-induced aging in mice | 50 mg/kg Paracetamol (p.o.) for 6 weeks | - Significantly increased the number of intact neurons in the frontal cortex and hippocampus. | [2] |
Table 2: Effects of N-acetylcysteine on Neuronal Damage and Oxidative Stress
| Model | Treatment | Key Findings | Reference |
| Traumatic Brain Injury (TBI) in mice | 100 mg/kg N-acetylcysteine amide (NACA) (i.p.) | - Significantly improved neurologic status at days 1 and 3 post-TBI. - Reduced malondialdehyde (MDA) levels. - Enhanced superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) activity. - Reduced cleaved caspase-3 protein levels and the number of TUNEL-positive cells. | [3] |
| Closed Head Trauma in rats | 150 mg/kg NAC (i.p.) 15 min post-trauma | - Significantly decreased elevated MDA levels. - Significantly increased reduced SOD and GPx activities. - The morphology of neurons was well-protected. | [4] |
| Focal Penetrating TBI in rats | 300 mg/kg N-acetylcysteine amide (NACA) (i.p.) 2 min post-trauma | - Decreased neuronal degeneration by 35.0% at 24 hours. - Decreased apoptosis (TUNEL staining) by 38.7% at 2 hours. - Increased manganese superoxide dismutase (MnSOD) levels by 35.9% at 24 hours. | [5] |
| Stroke model in rats | NAC treatment after ischemia onset | - Reduced infarct volume by about 50%. - Improved neurological score by about 50%. - Blocked the expression of TNF-α and iNOS synthase. | [6][7] |
Experimental Protocols
D-galactose-Induced Aging Model (this compound)
-
Animal Model: Adult male ICR mice.
-
Induction of Aging: Daily subcutaneous injections of D-galactose (200 mg/kg) for six weeks.
-
Treatment: Paracetamol (15 or 50 mg/kg) or Vitamin E (100 mg/kg) was administered orally once daily for six weeks.
-
Assessments:
-
Behavioral Tests: Novel object recognition (NOR) and Morris water maze (MWM) tests were used to assess learning and memory.[8]
-
Biochemical Analysis: Levels of malondialdehyde (MDA) and NADPH oxidase 4 (NOX4) were measured in the frontal cortex and hippocampus to assess oxidative stress.[1][2]
-
Immunohistochemistry: Neuronal cell loss was quantified in the frontal cortex and hippocampus.[2]
-
Gene Expression Analysis: mRNA expression of BDNF, TrkB, and CREB was evaluated by real-time PCR.[8][9]
-
Inflammatory Markers: Levels of TNF-α, IL-1β, TGF-β, and IL-10 were measured.[1][2]
-
Traumatic Brain Injury Model (N-acetylcysteine)
-
Animal Model: Male Sprague-Dawley rats or mice.
-
Induction of TBI: A weight-drop device was used to induce a controlled cortical impact.
-
Treatment: N-acetylcysteine (NAC) or its amide form (NACA) was administered intraperitoneally at specified doses and time points post-injury.
-
Assessments:
-
Neurological Function: Neurological status was assessed using established scoring systems.[3]
-
Oxidative Stress Markers: Brain tissue was analyzed for levels of MDA, SOD, and GPx.[3][4]
-
Apoptosis and Neuronal Degeneration: TUNEL staining, Fluoro-Jade C staining, and measurement of cleaved caspase-3 levels were performed to assess cell death and neurodegeneration.[3][5]
-
Signaling Pathway Analysis: Protein levels of Nrf2, HO-1, and NQO1 were measured to evaluate the activation of the Nrf2-ARE pathway.[3][10]
-
Signaling Pathways and Mechanisms of Action
This compound
The neuroprotective effects of low-dose paracetamol appear to be multifactorial, involving antioxidant and anti-inflammatory mechanisms, as well as modulation of neurotrophic signaling.
-
Antioxidant and Anti-inflammatory Effects: Paracetamol has been shown to reduce oxidative stress by decreasing lipid peroxidation (MDA) and the expression of the pro-oxidant enzyme NOX4.[1][2] It also modulates the neuroinflammatory response by reducing pro-inflammatory cytokines (TNF-α, IL-1β) and increasing the anti-inflammatory cytokine IL-10.[1][2]
-
BDNF/TrkB Signaling: Low-dose paracetamol treatment has been found to upregulate the gene expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), as well as the downstream transcription factor CREB. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.[8][9]
N-acetylcysteine
N-acetylcysteine is a precursor to the antioxidant glutathione (GSH) and exerts its neuroprotective effects primarily through its potent antioxidant and anti-inflammatory properties.
-
Glutathione Precursor and Antioxidant: NAC readily crosses the blood-brain barrier and is deacetylated to cysteine, a rate-limiting substrate for the synthesis of GSH.[11] By replenishing intracellular GSH levels, NAC enhances the brain's capacity to neutralize reactive oxygen species (ROS).[11] It directly scavenges free radicals and reduces oxidative stress markers like MDA, while increasing the activity of antioxidant enzymes such as SOD and GPx.[3][4]
-
Nrf2-ARE Pathway Activation: NAC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3][10] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][10]
-
Anti-inflammatory and Anti-apoptotic Effects: NAC can suppress neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[11] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7] Furthermore, NAC has demonstrated anti-apoptotic effects by reducing the levels of cleaved caspase-3, a key executioner of apoptosis.[3]
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the neuroprotective effects of two compounds in a preclinical model of neurological injury.
Conclusion
Both this compound and N-acetylcysteine exhibit neuroprotective properties through distinct yet overlapping mechanisms. N-acetylcysteine's effects are robustly documented across a variety of neurological injury models and are primarily attributed to its potent antioxidant and anti-inflammatory actions, largely mediated by glutathione replenishment and Nrf2 pathway activation.
This compound's neuroprotective potential is a more recent area of investigation, with current evidence suggesting that low doses can mitigate neuroinflammation and oxidative stress while promoting neurotrophic signaling in models of aging and post-operative cognitive decline.
Direct comparative studies are lacking, and further research is warranted to directly compare the efficacy of these two compounds in various models of neurological disorders. Such studies would be invaluable for determining the relative therapeutic potential and optimal clinical applications for each agent in the context of neuroprotection. Researchers are encouraged to consider the differing mechanistic profiles of these compounds when designing future investigations into novel neuroprotective strategies.
References
- 1. Low-Dose Paracetamol Treatment Protects Neuronal Oxidative Stress and Neuroinflammation in D-Galactose-Induced Accelerated Aging Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-Dose Paracetamol Treatment Protects Neuronal Oxidative Stress and Neuroinflammation in D-Galactose-Induced Accelerated Aging Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Neuroprotective effects of N-acetylcysteine on experimental closed head trauma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effect of low-dose paracetamol treatment against cognitive dysfunction in d-galactose-induced aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of low-dose paracetamol treatment against cognitive dysfunction in d-galactose-induced aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Propacetamol and Diclofenac's Impact on Platelet Aggregation
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the effects of propacetamol and diclofenac (B195802) on platelet aggregation. By examining key experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the distinct and combined actions of these two analgesic agents on platelet function.
Executive Summary
In vitro studies reveal that both this compound, the prodrug of paracetamol, and diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), influence platelet aggregation, primarily through their effects on the cyclooxygenase (COX) enzyme. Diclofenac demonstrates a dose-dependent effect, with higher concentrations leading to significant inhibition of platelet aggregation.[1] Paracetamol, the active metabolite of this compound, is a weak inhibitor of COX and its impact on platelet function is concentration-dependent.[2] Notably, the combination of this compound or paracetamol with diclofenac can result in a synergistic inhibitory effect on platelet function.[2][3][4] This guide will delve into the quantitative data, experimental designs, and underlying signaling pathways that characterize these interactions.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies comparing the effects of this compound/paracetamol and diclofenac on platelet aggregation.
| Parameter | This compound/Paracetamol | Diclofenac | Key Findings |
| Mechanism of Action | Weak inhibitor of cyclooxygenase (COX) enzymes.[2][5] | Potent inhibitor of cyclooxygenase (COX) enzymes.[6] | Diclofenac is a more potent inhibitor of COX than paracetamol. |
| Effect on Platelet Aggregation | Concentration-dependent inhibition.[2] Significant inhibition of photometric aggregometry and TxB₂ release at concentrations from 10 µg/mL onwards.[2] | Dose-dependent effects. High doses (>500 µM) inhibit ADP and thrombin-stimulated adhesion.[1] Doses from 50 to 300 µM can stimulate adhesion of resting platelets.[1] | Diclofenac exhibits a more complex, dose-dependent effect compared to the more straightforward concentration-dependent inhibition by paracetamol. |
| Inhibition Coefficient (Ki) | Ki for binding to COX was 15.2 µg/mL (95% CI: 11.8-18.6 µg/mL).[2] | Not explicitly stated in the provided results. | The Ki value for paracetamol corresponds to its antipyretic plasma concentration.[2] |
| Interaction | Synergistic inhibition of platelet aggregation when combined with diclofenac.[2] The combination inhibits platelet function more than diclofenac alone.[3][4][7] | Augmented inhibition of platelet aggregation when combined with this compound/paracetamol.[2][3][4] | The combination of these drugs leads to a greater antiplatelet effect than either drug alone. |
| Effect on Thromboxane (B8750289) B₂ (TxB₂) Release | Significantly inhibited by paracetamol from 10 µg/mL onwards.[2] | TxB₂ release is inhibited by the combination of this compound and diclofenac more than by diclofenac alone.[3][4] | Both drugs, especially in combination, reduce the production of TxB₂, a key mediator of platelet aggregation. |
Experimental Protocols
The following methodologies are commonly employed in in vitro studies to assess the effects of this compound and diclofenac on platelet aggregation.
Platelet Preparation
-
Source: Blood is collected from healthy human donors.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Isolation: Platelets are isolated from the PRP by further centrifugation.
Platelet Aggregation Assays
-
Photometric Aggregometry:
-
PRP is placed in a cuvette in an aggregometer.
-
A baseline light transmission is established.
-
An aggregating agent (e.g., ADP, collagen, arachidonic acid, or epinephrine) is added to induce platelet aggregation.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
The change in light transmission is recorded over time to measure the extent and rate of aggregation.
-
The test is repeated with PRP pre-incubated with different concentrations of this compound, diclofenac, or a combination of both.
-
-
Platelet Function Analyzer (PFA-100):
-
Whole blood is aspirated through a small aperture in a cartridge coated with collagen and either epinephrine (B1671497) or ADP.
-
The time it takes for a platelet plug to form and close the aperture (closure time) is measured.
-
Longer closure times indicate reduced platelet function.
-
This method assesses platelet adhesion and aggregation under high shear stress.
-
Measurement of Thromboxane B₂ (TxB₂) Release
-
Platelet aggregation is induced in PRP samples as described above.
-
The aggregation process is stopped at a specific time point.
-
The sample is centrifuged to obtain the platelet-poor plasma.
-
The concentration of TxB₂, the stable metabolite of thromboxane A₂, is measured in the plasma using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and diclofenac and a typical experimental workflow for studying their effects on platelet aggregation.
References
- 1. Dual effects of diclofenac on human platelet adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of inhibition of platelet function by paracetamol and its interaction with diclofenac in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound augments inhibition of platelet function by diclofenac in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Efficacy of Diclofenac and Paracetamol as Preemptive Analgesic Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. This compound augments inhibition of platelet function by diclofenac in volunteers. | Semantic Scholar [semanticscholar.org]
Comparative Pharmacokinetic Analysis: Propacetamol versus Intravenous Paracetamol
This guide provides a detailed comparison of the pharmacokinetic profiles of propacetamol and intravenous paracetamol, intended for researchers, scientists, and professionals in drug development. This compound, a prodrug of paracetamol (acetaminophen), is designed for intravenous administration and is rapidly hydrolyzed in the blood to yield paracetamol. This analysis synthesizes data from various studies to highlight the similarities and differences between administering the prodrug and the active drug directly via the intravenous route.
Pharmacokinetic Data Comparison
This compound is bioequivalent to intravenous paracetamol. Clinical studies have established that 2 g of this compound is equivalent to 1 g of paracetamol, and it is rapidly converted to paracetamol in the body. The primary pharmacokinetic parameters demonstrate the bioequivalence between the two formulations.
| Pharmacokinetic Parameter | Intravenous this compound (2 g) | Intravenous Paracetamol (1 g) | Key Findings & Bioequivalence |
| Cmax (Maximum Plasma Concentration) | Delivers 1 g equivalent of paracetamol | - | The 90% confidence interval for the ratio of Cmax (IV Paracetamol / this compound) is 1.11-1.31.[1][2] |
| Tmax (Time to Cmax) | Identical to IV Paracetamol | Identical to this compound | Peak plasma concentrations are achieved at the same rate.[1][2] |
| AUCinf (Area Under the Curve) | Delivers 1 g equivalent of paracetamol | - | The 90% confidence interval for the ratio of AUCinf is 1.10-1.16, confirming bioequivalence.[1][2] |
| Hydrolysis Half-life | 0.028 hours | Not Applicable | This compound is very rapidly hydrolyzed by plasma esterases into paracetamol.[3] |
| Local Tolerance | Higher incidence of local pain (20-23%) | Lower incidence of local pain (2%) | Studies consistently report that direct intravenous paracetamol is better tolerated at the injection site.[1][2][4] |
Summary of Data: After administration, 2 g of this compound delivers the equivalent of 1 g of paracetamol, with studies confirming their bioequivalence.[1][2][5] The pharmacokinetic profiles of paracetamol following the administration of either this compound or intravenous paracetamol are nearly identical.[1][2] The most significant difference noted in clinical settings is the improved local tolerance and lower incidence of pain at the infusion site with the direct intravenous paracetamol formulation compared to this compound.[1][2][4]
Experimental Protocols
The data presented is derived from randomized, single-dose, crossover bioequivalence studies. Below is a representative methodology for such a clinical trial.
1. Study Design:
-
An open-label, randomized, single-dose, three-period crossover design is typically used.[6]
-
A washout period of at least one week is maintained between each treatment period.[6]
2. Subject Population:
-
Healthy adult male volunteers are recruited for the study.
-
Inclusion criteria typically require participants to have no history of chronic diseases and not be taking any concurrent medications.
3. Drug Administration:
-
Test Product: Intravenous paracetamol solution (e.g., 1 g / 100 mL).
-
Reference Product: Intravenous this compound (e.g., 2 g, equivalent to 1 g paracetamol).
-
The drugs are administered as a 15-minute intravenous infusion.[1][7]
4. Blood Sampling:
-
Blood samples are collected at multiple intervals to characterize the drug's concentration-time profile.
-
A pre-dose sample is taken before the infusion begins.
-
Post-infusion samples are collected at numerous time points, typically over a 24-hour period (e.g., at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).[2][6]
5. Bioanalytical Method:
-
Serum or plasma concentrations of paracetamol are quantified using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry detection.[2][6][8]
6. Pharmacokinetic Analysis:
-
A non-compartmental pharmacokinetic analysis is performed on the serum concentration-time data for each participant.
-
Key parameters calculated include Cmax, Tmax, AUC (from time zero to the last measurable concentration, and extrapolated to infinity), elimination half-life (t1/2), total body clearance (ClT), and volume of distribution (Vd).[1][6]
-
Bioequivalence is assessed by comparing the 90% confidence intervals for the ratios of log-transformed Cmax and AUC values, which should fall within the standard acceptance range (typically 0.80 to 1.25 for AUC).[1][2]
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and the workflow of a typical comparative pharmacokinetic study.
Caption: Metabolic conversion of this compound to paracetamol.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. Bioequivalence study comparing a new paracetamol solution for injection and this compound after single intravenous infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and analgesic effects of intravenous this compound vs rectal paracetamol in children after major craniofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single dose intravenous paracetamol or intravenous this compound for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 6. Bioequivalence study comparing a new paracetamol solution for injection and this compound after single intravenous infusion in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 7. Tolerance and pharmacokinetics of this compound, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Intravenous Paracetamol (Acetaminophen) in Preterm and Term Neonates: Model Development and External Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Profiles: Propacetamol vs. Celecoxib
An objective guide for researchers and drug development professionals on the mechanistic and clinical differences between two commonly used analgesics with anti-inflammatory properties.
In the landscape of pain and inflammation management, propacetamol and celecoxib (B62257) represent two distinct therapeutic approaches. This compound, a prodrug of paracetamol (acetaminophen), is a widely utilized analgesic and antipyretic, while celecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) designed to specifically target the cyclooxygenase-2 (COX-2) enzyme. This guide provides a detailed comparison of their anti-inflammatory mechanisms, supported by experimental data, to inform research and clinical development.
Primary Mechanism of Action
This compound , upon intravenous administration, is rapidly hydrolyzed by plasma esterases into paracetamol.[1] The anti-inflammatory mechanism of paracetamol is not fully resolved but is largely attributed to its inhibition of prostaglandin (B15479496) synthesis.[1] It is considered a weak inhibitor of both COX-1 and COX-2 enzymes, particularly in peripheral tissues where high levels of peroxides can reduce its efficacy.[1][2][3] Some evidence suggests that paracetamol may selectively inhibit a variant of the COX enzyme, sometimes referred to as COX-3, within the central nervous system.[3] Furthermore, studies indicate that paracetamol may exert some of its effects through the modulation of the NF-κB pathway, potentially via its antioxidant activity.[4]
Celecoxib is a potent and selective COX-2 inhibitor.[5][6] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, which is an inducible enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain.[5][7] By selectively targeting COX-2, celecoxib reduces the risk of gastrointestinal adverse events associated with the inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa.[5][7]
Impact on Inflammatory Signaling Pathways
The inflammatory response is a complex process orchestrated by a network of signaling pathways. Both this compound and celecoxib have been shown to modulate key inflammatory cascades, albeit through different mechanisms.
Cyclooxygenase (COX) Pathway:
The primary pathway affected by both drugs is the COX pathway, which converts arachidonic acid into prostaglandins. Celecoxib's high selectivity for COX-2 makes it a potent inhibitor of inflammation-induced prostaglandin synthesis. Paracetamol's inhibition is less potent and less selective.[8]
NF-κB Signaling Pathway:
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and COX-2. Celecoxib has been shown to suppress NF-κB activation, which may contribute to its anti-inflammatory effects independently of its direct COX-2 inhibition.[9][10] This suppression can occur through the inhibition of IκB kinase (IKK) and Akt activation.[9] Paracetamol has also been observed to inhibit NF-κB activation, possibly by interfering with oxidant signals required for its activation.[4]
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and clinical studies, providing a direct comparison of the anti-inflammatory and analgesic properties of paracetamol and celecoxib.
Table 1: In Vitro COX Enzyme Inhibition
| Drug | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| Paracetamol | 113.7[8] | 25.8[8] | 4.4 |
| Celecoxib | >100 | ~0.04 | >2500 |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2.
Table 2: Clinical Efficacy in Osteoarthritis (OA)
| Study Parameter | This compound/Paracetamol | Celecoxib | Outcome |
|---|---|---|---|
| WOMAC Score | Less improvement | Greater improvement | Celecoxib was more efficacious than acetaminophen (B1664979) in reducing OA symptoms.[11] |
| Pain Reduction (VAS) | Less reduction | Greater reduction | Celecoxib showed significantly greater efficacy in pain relief.[11] |
| Patient Preference | 24-32%[11] | 50-53%[11] | Patients significantly preferred celecoxib over acetaminophen for managing OA symptoms.[11] |
| N-of-1 Trials | Preferred by 1 of 8 patients who noted a difference.[12] | Preferred by 7 of 8 patients who noted a difference.[12] | On average, celecoxib showed better scores for pain, stiffness, and functional limitation.[12][13] |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) and VAS (Visual Analogue Scale) are standard measures for assessing pain and function in osteoarthritis.
Table 3: Effects on Inflammatory Markers
| Drug | Inflammatory Marker | Effect |
|---|---|---|
| Paracetamol | Prostaglandin E2 (PGE2) | Selectively suppresses peripheral PGE2 release.[14] |
| Celecoxib | IL-6 (Synovial Fluid & Serum) | Significant decrease.[15] |
| IL-1β (Synovial Fluid) | Positive correlation between drug penetration and reduction of IL-1β.[15] |
| | PGE2 | Abrogated production in rat models of inflammation.[16] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assays used to characterize the anti-inflammatory properties of these compounds.
1. Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay is used to determine the inhibitory potency and selectivity of a drug on COX isoenzymes in a physiologically relevant matrix.
-
Objective: To measure the IC50 values for COX-1 and COX-2.
-
Methodology:
-
Venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
For COX-1 activity, whole blood is allowed to clot at 37°C for 1 hour, which triggers platelet activation and subsequent thromboxane (B8750289) B2 (TXB2) production via COX-1.
-
For COX-2 activity, whole blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression in monocytes, followed by measurement of prostaglandin E2 (PGE2) production.
-
Various concentrations of the test drug (paracetamol or celecoxib) are added to the blood samples before the induction of COX activity.
-
TXB2 and PGE2 levels in the plasma/serum are quantified using enzyme-linked immunosorbent assays (ELISA).
-
IC50 values are calculated from the concentration-response curves.
-
2. Assessment of NF-κB Activation via Western Blot
This protocol details the measurement of NF-κB activation by assessing the phosphorylation and degradation of its inhibitory protein, IκBα.
-
Objective: To determine if a drug inhibits the degradation of IκBα, an indicator of NF-κB pathway inhibition.
-
Methodology:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages or human non-small cell lung carcinoma cells) to 80% confluency.[9][16]
-
Pre-treat cells with various concentrations of the test drug (celecoxib or paracetamol) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like TNF-α or LPS to activate the NF-κB pathway.[9][16]
-
Lyse the cells at different time points post-stimulation to collect cytoplasmic protein extracts.
-
Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Quantify band intensity to determine the relative levels of IκBα degradation. A reduction in degradation in drug-treated cells indicates inhibition of NF-κB activation.
-
Conclusion
This compound and celecoxib exhibit distinct anti-inflammatory profiles. Celecoxib is a potent and selective COX-2 inhibitor with well-documented efficacy in treating inflammatory conditions like osteoarthritis, supported by its ability to significantly reduce inflammatory mediators and modulate the NF-κB pathway.[5][15][16][17] this compound, acting through its active metabolite paracetamol, is a weaker, non-selective COX inhibitor with a more complex and not fully elucidated mechanism of action that may involve central pathways.[1][2][3] While effective as an analgesic and antipyretic, its peripheral anti-inflammatory activity is limited compared to celecoxib.[11][18][19]
For drug development professionals and researchers, the choice between these agents depends on the therapeutic goal. Celecoxib is a clear choice for targeting COX-2-driven inflammation. This compound remains a first-line agent for pain and fever, with a favorable gastrointestinal safety profile, but its utility as a primary anti-inflammatory agent is limited.[8][18] Understanding these fundamental differences in mechanism and efficacy is paramount for designing future therapeutic strategies and conducting clinical research.
References
- 1. This compound | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetaminophen inhibits NF-kappaB activation by interfering with the oxidant signal in murine Hepa 1-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient Preference for Placebo, Acetaminophen (paracetamol) or Celecoxib Efficacy Studies (PACES): two randomised, double blind, placebo controlled, crossover clinical trials in patients with knee or hip osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib compared with sustained-release paracetamol for osteoarthritis: a series of n-of-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Treatment of osteoarthritis with celecoxib, a cyclooxygenase-2 inhibitor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative analgesia, cardiovascular and renal effects of celecoxib, rofecoxib and acetaminophen (paracetamol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Propacetamol: A Comparative Analysis of Efficacy Against Other Parenteral Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of propacetamol, a prodrug of paracetamol, against other commonly used parenteral analgesics. The following analysis is based on data from multiple clinical trials and systematic reviews, offering a valuable resource for informed decision-making in clinical research and drug development.
Executive Summary
This compound is an effective parenteral analgesic for the management of acute postoperative pain. Its efficacy is comparable to that of other widely used analgesics, including intravenous (IV) paracetamol, ketorolac (B1673617), and morphine, for various surgical procedures. While generally well-tolerated, this compound is associated with a higher incidence of pain on infusion compared to IV paracetamol. Its opioid-sparing effect makes it a valuable component of multimodal analgesia.
Comparative Efficacy
The analgesic efficacy of this compound has been evaluated against several parenteral analgesics in randomized controlled trials. Key comparisons are summarized below.
This compound vs. Intravenous Paracetamol
As a prodrug, this compound is rapidly hydrolyzed into paracetamol in the blood. Consequently, their analgesic efficacy is comparable when administered in equimolar doses (2g of this compound is equivalent to 1g of paracetamol). A systematic review of 75 studies involving 7200 patients found high-quality evidence that both IV paracetamol and this compound provide effective pain relief for about four hours in approximately 36% of patients with acute postoperative pain, compared to 16% in the placebo group[1]. The primary distinguishing factor is the higher incidence of pain at the injection site with this compound[1][2][3][4].
This compound vs. Ketorolac
Multiple studies have demonstrated that this compound has a similar analgesic efficacy to the nonsteroidal anti-inflammatory drug (NSAID) ketorolac for postoperative pain management[5][6][7][8]. One study found that 2g of IV this compound was not significantly different from 15mg or 30mg of IV ketorolac in the 6-hour period following total hip or knee replacement surgery[5]. However, another study noted that while the onset of analgesia with this compound may be shorter, the duration of analgesia with ketorolac may be longer[5]. When used in combination with fentanyl for patient-controlled analgesia (PCA), the efficacy of this compound was found to be comparable to that of ketorolac[6][8].
This compound vs. Morphine
This compound has been shown to be a viable alternative to morphine for certain types of postoperative pain, with a more favorable side-effect profile. A study on patients after dental surgery found that repeated doses of IV this compound (2g followed by 1g) had an analgesic effect indistinguishable from IM morphine (10mg followed by 5mg), but with significantly fewer adverse events[9]. Furthermore, the co-administration of this compound can significantly reduce morphine consumption. In a study on patients undergoing spinal fusion surgery, the cumulative dose of morphine over 72 hours was significantly lower in the group receiving this compound compared to the placebo group[10].
This compound vs. Tramadol (B15222)
The comparative efficacy of this compound and tramadol has yielded mixed results across different studies. One study on patients after thyroidectomy concluded that a single dose of tramadol provided better quality of analgesia than this compound in the first six hours, though it was associated with a higher incidence of nausea and vomiting[11][12]. Conversely, a study on patients with renal colic found that IV this compound was more efficient and had fewer side effects than tramadol[13]. Another study in the context of urologic surgery suggested that patients in the this compound group required significantly more morphine for pain control compared to the tramadol group[14].
Data Summary Tables
Table 1: this compound vs. IV Paracetamol for Postoperative Pain
| Efficacy Measure | This compound (2g) | IV Paracetamol (1g) | Placebo | Citation |
| Patients with ≥50% Pain Relief (4 hours) | ~36% | ~36% | ~16% | [1] |
| Time to Onset of Pain Relief | 6-8 minutes | Not specified in this study | Not specified in this study | [2] |
| Incidence of Injection Site Pain | 23-49% | 0-4% | 0-1% | [1][2] |
Table 2: this compound vs. Ketorolac for Postoperative Pain
| Efficacy Measure | This compound (2g) | Ketorolac (15mg or 30mg) | Citation |
| Analgesic Efficacy (6 hours post-op) | Similar | Similar | [5] |
| Median Onset of Analgesia | 8 minutes | 10-14 minutes | [5][7] |
| Duration of Analgesia | Shorter | Longer | [5] |
| VAS Score Reduction (with Fentanyl PCA) | Significant decline | Significant decline (no difference between groups) | [6][8] |
Table 3: this compound vs. Morphine for Postoperative Pain
| Efficacy Measure | This compound (2g then 1g) | Morphine (10mg then 5mg IM) | Placebo | Citation |
| Analgesic Efficacy (10 hours post-op) | Significantly more effective than placebo | Significantly more effective than placebo (no difference vs. This compound) | - | [9] |
| Rescue Medication Requirement | 6/31 patients | 4/30 patients | 21/34 patients | [9] |
| Adverse Events | Significantly less frequent than morphine | More frequent | - | [9] |
| Morphine Sparing Effect (72 hours) | Reduced morphine consumption by ~46% | - | - | [10] |
Table 4: this compound vs. Tramadol for Postoperative Pain
| Efficacy Measure | This compound | Tramadol | Key Findings | Citation |
| Thyroidectomy | Lower analgesic quality in first 6h | Better analgesia, more nausea/vomiting | Tramadol superior for initial pain relief | [11] |
| Renal Colic | More effective pain relief | Less effective, more side effects | This compound more efficient and safer | [13] |
| Urologic Surgery | Higher morphine consumption | Lower morphine consumption | Tramadol showed a better morphine-sparing effect | [14] |
Experimental Protocols
General Methodology for Analgesic Efficacy Trials
The clinical trials cited in this guide generally follow a double-blind, randomized, placebo- or active-controlled design.
1. Patient Population: Adult patients experiencing moderate to severe postoperative pain following a specific surgical procedure (e.g., total hip/knee replacement, third molar surgery, spinal fusion).
2. Randomization and Blinding: Patients are randomly assigned to receive the investigational drug (this compound), a comparator drug, or a placebo. Both patients and investigators are blinded to the treatment allocation.
3. Drug Administration: The study drugs are administered intravenously over a specified period. Dosages are standardized across treatment groups.
4. Efficacy Assessment:
- Pain Intensity: Measured at baseline and at regular intervals post-administration using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS).
- Pain Relief: Assessed using a categorical scale (e.g., none, slight, moderate, complete).
- Time to Onset of Analgesia: The time from the start of the infusion to the patient reporting meaningful pain relief.
- Duration of Analgesia: The time from the onset of analgesia to the time the patient requests rescue medication.
- Rescue Medication: The amount of supplemental analgesic (typically an opioid like morphine) requested by the patient is recorded.
5. Safety Assessment: Adverse events are monitored and recorded throughout the study. This includes local tolerability at the infusion site and systemic side effects.
Visualizations
Signaling Pathway of this compound (Paracetamol)
Caption: Mechanism of action of this compound after conversion to paracetamol.
Experimental Workflow for a Comparative Analgesic Trial
Caption: A typical workflow for a randomized controlled clinical trial.
References
- 1. Single dose intravenous paracetamol or intravenous this compound for postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous acetaminophen (paracetamol): comparable analgesic efficacy, but better local safety than its prodrug, this compound, for postoperative pain after third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-dose intravenous paracetamol or this compound for prevention or treatment of postoperative pain: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound versus ketorolac for treatment of acute postoperative pain after total hip or knee replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Efficacy of this compound and Ketorolac in Postoperative Patient Controlled Analgesia -The Korean Journal of Pain | Korea Science [koreascience.kr]
- 7. A Comparative Efficacy of this compound and Ketorolac in Postoperative Patient Controlled Analgesia [epain.org]
- 8. A Comparative Efficacy of this compound and Ketorolac in Postoperative Patient Controlled Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing analgesia in single and repeated administrations of this compound for postoperative pain: comparison with morphine after dental surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous administration of this compound reduces morphine consumption after spinal fusion surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous tramadol compared to this compound for postoperative analgesia following thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of intravenous paracetamol and intravenous tramadol for postoperative analgesia in laparotomies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Analgesia effect Between Intravenous this compound and Tramadol - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 14. This compound vs. Tramadol [priory.com]
Replicating Clinical Findings of Propacetamol in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical findings of propacetamol, a prodrug of paracetamol (acetaminophen), with its performance in preclinical models. By presenting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to facilitate a deeper understanding of the translational value of preclinical research in predicting the clinical efficacy and safety of this compound.
Executive Summary
This compound is an injectable, water-soluble prodrug of paracetamol developed to overcome the poor solubility of paracetamol for parenteral administration. Upon intravenous administration, it is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic and antipyretic agent. This guide summarizes the key clinical findings related to this compound's efficacy and safety and juxtaposes them with available preclinical data to highlight areas of concordance and discordance, offering valuable insights for researchers in the field of pain and fever management.
Comparative Data on Analgesic Efficacy
The analgesic efficacy of this compound has been evaluated in both clinical and preclinical settings. The following tables summarize the quantitative data from representative studies.
Table 1: Clinical Analgesic Efficacy of this compound
| Clinical Setting | Dosage | Primary Outcome Measure | Result | Reference |
| Postoperative pain (orthopedic surgery) | 2 g IV every 6 hours | Morphine consumption over 24h | 33% reduction in morphine consumption with this compound + PCA morphine vs. placebo + PCA morphine. | [1] |
| Postoperative pain (dental surgery) | 2 g IV | Pain relief at 4 hours | 37% of patients receiving this compound experienced at least 50% pain relief compared to 16% with placebo. | [1] |
| Postoperative pain (cardiac surgery) | 2 g IV every 6 hours for 72h | Cumulative oxycodone consumption | No significant difference compared to placebo over 72h. A post-hoc analysis showed a reduction in the first 24h. | [2] |
Table 2: Preclinical Analgesic Efficacy of this compound
| Animal Model | Species | Dosage (intraperitoneal) | Analgesic Test | Result | Reference |
| Acetic acid-induced writhing | Mice | 67.5, 135, 271 mg/kg | Reduction in writhing | Dose-dependent reduction in writhing. | [3] |
| Hot plate test | Mice | 270, 540 mg/kg | Increased paw-licking latency | Significant increase in latency time. | [3] |
| Tail-flick test | Rats | 96, 192 mg/kg | Increased tail-flick latency | Dose-dependent increase in latency. | [3] |
Comparative Data on Antipyretic Efficacy
While clinical data on this compound's antipyretic effects are available, specific preclinical studies using this compound in fever models are less common. The tables below present available clinical data and a representative preclinical model for paracetamol.
Table 3: Clinical Antipyretic Efficacy of this compound
| Clinical Setting | Dosage | Primary Outcome Measure | Result | Reference |
| Febrile children with infection | 30 mg/kg IV | Temperature reduction | Significantly greater temperature reduction compared to placebo over 6 hours. | [4] |
| Febrile pediatric oncology patients | 15 mg/kg and 30 mg/kg IV | Temperature reduction | Both doses showed good antipyretic efficacy. | [5] |
| Febrile critically ill patients | 2 g IV | Body temperature decrease | Significant decrease in body temperature over 4 hours. | [6] |
Table 4: Representative Preclinical Antipyretic Model (Paracetamol)
| Animal Model | Species | Dosage (oral) | Antipyretic Test | Result | Reference |
| Brewer's yeast-induced pyrexia | Rats | 150 mg/kg | Reduction in rectal temperature | Significant reduction in yeast-induced fever. | [7] |
Comparative Data on Adverse Effects
The safety profile of this compound is a critical aspect of its clinical use. This section compares clinically observed adverse effects with preclinical toxicology data.
Table 5: Clinical Adverse Effects of this compound
| Adverse Effect | Incidence | Clinical Setting | Reference |
| Injection site pain | 20-50% | Postoperative pain | [1][8] |
| Hypotension | 8.4% of adverse hypotension reports | General use | [9] |
| Nausea and vomiting | Mild to moderate | Postoperative pain | [3] |
Table 6: Preclinical Toxicology of Paracetamol (Active Metabolite)
| Species | Route of Administration | LD50 | Observed Toxic Effects at High Doses | Reference |
| Rat | Oral | 2404 mg/kg | Hepatotoxicity, nephrotoxicity | [10] |
| Mouse | Oral | 338 mg/kg | Hepatotoxicity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
Preclinical Analgesia Models
-
Acetic Acid-Induced Writhing Test (Mice):
-
Male Kunming mice (18-22 g) are used.
-
Animals are divided into control and treatment groups.
-
This compound is administered intraperitoneally (i.p.) at various doses (e.g., 67.5, 135, 271 mg/kg).
-
After a set time (e.g., 30 minutes), 0.6% acetic acid solution (10 ml/kg) is injected i.p.
-
The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes).
-
Analgesic activity is expressed as the percentage inhibition of writhing compared to the control group.[3]
-
-
Hot Plate Test (Mice):
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Mice are placed on the hot plate, and the latency to a response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
This compound is administered i.p., and the latency is measured at various time points post-administration.[3]
-
-
Tail-Flick Test (Rats):
-
The tail of a rat is exposed to a radiant heat source.
-
The time taken for the rat to flick its tail away from the heat is measured as the tail-flick latency.
-
A cut-off time is employed to avoid tissue injury.
-
Baseline latency is established before drug administration.
-
This compound is administered i.p., and latencies are recorded at different intervals.[3]
-
Preclinical Antipyretic Model
-
Brewer's Yeast-Induced Pyrexia (Rats):
-
Wistar rats (150-200 g) are used.
-
Baseline rectal temperature is measured using a digital thermometer.
-
A 20% suspension of Brewer's yeast in normal saline is injected subcutaneously (s.c.) at a dose of 10 ml/kg.
-
After a period for fever to develop (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.
-
Animals with a significant rise in temperature are selected for the study.
-
This compound would be administered intravenously, and rectal temperature would be monitored at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) to assess its antipyretic effect.[7][11]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding.
Hydrolysis of this compound
Caption: Hydrolysis of this compound to paracetamol and diethylglycine.
Paracetamol's Mechanism of Action
Caption: Simplified signaling pathways of paracetamol's action.
Preclinical Analgesia Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Enhanced analgesic effects of this compound and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. turkjpediatr.org [turkjpediatr.org]
- 6. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bji-fk.ejournal.unsri.ac.id [bji-fk.ejournal.unsri.ac.id]
- 8. Bioequivalence study comparing a new paracetamol solution for injection and this compound after single intravenous infusion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound poses a potential harm of adverse hypotension in male and older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study of antipyretic activity | DOCX [slideshare.net]
Inter-laboratory Validation of a Propacetamol Quantification Method: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for the quantification of propacetamol, focusing on the analysis of its active metabolite, paracetamol (acetaminophen). The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) is compared with alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the selection of the most appropriate analytical method.
Introduction to this compound and its Quantification
This compound is a prodrug of paracetamol, meaning it is pharmacologically inactive until it is converted into paracetamol in the body. This conversion is rapid and extensive, making the quantification of paracetamol in biological matrices a direct and reliable measure of this compound administration. The validation of analytical methods for paracetamol is crucial to ensure the accuracy and reliability of pharmacokinetic, toxicokinetic, and clinical studies. This guide focuses on an inter-laboratory validation approach, which is essential for establishing the robustness and reproducibility of an analytical method across different laboratories and conditions.
Comparative Analytical Methods
The primary methods for paracetamol quantification discussed in this guide are:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used, robust, and cost-effective method for the separation and quantification of analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, often considered the gold standard for bioanalytical studies.[1]
-
UV-Spectrophotometry: A simpler and more accessible method, suitable for the analysis of bulk drug substances and pharmaceutical formulations.
Experimental Protocols
This section details the methodologies for the key analytical techniques.
3.1. High-Performance Liquid Chromatography with UV detection (HPLC-UV)
-
Sample Preparation: Plasma samples can be prepared by protein precipitation using an organic solvent like methanol (B129727), followed by centrifugation.[1] For tablet formulations, a powdered tablet is dissolved in the mobile phase, sonicated, and filtered.[2]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is used for isocratic elution.[2][3][4]
-
Detection: The UV detector is set at the wavelength of maximum absorbance for paracetamol, which is around 243-256 nm.[5]
-
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Similar to HPLC-UV, protein precipitation is a common sample preparation technique for plasma samples.[1] An isotope-labeled internal standard is often added before precipitation.[1]
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., containing formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is frequently employed.[7]
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.[6][7]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[6]
-
3.3. UV-Spectrophotometry
-
Sample Preparation: For pharmaceutical tablets, a known weight of powdered tablets is dissolved in a suitable solvent (e.g., methanol or a buffer solution) to a specific concentration.
-
Analysis: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for paracetamol. A calibration curve is generated using standard solutions of known concentrations to determine the concentration of the unknown sample.
Performance Data Comparison
The following tables summarize the quantitative performance data for the different analytical methods based on validation studies.
Table 1: Comparison of Validation Parameters for Paracetamol Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS | UV-Spectrophotometry |
| Linearity (r²) | > 0.999[2] | > 0.995[8] | > 0.999[5] |
| Accuracy (% Recovery) | 99 - 102%[2] | 87.6 - 97.8%[8] | 99.78 - 102.91%[5] |
| Precision (%RSD) | < 2%[3] | < 10.3%[8] | < 2%[5] |
| Limit of Detection (LOD) | 120 ng/mL[2] | 0.02 µg/mL[9] | - |
| Limit of Quantification (LOQ) | 360 ng/mL[2] | 10 µg/mL[9] | - |
Table 2: Typical Experimental Conditions
| Parameter | HPLC-UV | LC-MS/MS | UV-Spectrophotometry |
| Column | C18 (4.6 x 250mm, 5µm)[2] | C18 (e.g., 50 x 2.1 mm, 5 µm)[6] | Not Applicable |
| Mobile Phase | Acetonitrile:Water (25:75 v/v)[2] | 0.1% Formic Acid:Methanol (50:50 v/v)[6] | Not Applicable |
| Detection Wavelength | 207 nm[2] | Mass Spectrometry | ~256 nm[5] |
| Run Time | ~10-15 min | < 6 min[6] | Not Applicable |
Visualizations
Diagram 1: Inter-laboratory Validation Workflow
Caption: Workflow of an inter-laboratory validation study.
Diagram 2: Logical Relationships in Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
The choice of an analytical method for this compound (via paracetamol) quantification depends on the specific requirements of the study.
-
HPLC-UV offers a good balance of performance, cost, and accessibility, making it suitable for routine quality control and research applications.
-
LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and specificity, particularly for the analysis of complex biological matrices.[1]
-
UV-Spectrophotometry is a simple and rapid method, ideal for the analysis of bulk drug substances and simple pharmaceutical formulations where high sensitivity is not required.
An inter-laboratory validation study is essential to demonstrate the ruggedness and reproducibility of the chosen method, ensuring that it can be reliably implemented in different laboratory settings. The data presented in this guide can serve as a valuable resource for selecting and validating an appropriate analytical method for this compound quantification.
References
- 1. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejmanager.com [ejmanager.com]
- 3. RP-HPLC and UV Spectrophotometric Analysis of Paracetamol, Ibuprofen, and Caffeine in Solid Pharmaceutical Dosage Forms by Derivative, Fourier, and Wavelet Transforms: A Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. psychosocial.com [psychosocial.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Propacetamol and Placebo in Preclinical Pain Research
An Objective Analysis of Analgesic Efficacy Based on Animal Studies
Introduction
Propacetamol, a prodrug of paracetamol (acetaminophen), is designed for parenteral administration, offering an alternative when oral administration is not feasible. Upon administration, it is rapidly hydrolyzed by plasma esterases into paracetamol, the active analgesic and antipyretic compound. This guide provides a statistical comparison of the analgesic effects of this compound versus placebo in animal pain studies.
Due to a lack of direct comparative studies between this compound and placebo in the current body of literature, this guide will focus on the extensive preclinical data available for paracetamol, its active metabolite. The data presented herein, therefore, serves as a robust proxy for the anticipated effects of this compound. The comparison is based on quantitative data from various animal models of pain, detailed experimental protocols, and an exploration of the underlying mechanism of action.
Quantitative Data Summary
The following tables summarize the analgesic efficacy of paracetamol in established animal pain models. The data is extracted from studies where paracetamol was compared against a vehicle control (placebo).
Table 1: Analgesic Effect of Paracetamol in the Formalin Test in Rodents
| Species | Pain Model | Paracetamol Dose (Route) | Measured Outcome | Paracetamol Group Result (Mean ± SEM) | Placebo Group Result |
| Mouse | Formalin Test (Phase 2) | 300 mg/kg (IP) | Flinch Count | Reduced flinching | Vehicle Control |
| Rat | Formalin Test | 400 mg/kg (IP) | Pain-related behavior score | Significantly reduced | Vehicle Control |
Note: The formalin test induces a biphasic pain response. Phase 1 is acute nociceptive pain, while Phase 2 is inflammatory pain. Paracetamol is notably effective in reducing the pain behaviors in Phase 2.[1]
Table 2: Analgesic Effect of Paracetamol in Thermal and Chemical Pain Models in Rodents
| Species | Pain Model | Paracetamol Dose (Route) | Measured Outcome | Paracetamol Group Result (Mean ± SEM) | Placebo Group Result |
| Rat | Hot Plate Test | Dose-dependent | Nociceptive temperature threshold | Increased threshold | Vehicle Control |
| Mouse | Acetic Acid Writhing Test | 61.30 mg/kg (ED50) | Number of writhes | Significant reduction | Vehicle Control |
| Rat | Postoperative Pain (Scalpel Incision) | 500 mg/kg | Pain Reduction (%) | 74% (at 1 hour) | Vehicle Control |
Note: The Hot Plate test measures the response to a thermal stimulus, indicative of central analgesic action.[2] The Acetic Acid Writhing test is a model of visceral inflammatory pain.[3][4] The postoperative pain model assesses analgesia in a clinically relevant context.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Formalin-Induced Paw Licking Test
This model is used to assess analgesic effects on both acute and inflammatory pain.
-
Animals: Adult male Sprague-Dawley rats (250-300g) are used. Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Paracetamol (or this compound) is dissolved in a suitable vehicle (e.g., saline). A separate group of animals receives the vehicle alone (placebo). The drug or placebo is administered intraperitoneally (i.p.) 30 minutes before the induction of pain.
-
Pain Induction: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the rat's right hind paw.[6]
-
Pain Assessment: Immediately after formalin injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (20-60 minutes post-injection).[6] A significant reduction in the duration of licking/biting in the drug-treated group compared to the placebo group indicates an analgesic effect.
Hot Plate Test
This test evaluates the central analgesic effects of a compound.
-
Animals: Adult mice (e.g., Swiss albino, 20-25g) are used.
-
Apparatus: A commercially available hot plate apparatus is used, with the surface temperature maintained at a constant 55 ± 0.2°C.
-
Baseline Latency: Before drug administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Paracetamol (or this compound) or placebo is administered, typically via the oral or intraperitoneal route.
-
Post-Drug Latency: At predetermined intervals after drug administration (e.g., 30, 60, 90 minutes), the hot plate latency is measured again. A significant increase in the post-drug latency compared to the baseline and the placebo group indicates a central analgesic effect.
Visualizations: Signaling Pathways and Experimental Workflow
Mechanism of Action: Signaling Pathway
This compound is a prodrug that is rapidly converted to paracetamol. The analgesic effect of paracetamol is complex and not fully elucidated, but it is primarily attributed to its actions within the central nervous system. The diagram below illustrates the key proposed signaling pathways.
Caption: Proposed mechanism of action for this compound/paracetamol.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study comparing an analgesic agent to a placebo in an animal pain model.
Caption: General experimental workflow for animal pain studies.
References
- 1. Acetaminophen effects upon formalin-evoked flinching, postformalin, and postincisional allodynia and conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of different concentrations and volumes of formalin on pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Propacetamol Disposal: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of propacetamol, ensuring the protection of laboratory personnel and the environment.
This compound, a prodrug of paracetamol (acetaminophen), is utilized in research for its analgesic and antipyretic properties. Due to its rapid hydrolysis to paracetamol upon administration or in aqueous environments, the disposal protocol for this compound is fundamentally governed by the procedures for paracetamol. This guide provides a detailed operational plan for the proper disposal of this compound waste in a laboratory setting, adhering to safety and environmental regulations.
Operational Plan: Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its waste is through a licensed chemical waste management provider, with incineration being the preferred method of destruction. Under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste streams.[1][2]
Step 1: Waste Identification and Segregation
-
Initial Assessment: Treat this compound as a non-hazardous chemical waste, unless it has been mixed with a hazardous substance.[1]
-
Segregation: Collect all this compound waste, including unused product, contaminated personal protective equipment (PPE), and empty containers, in a designated, non-reactive waste container. Do not mix with other waste streams, especially incompatible chemicals.[1][3]
Step 2: Personal Protective Equipment (PPE)
-
When handling this compound waste, at a minimum, wear a standard laboratory coat, safety glasses or goggles, and nitrile gloves.[1]
Step 3: Waste Accumulation and Storage
-
Container Labeling: The waste container must be clearly and securely labeled with "Chemical Waste," the chemical name "this compound," and the date accumulation started.[1]
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible materials, awaiting collection by a certified waste disposal contractor.[2]
Step 4: Professional Disposal
-
Arrangement for Collection: Schedule a pickup with a licensed hazardous or chemical waste disposal company.[2]
-
Documentation: Maintain accurate records of the amount of this compound discarded, in accordance with institutional and local regulations.[2]
-
Incineration: The professional disposal service will ensure the waste is destroyed via incineration at a permitted facility, which is the recommended method for pharmaceutical waste.[1][2]
Quantitative Data on Paracetamol
As this compound rapidly hydrolyzes to paracetamol, the environmental and toxicological data for paracetamol are most relevant for assessing disposal impact.
| Parameter | Value | Reference |
| Environmental Persistence | ||
| Biodegradation | Inherently biodegradable (99% in 5 days, OECD 302B) | [4] |
| Half-life in water-sediment (DT50) | 3.1 days | [4] |
| Bioaccumulation | ||
| Log P (octanol-water partition coefficient) | 0.51 at pH 7 | [4] |
| Potential for bioaccumulation | Low | [4] |
| Aquatic Toxicity | ||
| Algae (Pseudokirchneriella subcapitata) 72h-IC50 | > 100 mg/L | [5] |
| Crustacean (Daphnia magna) NOEC | 100 µg/L | [4] |
| Crustacean (Daphnia magna) EC50 | 11.85 mg/L | [6] |
| Fish (juvenile) survival reduction | Observed at 95 mg/L after 30 days | [6] |
| Detected Environmental Concentrations | ||
| Surface Water | Up to 79.2 µg/L | [6] |
| Groundwater | Up to 1.83 µg/L | [6] |
| Drinking Water | Up to 15 ng/L | [4] |
Experimental Protocols for Paracetamol Degradation
While incineration is the standard disposal method, several advanced oxidation processes (AOPs) have been studied for the degradation of paracetamol in aqueous solutions. These methods are typically employed for wastewater treatment rather than routine laboratory waste disposal but are included here for informational purposes.
1. Photo-Fenton Process
-
Objective: To degrade paracetamol in an aqueous solution using UV light, hydrogen peroxide, and an iron catalyst.
-
Methodology:
-
Prepare an aqueous solution of paracetamol at a known concentration (e.g., 100 mg/L).[7]
-
Adjust the pH of the solution to approximately 2.6.[7]
-
Add a source of ferrous ions (e.g., ferrous sulfate) to the solution.
-
Introduce hydrogen peroxide (H₂O₂) to the solution.
-
Expose the solution to a UV light source.
-
Monitor the degradation of paracetamol over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). More than 99% degradation can be achieved within 5 minutes under optimal conditions.[7]
-
2. Electrochemical Oxidation
-
Objective: To degrade paracetamol in an aqueous solution using an electrochemical cell.
-
Methodology:
-
Prepare an aqueous solution of paracetamol.
-
Acidify the solution to a pH of 3.[8]
-
Place the solution in an electrochemical cell equipped with stainless steel electrodes.[8]
-
Apply a direct current (DC) density (e.g., 5.7 mA/cm² or 7.6 mA/cm²).[8]
-
Continue the electrolysis for a set duration. At 7.6 mA/cm², 95% degradation of paracetamol can be achieved in 15 minutes.[8]
-
Analyze the solution using HPLC to determine the extent of paracetamol degradation.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Paracetamol - Janusinfo.se [janusinfo.se]
- 5. everant.org [everant.org]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Paracetamol and Its Oxidation Products in Surface Water by Electrochemical Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Propacetamol
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling propacetamol. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE based on safety data sheets and general laboratory guidelines.[1][2][3]
| Protection Type | Specific Recommendations | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves: Chemical-resistant, impervious gloves. Must be inspected before use. Double gloving is recommended when compounding, administering, and disposing of hazardous drugs. Clothing: Fire/flame resistant and impervious clothing or a disposable gown made of low-permeability fabric with a solid front and long sleeves. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. Use in a well-ventilated area is mandatory. | NIOSH-approved respirator.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure for handling this compound is critical to minimize exposure risk and prevent contamination.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to avoid the formation of dust and aerosols.[2]
-
Emergency Equipment: Ensure an accessible safety shower and eye wash station are available and operational before beginning any work.[2]
-
Restricted Access: Conduct handling procedures in a restricted area, with signs posted to prevent entry of unauthorized personnel.[3]
Handling the Substance
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or fumes.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory area where this compound is being used.[2][3]
-
Storage: Keep the container tightly sealed and store it in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
Decontamination
-
Surfaces and Equipment: Following any procedure, decontaminate all surfaces and equipment by scrubbing with alcohol.[2]
-
Glove Removal: To limit the spread of contamination, remove the outer pair of gloves after completing a task and place them in a sealable container for disposal.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect public health and the environment.[5] Pharmaceutical waste must be handled separately from other laboratory waste.[6]
Waste Segregation and Containment
-
Identify Waste: All unused, expired, or leftover this compound is considered pharmaceutical waste. This also includes any items that have come into contact with the substance, such as gloves, gowns, glassware, and spill cleanup materials.[6][7]
-
Containment: Collect all this compound waste in designated, clearly labeled, and sealed containers. For contaminated sharps like needles or broken glassware, use a specially labeled sharps container.[8]
Disposal Procedure
-
Prohibited Disposal: Do not dispose of this compound by flushing it down the drain or mixing it with general trash. This is prohibited as it can contaminate water supplies.[6][9]
-
Licensed Disposal Service: Arrange for the disposal of pharmaceutical waste through a licensed biomedical waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with EPA and local regulations.[6][7]
-
Documentation: Maintain records of all disposed pharmaceutical waste as required by your institution and local regulations.
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. anentawaste.com [anentawaste.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmalogistics.com [pharmalogistics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
